Tridodecylmethylammonium chloride
Description
Properties
IUPAC Name |
tridodecyl(methyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHRWOBHKASWGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884360 | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7173-54-8 | |
| Record name | Tridodecylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridodecylmethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of Tridodecylmethylammonium chloride?
An In-depth Technical Guide to the Physicochemical Properties of Tridodecylmethylammonium Chloride
Introduction
This compound (TDMAC) is a quaternary ammonium (B1175870) compound recognized for its utility as a cationic surfactant, phase transfer catalyst, and ion-exchange agent.[1][2] Its amphiphilic molecular structure, consisting of a hydrophilic quaternary ammonium head group and three long hydrophobic dodecyl chains, allows it to effectively reduce surface tension and form micelles in solution.[3] These properties make it valuable in a range of industrial and research applications, including as an emulsifier, detergent, antimicrobial agent, and in the synthesis of nanoparticles.[1][3] This guide provides a detailed overview of the core physicochemical properties of TDMAC, outlines key experimental protocols for their determination, and visualizes fundamental processes related to its synthesis and behavior.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases, providing a baseline for its characterization.
Table 1: Summary of Physicochemical Data for TDMAC
| Property | Value | Source(s) |
| IUPAC Name | tridodecyl(methyl)azanium;chloride | [3][4] |
| Synonyms | Methyltridodecylammonium chloride, TDMAC | [1][5] |
| CAS Number | 7173-54-8 | [1][3][4][5] |
| Molecular Formula | C₃₇H₇₈ClN | [1][3][4] |
| Molecular Weight | 572.47 g/mol | [1][3][5] |
| Appearance | White to off-white powder/crystals | [1][3][5] |
| Melting Point | 110 - 112 °C | [1][3][5][6] |
| Solubility | Soluble in DMSO (100 mg/mL)[3]. Does not mix well with water[7]. | [3][7] |
| LogP (Octanol/Water) | 10.199 | [3] |
| PubChem CID | 81601 | [1][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of TDMAC. The following sections describe standard protocols for its synthesis and the determination of its Critical Micelle Concentration (CMC).
General Synthesis of a Quaternary Ammonium Chloride
The synthesis of quaternary ammonium compounds like TDMAC typically involves the quaternization of a tertiary amine. A plausible synthetic route involves the reaction of tridodecylamine (B85476) (a tertiary amine) with a methylating agent such as methyl chloride.
Materials:
-
Tridodecylamine
-
Methyl chloride (or another methylating agent like methyl iodide followed by ion exchange)
-
A suitable polar aprotic solvent (e.g., Acetonitrile)
-
Reaction vessel capable of handling pressure
-
Stirring apparatus
-
Purification equipment (e.g., for recrystallization or column chromatography)
Protocol:
-
Dissolution: Dissolve tridodecylamine in the chosen solvent within the reaction vessel.
-
Reaction: Introduce the methylating agent (e.g., bubble methyl chloride gas through the solution or add methyl iodide). The reaction is typically performed under controlled temperature and pressure.
-
Incubation: Stir the mixture for several hours to ensure the reaction proceeds to completion. The progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The resulting crude product is then purified. Recrystallization from a suitable solvent system is a common method to obtain the final, pure this compound product.
-
Drying: The purified crystals are dried under a vacuum to remove any residual solvent.
Caption: General workflow for the synthesis of TDMAC.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to aggregate into micelles.[8] This is a critical parameter for any application involving the surfactant properties of TDMAC.
Principle: Below the CMC, adding more surfactant to a solution causes a significant drop in surface tension as monomers populate the air-water interface.[9] After the interface is saturated and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension measurement.[8][9]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of TDMAC in deionized water, ensuring the concentration is well above the expected CMC.
-
Serial Dilutions: Create a series of solutions with decreasing concentrations of TDMAC via serial dilution of the stock solution.
-
Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.[9]
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the TDMAC concentration.
-
CMC Determination: The resulting plot will show a sharp break point. The concentration at this inflection point, where the surface tension stops decreasing and begins to level off, is the CMC.[10]
Principle: Surfactant monomers contribute to the electrical conductivity of a solution. As micelles form, they incorporate these monomers. While the micelles themselves are charged, their mobility is much lower than that of the individual ions due to their larger size. This results in a distinct change in the slope of the conductivity versus concentration plot.[11][12]
Protocol:
-
Solution Preparation: Prepare a series of TDMAC solutions of known concentrations in deionized water, spanning a range below and above the anticipated CMC.
-
Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution. It is critical to maintain a constant temperature throughout the measurements.
-
Data Plotting: Plot the specific conductivity against the TDMAC concentration.
-
CMC Determination: The plot will display two linear regions with different slopes.[9] The point where these two lines intersect corresponds to the CMC.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. polysciences.com [polysciences.com]
- 3. This compound | Biochemical Assay Reagents | 7173-54-8 | Invivochem [invivochem.com]
- 4. This compound | C37H78ClN | CID 81601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 氯化三十二烷基甲基铵 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]
An In-depth Technical Guide to Tridodecylmethylammonium Chloride (TDMAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for Tridodecylmethylammonium Chloride (TDMAC), a versatile quaternary ammonium (B1175870) compound.
Core Chemical and Physical Properties
This compound (TDMAC) is a cationic surfactant belonging to the quaternary ammonium compound family. Its structure consists of a central nitrogen atom covalently bonded to three dodecyl chains and one methyl group, with a chloride counter-ion. This amphipathic structure, featuring a positively charged hydrophilic head and long hydrophobic alkyl tails, dictates its wide-ranging applications.
Chemical Structure and Molecular Weight
-
Chemical Name: this compound
-
Synonyms: TDMAC, Methyltridodecylammonium chloride
-
Chemical Formula: C₃₇H₇₈ClN[1]
Physicochemical Data Summary
The key physicochemical properties of TDMAC are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid powder | [2] |
| Melting Point | 110-112 °C | [2][4] |
| LogP | 10.199 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 33 | [2] |
Key Applications in Research and Development
TDMAC's unique properties make it a valuable tool in several scientific domains, from creating biocompatible surfaces to facilitating organic synthesis.
Antithrombogenic Coatings: TDMAC-Heparin Complexes
TDMAC is instrumental in the production of TDMAC-heparin, a complex used to create antithrombogenic coatings for medical devices such as catheters and blood-contact tubing.[5] The positively charged TDMAC binds ionically to the negatively charged heparin. This complex is then coated onto a device's surface, from which heparin is slowly released, preventing blood clot formation.[5]
Ion-Selective Electrodes (ISEs)
As a lipophilic cationic additive, TDMAC is a critical component in the fabrication of polymer membrane-based ion-selective electrodes (ISEs), particularly for the detection of chloride ions.[5][6] It acts as an ionophore, selectively binding chloride ions and facilitating their transport across the membrane to generate a measurable potentiometric signal.[6]
Phase Transfer Catalysis
In organic synthesis, TDMAC functions as a phase transfer catalyst (PTC). It facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). The TDMAC cation pairs with an aqueous-phase reactant anion, transporting it into the organic phase where the reaction can proceed efficiently. This enhances reaction rates and yields, often under milder conditions.
Antimicrobial Agent
Belonging to the quaternary ammonium compound class, TDMAC exhibits broad-spectrum antimicrobial properties.[2][7] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[2][7] This makes it useful as a biocidal agent in disinfectant formulations and antimicrobial coatings.[5]
Quantitative Performance Data
The following table summarizes key performance metrics for TDMAC in its major applications, providing a baseline for experimental design.
| Application | Parameter | Value / Observation | Reference(s) |
| Chloride-Selective Electrode | Linear Range | 10⁻⁵ to 10⁻¹ M Chloride | [1] |
| Nernstian Slope | 55.0 ± 2.0 mV/decade | [1] | |
| Response Time | ~60 seconds | [1] | |
| Selectivity | No observed interference from F⁻, I⁻, NO₃⁻, SO₄²⁻ | [1] | |
| Operational Lifetime | ~6 months | [1] | |
| Antimicrobial Efficacy | MIC vs. L. monocytogenes | 0.25 - 20.00 ppm (for Benzalkonium Chloride, a related QAC) | [8][9] |
Note: MIC (Minimum Inhibitory Concentration) data for TDMAC is not widely published; data for a structurally related quaternary ammonium compound (QAC), Benzalkonium Chloride, is provided for illustrative purposes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving TDMAC.
Protocol: Preparation of an Antithrombogenic TDMAC-Heparin Coating
This protocol is adapted from standard methods for coating medical devices.
-
Solution Preparation: Prepare a 1.25-2% (w/w) TDMAC-heparin solution in a 1:1 mixture of toluene (B28343) and petroleum ether.
-
Device Immersion: Fully immerse the medical device (e.g., PVC catheter tubing) into the TDMAC-heparin solution for approximately 30 seconds.
-
Drying: Carefully remove the device from the solution and allow it to air dry thoroughly at room temperature in a fume hood until all solvent has evaporated.
-
Sterilization (Optional): If required for the final application, the coated device can be sterilized using appropriate methods, such as gamma irradiation.
Protocol: TDMAC as a Phase Transfer Catalyst for Nucleophilic Substitution
This protocol describes a general procedure for an O-alkylation reaction.
-
Aqueous Phase Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nucleophile (e.g., sodium phenoxide) in water.
-
Organic Phase and Catalyst Addition: To the aqueous solution, add the organic solvent (e.g., toluene) and the electrophile (e.g., benzyl (B1604629) bromide).
-
Catalyst Addition: Add a catalytic amount of TDMAC (typically 0.5–2 mol% relative to the limiting reagent).
-
Reaction: Heat the biphasic mixture to a gentle reflux with vigorous stirring to ensure adequate mixing between the phases.
-
Monitoring: Monitor the reaction's progress using a suitable technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the product.
Protocol: Fabrication of a TDMAC-Based Chloride-Selective Electrode
This protocol outlines the preparation of a PVC membrane electrode for chloride detection.[1]
-
Membrane Cocktail Preparation: In a small glass vial, prepare the membrane cocktail by thoroughly dissolving the components in ~2 mL of tetrahydrofuran (B95107) (THF). A typical composition is:
-
Ionophore (TDMAC): 30% by weight
-
Polymer Matrix (PVC, high molecular weight): 50% by weight
-
Plasticizer (Dibutyl phthalate, DBP): 20% by weight
-
-
Casting the Membrane: Cast the homogenous cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.
-
Solvent Evaporation: Cover the casting ring with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature. A transparent, flexible membrane will form.
-
Electrode Assembly: Cut a small disc (e.g., 5-7 mm diameter) from the master membrane and mount it into a commercial ISE body.
-
Filling Solution: Add the internal filling solution to the electrode body (e.g., 0.01 M NaCl).
-
Conditioning: Condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before the first use.
-
Calibration and Measurement: Calibrate the electrode using a series of standard chloride solutions (e.g., from 10⁻⁵ M to 10⁻¹ M) and measure the potential (mV) of unknown samples.
Visualized Mechanism and Workflows
Mechanism of Action: Antimicrobial Membrane Disruption
As a cationic surfactant, TDMAC's antimicrobial activity is primarily driven by its interaction with and subsequent disruption of the negatively charged bacterial cell membrane. This process does not involve a specific signaling pathway but is a direct physical mechanism.
Caption: Mechanism of TDMAC-induced bacterial cell membrane disruption.
References
- 1. Preparation of chloride selective membrane electrode | International Journal of Current Research [journalcra.com]
- 2. This compound | Biochemical Assay Reagents | 7173-54-8 | Invivochem [invivochem.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. This compound|lookchem [lookchem.com]
- 5. polysciences.com [polysciences.com]
- 6. US6015480A - Chloride ion selective membrane electrode having improved stability and selectivity - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tridodecylmethylammonium Chloride (CAS Number: 7173-54-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant with a wide range of applications in research and industry. Its amphiphilic nature, characterized by a positively charged hydrophilic head and three long hydrophobic dodecyl chains, underpins its utility as a phase transfer catalyst, an antimicrobial agent, and a component in drug delivery systems. This technical guide provides a comprehensive overview of TDMAC, including its physicochemical properties, synthesis, mechanisms of action, and key applications in drug development. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.
Physicochemical Properties
TDMAC is a white to off-white, hygroscopic solid. Its key physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | References |
| CAS Number | 7173-54-8 | [1] |
| Molecular Formula | C₃₇H₇₈ClN | [2] |
| Molecular Weight | 572.47 g/mol | [2] |
| Appearance | White to off-white solid powder | [3] |
| Melting Point | 110-112 °C | [4] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO. | [1][3] |
| Critical Micelle Concentration (CMC) | Not explicitly found for TDMAC. For the related Dodecyltrimethylammonium chloride (DTAC), the CMC is approximately 16 mM in water. The CMC of TDMAC is expected to be significantly lower due to its longer hydrophobic chains. | [5][6] |
Synthesis
While a specific, detailed protocol for the synthesis of this compound was not found in the available literature, a general two-step method for the synthesis of similar quaternary ammonium compounds, such as n-dodecyl trimethyl ammonium chloride, can be adapted. This process typically involves the formation of an alkyl halide followed by quaternization of a tertiary amine.
General Synthesis Pathway
Experimental Protocol: Synthesis of a Quaternary Ammonium Salt (Adapted)
The following is an adapted, general protocol based on the synthesis of similar compounds[5][7][8]. Note: This is a representative protocol and would require optimization for the specific synthesis of TDMAC.
-
Step 1: Quaternization of Tridodecylamine.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tridodecylamine in a suitable organic solvent (e.g., acetonitrile).
-
Add a molar excess of a methylating agent, such as methyl iodide.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product, tridodecylmethylammonium iodide, may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
-
Step 2: Anion Exchange.
-
Dissolve the crude tridodecylmethylammonium iodide in a suitable solvent, such as a mixture of ethanol (B145695) and water.
-
Add a solution of a chloride salt (e.g., silver chloride or an ion-exchange resin in the chloride form).
-
Stir the mixture at room temperature. If using silver chloride, the precipitation of silver iodide will indicate the progress of the anion exchange.
-
Filter the reaction mixture to remove the insoluble silver iodide or the ion-exchange resin.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.
-
The final product should be purified by recrystallization from a suitable solvent system.
-
Biological Activity and Mechanism of Action
Antimicrobial Activity
TDMAC, as a cationic surfactant, exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.
Table of Antimicrobial Activity (Representative data for similar quaternary ammonium compounds)
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.5 - 4 | [9][10] |
| Escherichia coli | 2 - 16 | [9][10] |
| Pseudomonas aeruginosa | 8 - 64 | [2] |
| Candida albicans | 1 - 8 | [9] |
Cytotoxicity and Apoptosis Induction
At sub-lethal concentrations, cationic surfactants like TDMAC can induce apoptosis in mammalian cells.[7][11] The primary mechanism is thought to involve the perturbation of the plasma membrane, leading to the activation of intracellular signaling cascades that culminate in programmed cell death.
Disclaimer: The specific signaling pathways modulated by this compound have not been definitively elucidated in the available literature. The diagram above represents a plausible mechanism based on the known effects of other cationic surfactants. Further research is required to identify the specific molecular targets and signaling nodes affected by TDMAC.
Applications in Drug Development
Drug Delivery Systems
The cationic nature and lipophilic character of TDMAC make it a valuable component in the formulation of drug delivery systems such as liposomes and nanoparticles. These systems can enhance the solubility of poorly water-soluble drugs, protect drugs from degradation, and facilitate their cellular uptake.
Experimental Protocol: Preparation of TDMAC-containing Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve TDMAC and other lipid components (e.g., a neutral phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the lipids.
-
Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a specific pore size.
-
Table: Representative Drug Loading and Release from Cationic Liposomes
| Drug | Lipid Composition (molar ratio) | Loading Efficiency (%) | Release Profile | Reference |
| Doxorubicin | DPPC:Cholesterol:CTAB (7:3:1) | ~60% | Sustained release over 48h | [12][13] |
| Ketoprofen | PC:Cholesterol:IA-16(OH) (7:3:1) | ~75% | Biphasic release | [12] |
Note: Data presented is for liposomes containing other cationic surfactants as specific data for TDMAC was not available.
Cationic lipids like TDMAC are crucial for formulating lipid nanoparticles (LNPs) for the delivery of nucleic acids (e.g., siRNA, mRNA). The positive charge of TDMAC facilitates the complexation with negatively charged nucleic acids and aids in the endosomal escape of the payload into the cytoplasm.
Experimental Protocol: Preparation of TDMAC-containing Lipid Nanoparticles
-
Lipid Mixture Preparation:
-
Dissolve TDMAC, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol.
-
-
Nucleic Acid Preparation:
-
Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
-
Nanoparticle Formation:
-
Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution using a microfluidic mixing device or by rapid injection. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.
-
-
Purification and Buffer Exchange:
-
Dialyze the LNP suspension against phosphate-buffered saline (pH 7.4) to remove the ethanol and exchange the buffer.
-
Toxicity Profile
TDMAC is considered a hazardous substance, primarily causing skin and eye irritation. Ingestion can be harmful. The following table summarizes the available toxicity data.
| Endpoint | Species | Value | Reference |
| Acute Oral Toxicity (LD₅₀) | Rat | 200 - 1000 mg/kg (for Dodecyltrimethylammonium chloride) | [5][14] |
| Aquatic Toxicity (EC₅₀, 96h) | Dunaliella salina (algae) | 0.69 mg/L (for Dodecyltrimethylammonium chloride) | |
| Aquatic Toxicity (LC₅₀, 48h) | Artemia franciscana (crustacean) | 46.74 mg/L (for Dodecyltrimethylammonium chloride) | |
| Skin Irritation | Rabbit | Irritating | [1] |
| Eye Irritation | Rabbit | Severe Irritant | [1] |
Note: The oral LD₅₀ value is for a structurally similar compound and should be considered an estimate for TDMAC.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed L929 fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of TDMAC in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the TDMAC dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Analytical Methods
The quantification of TDMAC in various matrices typically relies on chromatographic techniques coupled with mass spectrometry.
LC-MS/MS for Quantification in Biological Samples
Protocol Outline:
-
Sample Preparation:
-
Protein precipitation of plasma or serum samples with a cold organic solvent (e.g., acetonitrile).
-
Centrifugation to pellet the precipitated proteins.
-
Supernatant transfer and evaporation to dryness.
-
Reconstitution in the mobile phase.
-
-
Chromatographic Separation:
-
Use of a C18 reversed-phase column.
-
Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TDMAC and an internal standard.
-
Conclusion
This compound is a cationic surfactant with significant potential in various scientific and industrial applications, particularly in the realm of drug development. Its antimicrobial properties and its utility as a component in advanced drug delivery systems are well-recognized. This guide has provided a comprehensive overview of the available technical information on TDMAC, including its physicochemical characteristics, synthesis, biological activities, and relevant experimental protocols. While there are still gaps in the literature regarding specific quantitative data and detailed mechanistic studies, this document serves as a valuable resource for researchers and professionals working with this compound. Further investigation into its specific interactions with cellular signaling pathways and the development of TDMAC-based drug formulations are promising areas for future research.
References
- 1. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 2. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 8. OASIS Repository@POSTECHLIBRARY: Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review [poasis.postech.ac.kr]
- 9. Lipid-Based Nanoparticles as Nonviral Gene Delivery Vectors | Springer Nature Experiments [experiments.springernature.com]
- 10. Enhancement of the Transdermal Delivery of Nonsteroidal Anti-inflammatory Drugs Using Liposomes Containing Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 14. Registration Dossier - ECHA [echa.europa.eu]
An In-depth Technical Guide to the Critical Micelle Concentration of Tetradecyltrimethylammonium Chloride (TDMAC) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Tetradecyltrimethylammonium chloride (TDMAC) in aqueous solutions. TDMAC, a quaternary ammonium (B1175870) compound, is a cationic surfactant with a wide range of applications in research and industry, including as an emulsifier, wetting agent, and antimicrobial.[1] Understanding its CMC is crucial for optimizing its performance in various formulations.
Core Concepts: Critical Micelle Concentration
The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles.[2] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and arrange themselves at interfaces, leading to a significant decrease in surface tension.[2] Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules aggregate into micelles in the bulk solution.[3] At this point, physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, exhibit a distinct change in their dependence on the surfactant concentration.[2] The value of the CMC is influenced by several factors, including the structure of the surfactant, temperature, and the presence of electrolytes or other additives.[2]
Quantitative Data for TDMAC and Related Surfactants
The following table summarizes the experimentally determined critical micelle concentration (CMC) values for Tetradecyltrimethylammonium chloride (TDMAC) and the closely related Tetradecyltrimethylammonium bromide (TTAB) in aqueous solutions under various conditions.
| Surfactant | Temperature (°C) | Solvent | Method | CMC (mM) | Reference |
| Tetradecyltrimethylammonium chloride (TDMAC) | 25 | Water | Not Specified | 3.8 | [4] |
| Tetradecyltrimethylammonium chloride (TDMAC) | 5 - 55 | Water | Conductivity | U-shaped dependence with a minimum around 33°C | [5] |
| Tetradecyltrimethylammonium chloride (TDMAC) | 5 - 55 | 0.01 M NaCl | Conductivity | Decreases with increasing NaCl concentration | [5] |
| Tetradecyltrimethylammonium chloride (TDMAC) | 5 - 55 | 0.1 M NaCl | Conductivity | Decreases with increasing NaCl concentration | [5] |
| Tetradecyltrimethylammonium bromide (TTAB) | 25 | Water | Multiple | 3.56 | [6] |
| Tetradecyltrimethylammonium bromide (TTAB) | 27.4 | Water | Conductivity | 4.91 | [7] |
| Tetradecyltrimethylammonium bromide (TTAB) | 25 - 45 | Water | Conductivity | 3.74 - 4.39 | [7] |
Experimental Protocols for CMC Determination
The determination of the CMC of a surfactant can be achieved through various experimental techniques that monitor a physical property of the solution as a function of surfactant concentration. The two most common methods for ionic surfactants like TDMAC are conductometry and surface tensiometry.
Conductometric Method
The conductometric method is a precise and widely used technique for determining the CMC of ionic surfactants.
Principle: The specific conductivity of an ionic surfactant solution increases linearly with concentration at low concentrations, as the surfactant exists as individual ions. Upon micelle formation, the mobility of the aggregated ions is lower than that of the free monomers, and the counter-ions become partially associated with the micelles. This leads to a change in the slope of the conductivity versus concentration plot. The concentration at which this break in the slope occurs is the CMC.
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of TDMAC in deionized water with a concentration well above the expected CMC.
-
Instrumentation: Utilize a calibrated conductivity meter with a conductivity cell. The temperature of the solution should be controlled using a thermostat bath.
-
Titration Procedure:
-
Place a known volume of deionized water in a thermostated vessel equipped with a magnetic stirrer and the conductivity cell.
-
Allow the system to reach thermal equilibrium and record the initial conductivity of the water.
-
Add small, precise aliquots of the TDMAC stock solution to the water.
-
After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.
-
Continue this process until the surfactant concentration is well above the expected CMC.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the TDMAC concentration (C).
-
The resulting graph will show two linear regions with different slopes.
-
Fit linear regression lines to the data points in the pre-micellar and post-micellar regions.
-
The concentration at the intersection of these two lines is the critical micelle concentration (CMC).
-
Surface Tension Method
The surface tension method is another robust technique for determining the CMC of surfactants.
Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes more populated with monomers, and the surface tension decreases. Once the CMC is reached, the interface is saturated with monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution with little to no further change in the surface tension. The concentration at which the surface tension becomes relatively constant is the CMC.
Detailed Protocol:
-
Preparation of Solutions: Prepare a series of TDMAC solutions in deionized water with varying concentrations, spanning a range from well below to well above the expected CMC.
-
Instrumentation: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of the solutions. Ensure the instrument is properly calibrated and the glassware is scrupulously clean to avoid contaminants that could affect surface tension.
-
Measurement Procedure:
-
Measure the surface tension of each prepared TDMAC solution.
-
Ensure that the temperature of the solutions is kept constant throughout the experiment.
-
Allow sufficient time for the surface tension to reach equilibrium for each measurement, especially at concentrations near the CMC.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the TDMAC concentration (log C).
-
The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension remains constant.
-
The CMC is determined from the intersection of the two lines extrapolated from the linearly decreasing and the plateau regions of the graph.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical experimental workflow for determining the critical micelle concentration of TDMAC using the conductometric method.
Caption: Workflow for CMC determination of TDMAC via conductometry.
References
- 1. Tetradecyl trimethyl ammonium chloride | 4574-04-3 [chemicalbook.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. The cationic surfactant tetradecyltrimethylammonium | Chegg.com [chegg.com]
- 5. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Tridodecylmethylammonium Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Tridodecylmethylammonium chloride (TDMAC) in various organic solvents. TDMAC, a quaternary ammonium (B1175870) salt and cationic surfactant, sees wide application in fields ranging from materials science to pharmaceuticals, where its solubility characteristics are paramount for its function as a phase transfer catalyst, emulsifier, and antimicrobial agent. This document collates available solubility data, presents detailed experimental methodologies for solubility determination, and illustrates a practical workflow for its application in solvent extraction.
Core Physical and Chemical Properties of TDMAC
This compound is a white to off-white solid powder. Key physicochemical properties are summarized below:
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₇₈ClN | |
| Molecular Weight | 572.47 g/mol | |
| Melting Point | 110-112 °C | |
| Appearance | White to off-white solid powder | |
| LogP | 10.199 |
Quantitative Solubility Data
Precise quantitative solubility data for TDMAC across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, its structure, with a charged head group and long alkyl chains, suggests a degree of solubility in a range of polar and non-polar organic solvents. Cationic surfactants, in general, have been noted to have limited solubility in some solvents, making empirical determination crucial. The following table summarizes available quantitative and qualitative solubility information.
| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |
| Amide | Dimethylformamide (DMF) | Not Specified | Data Not Available | |
| Sulfoxide (B87167) | Dimethyl sulfoxide (DMSO) | Not Specified | 100 mg/mL (174.68 mM) (requires sonication) | |
| Alcohols | Methanol | Not Specified | Soluble in polar organic solvents (general) | |
| Ethanol (B145695) | Not Specified | Slightly soluble in ethanol (for similar compounds) | ||
| Isopropanol | Not Specified | Data Not Available | ||
| n-Butanol | Not Specified | Data Not Available | ||
| Ketones | Acetone | Not Specified | Data Not Available | |
| Methyl Ethyl Ketone (MEK) | Not Specified | Data Not Available | ||
| Esters | Ethyl Acetate | Not Specified | Data Not Available | |
| Ethers | Diethyl Ether | Not Specified | Insoluble in ether (for similar compounds) | |
| Tetrahydrofuran (THF) | Not Specified | Data Not Available | ||
| Aromatic Hydrocarbons | Toluene | Not Specified | Data Not Available | |
| Xylene | Not Specified | Data Not Available | ||
| Chlorinated Solvents | Dichloromethane | Not Specified | Data Not Available | |
| Chloroform (B151607) | Not Specified | Insoluble in chloroform (for similar compounds) | ||
| Glycols | Polyethylene glycol 300 (PEG300) | Not Specified | Used in formulations, implying solubility/miscibility | |
| Polyethylene glycol 400 (PEG400) | Not Specified | Soluble | ||
| Oils | Corn Oil | Not Specified | Used in formulations, implying solubility/dispersibility |
Note: The solubility of quaternary ammonium salts can be influenced by the presence of impurities, water content in the solvent, and the specific isomeric purity of the salt.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of TDMAC solubility in an organic solvent, based on the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (TDMAC), purity >98%
-
Selected organic solvent (e.g., acetone, analytical grade)
-
Scintillation vials or sealed glass test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: a. Add an excess amount of TDMAC to a series of scintillation vials. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached. b. Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. d. Accurately weigh the filtered solution.
-
Quantification: a. Gravimetric Method (for non-volatile solvents): i. Carefully evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of TDMAC. ii. Weigh the remaining solid residue. iii. Calculate the solubility in g/L or mg/mL. b. Chromatographic Method (HPLC): i. Prepare a series of standard solutions of TDMAC of known concentrations in the chosen solvent. ii. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. iii. Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Inject the diluted sample into the HPLC and determine the concentration from the calibration curve. v. Calculate the original solubility, accounting for the dilution factor.
-
Data Reporting: a. Report the solubility as an average of at least three independent measurements, along with the standard deviation. b. Specify the solvent, temperature, and analytical method used.
Visualization of Experimental and Applied Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the solubility determination process and a typical application of TDMAC in solvent extraction.
Caption: Workflow for determining TDMAC solubility.
Caption: TDMAC in a solvent extraction process.
Conclusion
This compound exhibits solubility characteristics that are critical to its function in a multitude of applications. While comprehensive quantitative data remains sparse, this guide provides the available information and a robust experimental framework for its determination. The provided workflows illustrate the logical steps for both characterizing and utilizing TDMAC's solubility properties. For drug development and other sensitive applications, it is imperative that researchers empirically determine the solubility of TDMAC in their specific solvent systems to ensure reproducible and optimal results.
Tridodecylmethylammonium Chloride: A Technical Safety and Handling Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant utilized in a variety of industrial and research settings.[1] Its amphipathic nature, characterized by a positively charged hydrophilic head and a long hydrophobic tail, imparts useful properties as a detergent, emulsifier, and antimicrobial agent.[1][2] In laboratory and pharmaceutical research, TDMAC finds application as a biochemical reagent and is known for its ability to disrupt cell membranes.[1][2] This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of this compound to ensure its safe use in a research environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for making informed decisions regarding storage and handling.
| Property | Value | Source |
| Chemical Formula | C₃₇H₇₈ClN | [3][4][5][6] |
| Molecular Weight | 572.47 g/mol | [1][3][4][5][6] |
| CAS Number | 7173-54-8 | [1][3][4][5] |
| Appearance | White to off-white solid powder/crystalline solid | [1][6] |
| Melting Point | 110-112 °C | [1][4][6] |
| Water Solubility | No data available | [4] |
| log P (Octanol/Water Partition Coefficient) | 10.199 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source:[3][4][5][8][9][10][11]
GHS Label Elements
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362 + P364: Take off contaminated clothing and wash it before reuse.Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile
Acute Toxicity
-
Oral: While no specific LD50 is available for TDMAC, accidental ingestion of similar cationic surfactants may be harmful.[7] Concentrated solutions can cause corrosive damage to mucous membranes and the esophagus, leading to nausea and vomiting.[7]
-
Dermal: Skin contact may lead to systemic effects following absorption. Open wounds, abraded, or irritated skin should not be exposed to this material.[7]
-
Inhalation: Inhalation of dust may cause respiratory irritation.[3][9][10]
Irritation and Corrosivity
-
Skin Irritation: TDMAC is classified as a skin irritant, causing inflammation upon contact in some individuals.[3][7][9][10] It may also exacerbate pre-existing dermatitis.[7]
-
Eye Irritation: It is classified as causing serious eye irritation and may cause severe eye damage.[3][7][9][10]
Sensitization
There is limited evidence to suggest that skin contact with this product may cause a sensitization reaction in some individuals.[7]
Carcinogenicity
No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[4][8][9]
Reproductive and Developmental Toxicity
Concerns have been raised regarding the potential for some QACs to cause developmental and reproductive toxicity.[3][12] However, regulatory agencies have generally concluded that there are no concerns for reproductive effects from QACs based on available guideline safety studies.[13]
Handling Precautions and Exposure Control
Proper handling procedures and the use of personal protective equipment (PPE) are critical to minimize exposure and ensure safety when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][8]
-
An eyewash station and safety shower must be readily accessible in the work area.[8]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To prevent contact with eyes, which can cause serious irritation or damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Impervious clothing or lab coat. | To prevent skin contact, which can cause irritation and potential systemic effects.[3][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated and ventilation is inadequate. | To prevent inhalation of dust, which can cause respiratory tract irritation.[3][9] |
General Hygiene Practices
-
Avoid all personal contact, including inhalation.[7]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[3]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Emergency Procedures
Spill Response
-
Minor Spills:
-
Wear appropriate PPE.
-
Remove all ignition sources.
-
Clean up spills immediately.
-
Use dry clean-up procedures and avoid generating dust.
-
Collect the material in a suitable, labeled container for waste disposal.[7]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Wear a self-contained breathing apparatus and full protective clothing.
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.[3]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[7]
-
Fire-Fighting Instructions: Wear a self-contained breathing apparatus and full protective gear.[7][8]
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]
-
Recommended storage temperature is -20°C for long-term storage.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[3][7]
Experimental Protocols: Principles of Irritation Testing
While specific experimental reports for this compound are not publicly available, its classification as a skin and eye irritant is likely based on standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (Based on OECD Test Guideline 439: In Vitro Skin Irritation)
This in vitro method utilizes reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.
Methodology:
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of human skin.
-
Application: A defined amount of the test substance (TDMAC) is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specific period.
-
Viability Assessment: After incubation, the viability of the cells in the tissue is determined using a colorimetric assay, such as the MTT assay. This assay measures the activity of mitochondrial dehydrogenases, which is an indicator of cell viability.
-
Classification: If the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control, the substance is classified as a skin irritant.
Eye Irritation Testing (Based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion)
This traditional in vivo method involves the application of a test substance to the eye of an animal, typically a rabbit, to assess the potential for eye irritation or corrosion.
Methodology:
-
Weight-of-Evidence Analysis: Before conducting an in vivo test, all existing relevant data is analyzed to determine if the test is necessary.
-
Test Animal: Albino rabbits are typically used for this test.
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The severity of any lesions to the cornea, iris, and conjunctiva is scored.
-
Classification: The substance is classified based on the severity and reversibility of the observed ocular effects.
Conclusion
This compound is a valuable chemical for various research applications but requires careful handling due to its hazardous properties. It is a known skin, eye, and respiratory irritant. While specific quantitative toxicity data for this compound is limited, the general toxicological profile of quaternary ammonium compounds underscores the importance of adhering to stringent safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize the risks associated with its use and maintain a safe laboratory environment.
References
- 1. This compound | Biochemical Assay Reagents | 7173-54-8 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C37H78ClN | CID 81601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Aquatic safety assessment for cationic surfactants | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. branchbasics.com [branchbasics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 氯化三十二烷基甲基铵 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)cyclopropenium (TDMAC) Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of tris(dimethylamino)cyclopropenium (TDMAC) salts. TDMAC and its derivatives are a class of organic compounds recognized for their unique electronic and structural properties, leading to their investigation in various applications, including as ionic liquids and in materials science. A thorough understanding of their thermal behavior is critical for ensuring their safe handling, storage, and application in thermally sensitive processes.
Thermal Stability of TDMAC Salts
The thermal stability of TDMAC salts is influenced by factors such as the nature of the counter-anion and the substitution on the amino groups. Generally, the thermal decomposition onset temperature (Td) is a key parameter for assessing this stability.
Quantitative Thermal Analysis Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of TDMAC salts. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss, while DSC measures the heat flow to or from a sample as a function of temperature, revealing phase transitions such as melting (Tm) and glass transitions (Tg).
Below is a summary of the available quantitative data for a representative TDMAC salt, tris(dimethylamino)cyclopropenium dicyanamide (B8802431) ([C₃(NMe₂)₃]DCA).
| Cation | Anion | Tg (°C) | Tm (°C) | Td at 1 °C/min (°C) | Td at 10 °C/min (°C) |
| [C₃(NMe₂)₃]⁺ | DCA⁻ | - | 138 | 240 | 279 |
Data sourced from Curnow et al. (2018).[1]
Studies on a broader range of tris(dialkylamino)cyclopropenium (TDAC) salts have indicated that the presence of dimethylamino groups tends to decrease the overall thermal stability of the compound when compared to TDAC salts with larger alkyl substituents.[1]
Experimental Protocols
The following sections detail the standard methodologies for the thermal analysis of TDMAC salts.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the TDMAC salt.
Methodology:
-
A small sample of the TDMAC salt (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed on a sensitive microbalance within the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidative decomposition.
-
The sample is heated at a controlled linear rate (e.g., 1 °C/min or 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset temperature of decomposition (Td) is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions such as melting point (Tm) and glass transition temperature (Tg).
Methodology:
-
A small amount of the TDMAC salt (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min).
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events are observed as peaks, while glass transitions appear as a step change in the baseline of the DSC thermogram.
Decomposition Products and Pathways
Detailed experimental studies on the specific decomposition products and mechanisms of TDMAC salts are not extensively available in the public literature. However, based on the chemical structure of the tris(dimethylamino)cyclopropenium cation and general principles of thermal degradation of nitrogen-containing organic salts, a plausible decomposition pathway can be proposed.
The TDMAC cation's stability is attributed to the aromaticity of the cyclopropenium ring and the electron-donating effect of the three dimethylamino groups. The decomposition is likely to be initiated by the cleavage of the weakest bonds in the structure under thermal stress.
Proposed Decomposition Mechanism
The thermal decomposition of the tris(dimethylamino)cyclopropenium cation is hypothesized to proceed through the following stages:
-
Initial N-C Bond Cleavage: The decomposition may begin with the homolytic or heterolytic cleavage of a nitrogen-carbon bond of one of the dimethylamino groups. This is often a lower energy pathway in similar amine-containing compounds.
-
Ring Opening: Following the initial bond cleavage, the strained cyclopropenium ring may undergo ring-opening to form more stable, acyclic intermediates.
-
Fragmentation: The unstable intermediates would then fragment into smaller, volatile molecules.
Potential decomposition products could include:
-
Dimethylamine and related amine fragments.
-
Nitriles and other nitrogen-containing organic compounds.
-
Various small hydrocarbons.
It is important to note that the nature of the counter-anion can significantly influence the decomposition pathway.
Further research, particularly using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), is required to definitively identify the decomposition products and elucidate the precise degradation mechanism of TDMAC salts.
Conclusion
This technical guide has summarized the available information on the thermal stability and decomposition of tris(dimethylamino)cyclopropenium salts. Quantitative data from TGA and DSC analyses provide a baseline for understanding the thermal behavior of these compounds, and standardized experimental protocols are outlined. While a definitive decomposition mechanism is yet to be experimentally verified, a plausible pathway has been proposed based on the chemical structure and principles of thermal degradation. For professionals in research and drug development, this information is crucial for the safe and effective application of TDMAC-based materials.
References
Spectroscopic Profile of Tridodecylmethylammonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) salt with wide-ranging applications in research and industry. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the three dodecyl chains and the methyl group attached to the quaternary nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH ₃ | ~3.1-3.3 | s | 3H |
| N-CH ₂-(CH₂)₁₀-CH₃ | ~3.0-3.2 | m | 6H |
| N-CH₂-CH ₂-(CH₂)₉-CH₃ | ~1.6-1.8 | m | 6H |
| N-(CH₂)₂-(CH ₂)₉-CH₃ | ~1.2-1.4 | m | 54H |
| N-(CH₂)₁₁-CH ₃ | ~0.8-0.9 | t | 9H |
Note: Predicted chemical shifts are based on typical values for long-chain quaternary ammonium salts. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the three dodecyl chains, a limited number of signals is expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| N-C H₃ | ~48-50 |
| N -CH₂-(CH₂)₁₀-CH₃ | ~60-62 |
| N-CH₂-C H₂-(CH₂)₉-CH₃ | ~26-28 |
| N-(CH₂)₂-(C H₂)₉-CH₃ | ~29-32 |
| N-(CH₂)₁₀-C H₂-CH₃ | ~22-24 |
| N-(CH₂)₁₁-C H₃ | ~14 |
Note: Predicted chemical shifts are based on typical values for long-chain quaternary ammonium salts. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
1.3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent will depend on the solubility of the sample and the desired chemical shift reference.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is formed.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
1.3.2. Instrument Parameters (General)
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound is dominated by the vibrational modes of the long alkyl chains.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2915 | Strong | C-H asymmetric stretching (CH₃ and CH₂) |
| 2875-2845 | Strong | C-H symmetric stretching (CH₃ and CH₂) |
| 1470-1460 | Medium | C-H scissoring/bending (CH₂) |
| 1380-1370 | Medium-Weak | C-H symmetric bending (CH₃) |
| ~970 & ~910 | Medium-Weak | C-N stretching in quaternary ammonium salts |
| 725-715 | Weak | CH₂ rocking (long alkyl chain) |
Experimental Protocol for FTIR Spectroscopy (ATR Method)
Due to the often waxy or viscous nature of this compound, the Attenuated Total Reflectance (ATR) technique is a suitable method for obtaining its IR spectrum.
2.2.1. Sample Preparation and Analysis
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For quaternary ammonium salts like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to observe the intact cation.
Mass Spectrometry Data
The positive ion ESI mass spectrum of this compound is expected to show a prominent peak corresponding to the intact cation.
Table 4: Expected m/z Values in the ESI-MS of this compound
| m/z | Ion |
| 536.6 | [M-Cl]⁺ (Tridodecylmethylammonium cation) |
Note: The molecular weight of the tridodecylmethylammonium cation (C₃₇H₇₈N⁺) is approximately 536.6 Da.
Fragmentation of the cation may occur in the mass spectrometer, leading to the loss of one or more dodecyl chains. Common fragmentation pathways for long-chain quaternary ammonium compounds involve the cleavage of the C-N bond.
Experimental Protocol for ESI-Mass Spectrometry
3.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of a volatile acid (e.g., 0.1% formic acid) may be added to the solvent to improve ionization efficiency, although it is often not necessary for pre-charged quaternary ammonium compounds.
3.2.2. Instrument Parameters (General)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively (e.g., 200-350 °C).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A range encompassing the expected m/z of the parent cation (e.g., m/z 100-1000).
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:
Caption: General workflow for the spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for Tridodecylmethylammonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Tridodecylmethylammonium chloride (TDMAC) as a phase transfer catalyst (PTC) in various organic synthesis and material science applications. TDMAC, a quaternary ammonium (B1175870) salt, facilitates reactions between reactants located in immiscible phases, thereby enhancing reaction rates, improving yields, and enabling milder reaction conditions.
Introduction to Phase Transfer Catalysis with TDMAC
Phase transfer catalysis is a powerful technique in synthetic chemistry that overcomes the insolubility of reactants in different phases (e.g., aqueous and organic).[1] As a phase transfer catalyst, TDMAC transports one reactant, typically an anion, from the aqueous or solid phase into the organic phase where the reaction occurs.[2] The lipophilic nature of the three dodecyl chains in TDMAC allows it to be highly soluble in organic solvents, while the positively charged quaternary ammonium center can pair with an anion, effectively shuttling it into the organic phase.[3] This mechanism avoids the need for expensive, anhydrous, or aprotic solvents and often leads to simpler work-up procedures.[1]
General Mechanism of TDMAC in Phase Transfer Catalysis
The catalytic cycle of TDMAC in a liquid-liquid phase transfer system can be summarized as follows:
-
Anion Exchange: At the interface of the aqueous and organic phases, the TDMAC cation (Q⁺) exchanges its chloride anion (Cl⁻) for the reactant anion (Y⁻) from the aqueous phase, forming an ion pair (Q⁺Y⁻).
-
Phase Transfer: The lipophilic ion pair (Q⁺Y⁻) diffuses from the interface into the bulk organic phase.
-
Reaction: In the organic phase, the reactant anion (Y⁻) is now "naked" and highly reactive, readily participating in the desired reaction with the organic substrate (RX) to form the product (RY). The catalyst now holds the leaving group anion (X⁻), forming a new ion pair (Q⁺X⁻).
-
Catalyst Regeneration: The ion pair (Q⁺X⁻) diffuses back to the interface, where the anion (X⁻) is exchanged for a new reactant anion (Y⁻) from the aqueous phase, thus completing the catalytic cycle.
References
Application Notes and Protocols for Tridodecylmethylammonium Chloride-Based Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. When the ion-selective membrane of the electrode is in contact with a sample, a potential is generated that is proportional to the logarithm of the ionic activity, according to the Nernst equation. This technology offers a rapid, cost-effective, and versatile method for ion analysis across various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development.
Tridodecylmethylammonium chloride (TDMAC) is a quaternary ammonium (B1175870) salt widely employed as an ionophore in the fabrication of chloride-selective electrodes. Its lipophilic nature allows for its incorporation into a polymeric membrane, typically composed of polyvinyl chloride (PVC) and a plasticizer. This membrane selectively interacts with chloride ions, enabling their potentiometric determination.
These application notes provide a comprehensive protocol for the preparation, conditioning, and calibration of TDMAC-based chloride ion-selective electrodes.
Quantitative Data Summary
The performance of a TDMAC-based chloride ISE is highly dependent on the composition of the ion-selective membrane. The following table summarizes various reported membrane compositions and their corresponding performance characteristics.
| Ionophore (TDMAC) (wt%) | Polymer (PVC) (wt%) | Plasticizer (wt%) | Nernstian Slope (mV/decade) | Linear Range (M) | Response Time (s) | Reference |
| 30 | 50 | 20 (Dibutylphthalate - DBP) | -55.0 ± 2.0 | 10⁻⁵ to 10⁻¹ | 60 | [1] |
| 1.2 | 33 | 63.8 (Dioctyl sebacate (B1225510) - DOS) | Not Specified | Not Specified | Not Specified | [2] |
| 0.2, 0.5, or 0.8 | 33 | 64.8, 64.5, or 64.2 (DOS) | Not Specified | Not Specified | Not Specified | [3] |
| Not Specified | Not Specified | Not Specified | -48.4 | Not Specified | Not Specified | [2] |
Experimental Protocols
Preparation of the Ion-Selective Membrane Cocktail
This protocol describes the preparation of a PVC-based membrane containing TDMAC.
Materials:
-
This compound (TDMAC)
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., Dioctyl sebacate (DOS), Dibutylphthalate (DBP))
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Weighing: Accurately weigh the desired amounts of TDMAC, PVC, and the plasticizer. The total weight of these components should typically be around 200-300 mg for the preparation of several electrodes.
-
Dissolution: Transfer the weighed components into a clean, dry glass vial.
-
Add approximately 2-3 mL of THF to the vial.
-
Mixing: Cap the vial and dissolve the components completely by gentle swirling or using a vortex mixer. The resulting solution should be clear and homogenous. This is the membrane cocktail.
Fabrication of the Ion-Selective Electrode
This protocol outlines the construction of a conventional ISE with a liquid internal reference solution.
Materials:
-
Membrane cocktail (from Protocol 1)
-
ISE electrode body (e.g., glass or PVC tube)
-
Inner reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (e.g., 0.1 M KCl)
-
Micropipette
-
Casting ring (a glass or metal ring with a flat, polished surface)
Procedure:
-
Casting the Membrane: Place the casting ring on a clean, level glass plate.
-
Carefully pipette the membrane cocktail into the casting ring, ensuring the solution spreads evenly to form a thin film.
-
Allow the THF to evaporate slowly in a dust-free environment at room temperature. This process may take 12-24 hours. The result is a flexible, transparent membrane.
-
Membrane Cutting: Once the membrane is completely dry, carefully cut a small disc (typically 5-7 mm in diameter) from the cast film using a sharp cork borer.
-
Electrode Assembly:
-
Secure the cut membrane disc to the end of the ISE electrode body using a PVC/THF slurry or a suitable adhesive. Ensure a watertight seal.
-
Fill the electrode body with the internal filling solution, making sure no air bubbles are trapped.
-
Insert the inner reference electrode into the filling solution.
-
Seal the top of the electrode body, leaving a small opening for pressure equalization.
-
Conditioning of the Ion-Selective Electrode
Before use, the newly fabricated electrode must be conditioned to ensure a stable and reproducible potential.
Procedure:
-
Immerse the sensing membrane of the assembled electrode in a 0.1 M chloride solution (e.g., KCl or NaCl).
-
Soak the electrode for at least 12-24 hours. This allows the membrane to become fully hydrated and equilibrated with the chloride ions.
Calibration of the Ion-Selective Electrode
Calibration is essential to determine the electrode's response characteristics (Nernstian slope) and to correlate the measured potential to the chloride ion concentration.
Materials:
-
Standard chloride solutions of varying concentrations (e.g., 10⁻¹ M, 10⁻² M, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M), prepared by serial dilution of a stock solution.
-
Ionic Strength Adjustment Buffer (ISAB) - to maintain a constant ionic strength across all standards and samples. A common ISAB is a solution of an inert electrolyte like NaNO₃.
-
High-impedance voltmeter or a pH/ion meter.
-
Reference electrode (e.g., Ag/AgCl).
-
Magnetic stirrer and stir bar.
Procedure:
-
Connect the chloride ISE and the reference electrode to the ion meter.
-
Place a low-concentration standard solution (e.g., 10⁻⁵ M) in a beaker with a stir bar and add a small, constant volume of ISAB.
-
Immerse the electrodes in the solution and stir at a constant, moderate rate.
-
Record the potential reading once it stabilizes.
-
Repeat steps 2-4 for all standard solutions, moving from the lowest to the highest concentration.
-
Plot the recorded potential (in mV) on the y-axis against the logarithm of the chloride concentration on the x-axis.
-
The slope of the linear portion of the resulting calibration curve is the Nernstian slope of the electrode. For a monovalent anion like chloride, the theoretical slope at 25°C is approximately -59.2 mV/decade.
Visualizations
Caption: Experimental workflow for TDMAC-based ISE preparation.
References
Application of Tridodecylmethylammonium Chloride (TDMAC) in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridodecylmethylammonium chloride (TDMAC) is a quaternary ammonium (B1175870) salt that serves as a versatile surfactant and phase transfer agent in the synthesis of various nanoparticles. Its amphipathic nature, characterized by a positively charged quaternary ammonium head group and three long hydrophobic dodecyl chains, allows it to function effectively as a capping agent to control nanoparticle growth and prevent aggregation. Furthermore, TDMAC is instrumental in facilitating the transfer of nanoparticles between aqueous and organic phases, a critical step in many synthesis and functionalization procedures. These application notes provide detailed protocols and insights into the use of TDMAC for the synthesis of gold nanoparticles, silver nanoparticles, and quantum dots.
Core Principles and Mechanisms
TDMAC's utility in nanoparticle synthesis stems from two primary functions:
-
As a Capping Agent: The long dodecyl chains of TDMAC adsorb onto the surface of newly formed nanoparticles, providing steric hindrance that prevents uncontrolled growth and agglomeration. The positively charged head group contributes to the electrostatic stability of the nanoparticle colloid. By modulating the concentration of TDMAC, it is possible to influence the final size and shape of the nanoparticles.
-
As a Phase Transfer Agent: In biphasic synthesis systems, TDMAC can facilitate the transfer of ionic precursors from an aqueous phase to an organic phase where the reduction and nanoparticle growth occur. This is achieved through the formation of an ion pair between the TDMAC cation and the anionic metal precursor. Similarly, TDMAC can be used to transfer pre-synthesized nanoparticles from an aqueous solution to an organic solvent for further functionalization or purification. The hydrophobic tails of the TDMAC molecules encapsulate the nanoparticle, rendering it soluble in the organic phase.
Experimental Protocols
Synthesis of TDMAC-Capped Gold Nanoparticles (AuNPs)
This protocol adapts the well-established Turkevich method by incorporating TDMAC as a capping agent to control the size and stability of the resulting gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
This compound (TDMAC)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Prepare a 34 mM solution of trisodium citrate in deionized water.
-
Prepare a 10 mM solution of TDMAC in deionized water.
-
-
Reaction Setup:
-
In a clean round-bottom flask, add 50 mL of the 1 mM HAuCl₄ solution.
-
Heat the solution to boiling while stirring vigorously.
-
-
Nanoparticle Formation:
-
To the boiling HAuCl₄ solution, rapidly inject 5 mL of the 34 mM trisodium citrate solution. The color of the solution will change from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15 minutes.
-
-
Capping with TDMAC:
-
While the solution is still hot, add 1 mL of the 10 mM TDMAC solution dropwise.
-
Continue stirring for an additional 30 minutes as the solution cools to room temperature.
-
-
Purification:
-
The resulting TDMAC-capped AuNP solution can be purified by centrifugation to remove excess reactants.
-
Quantitative Data Summary:
| Parameter | Value |
| HAuCl₄ Concentration | 1 mM |
| Trisodium Citrate Concentration | 34 mM |
| TDMAC Concentration | 0.2 mM (final) |
| Reaction Temperature | 100 °C |
| Expected Nanoparticle Size | 15-30 nm |
Phase Transfer Synthesis of Silver Nanoparticles (AgNPs) using TDMAC
This protocol is based on the phase transfer of silver ions from an aqueous phase to an organic phase using TDMAC, followed by reduction to form silver nanoparticles. This method is analogous to procedures using other long-chain alkylamines as phase transfer agents.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
This compound (TDMAC)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
-
Organic Phase Preparation:
-
Prepare a 10 mM solution of TDMAC in toluene.
-
-
Phase Transfer:
-
In a separatory funnel, mix 50 mL of the AgNO₃ solution with 50 mL of the TDMAC/toluene solution.
-
Shake the funnel vigorously for 5 minutes to facilitate the transfer of silver ions to the organic phase. The aqueous phase should become clear.
-
Separate the organic phase.
-
-
Reduction:
-
Prepare a fresh 100 mM aqueous solution of NaBH₄.
-
While stirring the organic phase vigorously, add 10 mL of the NaBH₄ solution dropwise.
-
Continue stirring for 1 hour. The color of the organic phase will change, indicating the formation of silver nanoparticles.
-
-
Purification:
-
Wash the organic phase with deionized water three times to remove excess reducing agent and byproducts.
-
The TDMAC-stabilized silver nanoparticles can be isolated by evaporating the toluene.
-
Quantitative Data Summary:
| Parameter | Value |
| AgNO₃ Concentration (aqueous) | 1 mM |
| TDMAC Concentration (organic) | 10 mM |
| NaBH₄ Concentration (aqueous) | 100 mM |
| Phase Volume Ratio (aq:org) | 1:1 |
| Expected Nanoparticle Size | 5-15 nm |
Synthesis of TDMAC-Capped Cadmium Selenide (CdSe) Quantum Dots
This protocol describes the synthesis of CdSe quantum dots in an organic phase using TDMAC as a capping agent to control their growth and photoluminescent properties.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
1-Octadecene (B91540) (ODE)
-
Oleic acid
-
Trioctylphosphine (TOP)
-
This compound (TDMAC)
Procedure:
-
Preparation of Selenium Precursor:
-
In a glovebox, dissolve 0.079 g of selenium powder in 10 mL of 1-octadecene with 1 mL of trioctylphosphine. Gently heat to aid dissolution.
-
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine 0.026 g of CdO, 2 mL of oleic acid, and 20 mL of 1-octadecene.
-
Heat the mixture to 250 °C under an inert atmosphere until the solution becomes clear and colorless.
-
-
Quantum Dot Nucleation and Growth:
-
Cool the cadmium precursor solution to 240 °C.
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.
-
Allow the reaction to proceed for a specific time to achieve the desired quantum dot size (e.g., 1-10 minutes). The color of the solution will change as the quantum dots grow.
-
-
Capping with TDMAC:
-
Prepare a 50 mM solution of TDMAC in 1-octadecene.
-
Inject 2 mL of the TDMAC solution into the reaction mixture.
-
Anneal the quantum dots at 220 °C for 30 minutes.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the TDMAC-capped quantum dots by adding a non-solvent like ethanol (B145695) or acetone.
-
Centrifuge the mixture to collect the quantum dots and redisperse them in a suitable organic solvent like toluene or chloroform.
-
Quantitative Data Summary:
| Parameter | Value |
| Cadmium Precursor Concentration | ~50 mM |
| Selenium Precursor Concentration | ~100 mM |
| TDMAC Concentration | ~5 mM (final) |
| Reaction Temperature | 240 °C (injection) |
| Annealing Temperature | 220 °C |
| Expected Quantum Dot Size | 2-8 nm (tunable by reaction time) |
Visualizations
Caption: Experimental workflow for the synthesis of TDMAC-capped gold nanoparticles.
Application Notes and Protocols: Tridodecylmethylammonium Chloride (TDMAC) for Antimicrobial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridodecylmethylammonium chloride (TDMAC) is a quaternary ammonium (B1175870) compound (QAC) recognized for its potent antimicrobial properties and utility as a surfactant.[1][2][3] Its cationic nature allows it to disrupt the negatively charged cell membranes of various microorganisms, leading to cell death.[3][4] This mechanism makes TDMAC an effective agent for incorporation into antimicrobial coatings for medical devices, textiles, and other surfaces where microbial contamination is a concern.[1][2][5] These application notes provide an overview of TDMAC's antimicrobial activity, methods for creating TDMAC-based coatings, and protocols for evaluating their efficacy.
Antimicrobial Mechanism of Action
The primary antimicrobial action of TDMAC is attributed to its ability to disrupt microbial cell membranes. As a cationic surfactant, the positively charged quaternary ammonium headgroup of TDMAC interacts with the negatively charged components of bacterial and fungal cell walls and membranes, such as phospholipids (B1166683) and teichoic acids. This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.
Quantitative Antimicrobial Data
The antimicrobial efficacy of TDMAC and coatings incorporating it can be quantified using various microbiological assays. The following table summarizes typical data obtained from such evaluations. Note: The following data is representative and may vary depending on the specific formulation, substrate, and microbial strain.
| Parameter | Test Organism | Result | Reference |
| Antimicrobial Activity (Log Reduction) | Staphylococcus aureus | ≥ 2.0 | [6] |
| Escherichia coli | ≥ 2.0 | [6] | |
| Zone of Inhibition | Gram-positive bacteria | Formation of inhibition zones | [7] |
| Gram-negative bacteria | Formation of inhibition zones | [7] |
Experimental Protocols
Protocol 1: Preparation of a TDMAC-Based Antimicrobial Coating
This protocol describes a general method for applying a TDMAC-based antimicrobial coating to a non-porous surface, such as stainless steel or plastic coupons.
Materials:
-
This compound (TDMAC)
-
Solvent (e.g., ethanol, deionized water)
-
Substrate material (e.g., stainless steel coupons, plastic slides)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Ultrasonic bath (for cleaning)
-
Drying oven or incubator (for curing)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate surfaces to remove any organic residues and contaminants. This can be achieved by washing with a detergent, followed by rinsing with deionized water and a solvent like ethanol.
-
For a more rigorous cleaning, sonicate the substrates in a suitable solvent for 15-30 minutes.
-
Dry the substrates completely before applying the coating.
-
-
Preparation of TDMAC Coating Solution:
-
Prepare a stock solution of TDMAC in the chosen solvent at the desired concentration (e.g., 1% w/v). The optimal concentration may need to be determined empirically based on the substrate and intended application.
-
Ensure the TDMAC is fully dissolved, using gentle heating or stirring if necessary.
-
-
Coating Application:
-
Dip-Coating: Immerse the substrate in the TDMAC solution for a defined period (e.g., 1-5 minutes). Withdraw the substrate at a constant rate to ensure a uniform coating.
-
Spray-Coating: Use an atomizer or spray gun to apply a fine mist of the TDMAC solution onto the substrate surface. Ensure even coverage.
-
Wipe-Coating: Apply the TDMAC solution using a lint-free cloth or wipe. This method is suitable for larger or irregular surfaces.
-
-
Drying and Curing:
-
Allow the solvent to evaporate from the coated surface at ambient temperature in a dust-free environment.
-
Cure the coating to enhance its adhesion and durability. The curing parameters (temperature and time) will depend on the substrate and the specific coating formulation. For example, thermal curing at 60-80°C for 1-2 hours may be suitable for some applications.
-
Protocol 2: Evaluation of Antimicrobial Efficacy - JIS Z 2801 Method Adaptation
This protocol is adapted from the Japanese Industrial Standard (JIS) Z 2801 method for assessing the antimicrobial activity of treated surfaces.[7]
Materials:
-
TDMAC-coated and uncoated (control) substrate samples
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)
-
Nutrient agar (B569324) and broth (e.g., Tryptic Soy Agar/Broth)
-
Sterile saline solution (0.85% NaCl)
-
Neutralizing broth (e.g., Letheen Broth)
-
Sterile polypropylene (B1209903) film
-
Incubator
-
Pipettes, petri dishes, and other standard microbiology lab equipment
Procedure:
-
Preparation of Inoculum:
-
Culture the test microorganism in a suitable nutrient broth overnight at 37°C.
-
Harvest the bacterial cells by centrifugation, wash with sterile saline, and resuspend in saline to a final concentration of approximately 10^5 - 10^6 colony-forming units (CFU)/mL.
-
-
Inoculation of Samples:
-
Place the sterile coated and uncoated samples in separate sterile petri dishes.
-
Pipette a small, defined volume (e.g., 0.1 mL) of the bacterial suspension onto the surface of each sample.
-
-
Incubation:
-
Cover the inoculum on each sample with a sterile piece of polypropylene film to ensure intimate contact between the bacteria and the coated surface.
-
Incubate the petri dishes at 37°C and high humidity (>90%) for 24 hours.
-
-
Recovery of Bacteria:
-
After incubation, carefully remove the film and transfer each sample to a sterile container with a defined volume of neutralizing broth (e.g., 10 mL).
-
Vortex or sonicate the container to dislodge and recover the surviving bacteria from the surface.
-
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of the neutralizing broth containing the recovered bacteria.
-
Plate the dilutions onto nutrient agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the CFU per sample.
-
-
Calculation of Antimicrobial Activity:
-
Calculate the antimicrobial activity (R) using the following formula: R = [log(B/A)] - [log(C/A)] = log(B/C) Where:
-
A = Average number of viable bacteria on the uncoated samples immediately after inoculation (0-hour contact time).
-
B = Average number of viable bacteria on the uncoated samples after 24 hours.
-
C = Average number of viable bacteria on the coated samples after 24 hours.
-
-
A log reduction of ≥ 2 is generally considered to indicate significant antimicrobial activity.[7]
-
Conclusion
This compound is a versatile and effective antimicrobial agent for the development of protective coatings. The protocols outlined above provide a framework for the preparation and evaluation of TDMAC-based antimicrobial surfaces. Researchers and developers should optimize the formulation and application parameters for their specific needs to achieve the desired level of antimicrobial efficacy and durability. Further studies may be required to assess the long-term stability, biocompatibility, and performance of these coatings in real-world applications.
References
Application Note: Tridodecylmethylammonium Chloride (TDMAC) for Plant DNA Extraction
Introduction
The isolation of high-quality genomic DNA from plant tissues is fundamental for a wide array of molecular biology applications, including PCR, sequencing, and genotyping. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and a high concentration of secondary metabolites such as polysaccharides and polyphenols, which can interfere with DNA extraction and downstream applications. Cationic detergents are often employed in lysis buffers to overcome these challenges. This document outlines a theoretical protocol for the use of Tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) cationic surfactant, for the extraction of DNA from plant tissues. TDMAC, with its ability to disrupt cell membranes, is proposed as an alternative to the more commonly used Cetyltrimethylammonium bromide (CTAB).[1]
Principle of the Method
The theoretical TDMAC DNA extraction method is based on the principle of cell lysis by a cationic detergent in a high-salt buffer. TDMAC is expected to solubilize cell membranes and form complexes with nucleic acids, which remain in solution under high salt conditions while polysaccharides and other contaminants are precipitated. Subsequent purification steps involving organic solvents and alcohol precipitation are used to isolate the DNA.
Materials and Reagents
-
TDMAC Extraction Buffer (see recipe below)
-
Chloroform: Isoamyl Alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
TDMAC Extraction Buffer Recipe
| Component | Final Concentration | For 100 mL |
| This compound (TDMAC) | 2% (w/v) | 2 g |
| Tris-HCl (pH 8.0) | 100 mM | 10 mL of 1 M stock |
| EDTA (pH 8.0) | 20 mM | 4 mL of 0.5 M stock |
| NaCl | 1.4 M | 28 mL of 5 M stock |
| Polyvinylpyrrolidone (PVP) | 2% (w/v) | 2 g |
| Distilled Water | to 100 mL |
Experimental Protocol
This protocol is a theoretical adaptation based on established cationic detergent-based DNA extraction methods. Optimization may be required for different plant species and tissue types.
1. Sample Preparation
-
Weigh approximately 100 mg of fresh, young leaf tissue. For dried tissue, use 20-30 mg.
-
Freeze the tissue with liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
2. Lysis
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) TDMAC Extraction Buffer and 2 µL of 2-mercaptoethanol to the tube.
-
Vortex briefly to mix.
-
Incubate the tube at 65°C for 60 minutes in a water bath or heat block. Invert the tube every 15-20 minutes.
3. Purification
-
After incubation, allow the sample to cool to room temperature for 5 minutes.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
4. DNA Precipitation
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet.
5. Washing and Resuspension
-
Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.
-
Store the DNA at -20°C.
Data Presentation
The following table presents hypothetical data for DNA yield and purity from different plant species using the theoretical TDMAC protocol. This data is for illustrative purposes only.
| Plant Species | Tissue Type | DNA Yield (µg/g tissue) | A260/A280 Ratio | A260/A230 Ratio |
| Arabidopsis thaliana | Leaf | 150 | 1.85 | 2.10 |
| Zea mays | Leaf | 120 | 1.82 | 2.05 |
| Solanum lycopersicum | Leaf | 135 | 1.88 | 2.15 |
| Oryza sativa | Leaf | 110 | 1.79 | 1.98 |
Note on Data Interpretation:
-
DNA Yield: Indicates the total amount of DNA extracted per gram of tissue.
-
A260/A280 Ratio: Used to assess protein contamination. A ratio of ~1.8 is generally considered pure DNA.[2]
-
A260/A230 Ratio: Used to assess polysaccharide and polyphenol contamination. A ratio between 2.0 and 2.2 is considered pure.
Experimental Workflow Diagram
Caption: Workflow for TDMAC-based DNA extraction from plant tissues.
References
Application Notes and Protocols for TDMAC in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tallowtrimethylammonium chloride (TDMAC) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant. In emulsion polymerization, TDMAC plays a critical role in stabilizing monomer droplets and the resulting polymer particles, particularly for the synthesis of latexes with a positive surface charge. This positive charge is often desirable in various applications, including drug delivery systems, where it can facilitate interaction with negatively charged biological membranes. These application notes provide a comprehensive overview of the role of TDMAC in emulsion polymerization, including its mechanism of action, effects on polymerization kinetics and particle characteristics, and detailed experimental protocols for its use.
Role of TDMAC in Emulsion Polymerization
In a typical oil-in-water emulsion polymerization, a water-insoluble monomer is dispersed in an aqueous phase with the aid of a surfactant. The polymerization is then initiated by a water-soluble initiator. Cationic surfactants like TDMAC are utilized to produce polymer particles with a positive surface charge, which provides electrostatic stabilization against aggregation.[1] The selection of the surfactant is critical as it influences the polymerization rate, particle size, and the overall stability of the latex dispersion.[2]
The mechanism of emulsion polymerization stabilized by surfactants like TDMAC generally follows the Smith-Ewart theory, which involves the following key stages:
-
Micelle Formation: Above its critical micelle concentration (CMC), TDMAC forms micelles in the aqueous phase.
-
Monomer Swelling: A small amount of the monomer diffuses from the large monomer droplets and swells these micelles.
-
Initiation: A water-soluble initiator generates free radicals in the aqueous phase.
-
Particle Nucleation: These radicals enter the monomer-swollen micelles, initiating polymerization and forming polymer particles.
-
Particle Growth: The polymer particles continue to grow by absorbing monomer from the monomer droplets, which act as reservoirs.
The positive charge imparted by the adsorbed TDMAC molecules on the surface of the polymer particles prevents their coalescence through electrostatic repulsion.[2]
Effects of TDMAC Concentration on Polymerization
The concentration of TDMAC has a significant impact on the key parameters of emulsion polymerization:
-
Particle Size: Generally, as the surfactant concentration increases, the number of micelles also increases. This leads to the formation of a larger number of smaller polymer particles. Conversely, at lower surfactant concentrations, fewer and larger particles are formed.
-
Polymerization Rate: A higher surfactant concentration results in a larger number of polymer particles. Since the polymerization rate is proportional to the number of particles, an increase in TDMAC concentration typically leads to a faster polymerization rate.
-
Stability: Sufficient TDMAC concentration is crucial for maintaining the stability of the emulsion and preventing the coagulation of polymer particles during and after polymerization.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of TDMAC concentration on key emulsion polymerization parameters. It is important to note that specific quantitative values can vary significantly depending on the monomer system, initiator concentration, temperature, and other reaction conditions. The data presented here is representative of trends observed with cationic surfactants in similar systems.
| TDMAC Concentration | Particle Number | Average Particle Size | Polymerization Rate | Latex Stability |
| Low (Below CMC) | Low | Large | Slow | Poor (Coagulation likely) |
| Moderate (Around CMC) | Moderate | Intermediate | Moderate | Good |
| High (Above CMC) | High | Small | Fast | Excellent |
Experimental Protocols
General Protocol for Batch Emulsion Polymerization of Styrene (B11656) using TDMAC
This protocol describes a standard laboratory-scale batch emulsion polymerization of styrene using TDMAC as the cationic surfactant and potassium persulfate (KPS) as the initiator.
Materials:
-
Styrene (monomer), inhibitor removed by washing with NaOH solution and then water.
-
Tallowtrimethylammonium chloride (TDMAC) (cationic surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and temperature probe.
-
Heating/cooling circulator
-
Syringe or addition funnel
Procedure:
-
Reactor Setup: Assemble the glass reactor and ensure all connections are secure.
-
Aqueous Phase Preparation: To the reactor, add a specified amount of DI water and the desired amount of TDMAC.
-
Purging: Begin stirring the aqueous phase at a moderate speed (e.g., 200-300 rpm) and purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the experiment.
-
Temperature Control: Set the circulator to the desired reaction temperature (e.g., 70°C) and allow the reactor contents to equilibrate.
-
Monomer Addition: Add the inhibitor-free styrene monomer to the reactor. Continue stirring to form an emulsion.
-
Initiation: Dissolve the KPS initiator in a small amount of DI water. Inject the initiator solution into the reactor to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-6 hours). Monitor the reaction by taking samples periodically to determine monomer conversion (e.g., by gravimetry).
-
Cooling: Once the desired conversion is reached, cool the reactor to room temperature to stop the polymerization.
-
Characterization: The resulting cationic polystyrene latex can be characterized for particle size and distribution (e.g., using Dynamic Light Scattering), surface charge (e.g., by measuring the zeta potential), and molecular weight of the polymer (e.g., by Gel Permeation Chromatography).
Protocol for Preparation of Drug-Loaded Nanoparticles via Emulsion Polymerization with TDMAC
This protocol outlines the preparation of drug-loaded polymeric nanoparticles for potential drug delivery applications. A hydrophobic drug is encapsulated within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), using an oil-in-water emulsion polymerization approach with TDMAC as the stabilizer.
Materials:
-
Lactide and Glycolide (B1360168) (monomers)
-
Hydrophobic drug
-
Tallowtrimethylammonium chloride (TDMAC)
-
Stannous octoate (initiator for ring-opening polymerization)
-
Deionized (DI) water
-
Organic solvent (e.g., dichloromethane)
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the lactide and glycolide monomers and the hydrophobic drug in an organic solvent. Add the stannous octoate initiator to this solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of TDMAC in DI water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure using a rotary evaporator to remove the organic solvent. This will induce the polymerization of the monomers and the formation of solid drug-loaded nanoparticles.
-
Particle Recovery: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles several times with DI water to remove excess TDMAC and any unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.
-
Characterization: The drug-loaded nanoparticles can be analyzed for particle size, surface charge, drug loading efficiency, and in vitro drug release profile.
Visualizations
Caption: Workflow for TDMAC-stabilized emulsion polymerization.
Caption: Stabilization mechanism of a polymer particle by TDMAC.
References
Application Notes and Protocols for T-DMAC-Templated Mesoporous Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous materials, characterized by pore diameters ranging from 2 to 50 nanometers, have garnered significant attention in the field of drug delivery due to their high surface area, large pore volume, and tunable pore size. These properties allow for the efficient loading of therapeutic agents and their controlled release. The synthesis of these materials often employs structure-directing agents or templates, around which a silica (B1680970) network forms. Tridodecylmethylammonium chloride (TDMAC) is a cationic surfactant that can be utilized as a template to generate mesoporous silica with potentially large pore sizes, making it an attractive candidate for the encapsulation of large drug molecules, proteins, and nucleic acids.
This document provides detailed application notes and protocols for the synthesis of mesoporous materials using a TDMAC-based templating system. The protocols are generalized from methods using structurally similar long-chain quaternary ammonium (B1175870) surfactants, such as didodecyldimethylammonium (B1216837) bromide (DDAB), and may require further optimization for TDMAC-specific applications.
Data Presentation: Physicochemical Properties
The following table summarizes typical quantitative data for mesoporous silica nanoparticles synthesized using a dual cationic surfactant system analogous to a potential TDMAC/CTAB combination. These values provide a baseline for expected material characteristics.
| Property | Representative Value | Characterization Method |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Pore Size (Diameter) | 3 - 15 nm | Nitrogen Adsorption-Desorption (BET/BJH analysis) |
| Surface Area | 600 - 1100 m²/g | Nitrogen Adsorption-Desorption (BET analysis) |
| Pore Volume | 0.5 - 1.0 cm³/g | Nitrogen Adsorption-Desorption (BJH analysis) |
| Drug Loading Capacity (e.g., Ibuprofen) | 10 - 30 wt% | Thermogravimetric Analysis (TGA), UV-Vis Spectroscopy |
| Drug Release (e.g., Ibuprofen, in PBS pH 7.4) | Sustained release over 24-72 hours | UV-Vis Spectroscopy, HPLC |
Experimental Protocols
Protocol 1: Synthesis of TDMAC-Templated Mesoporous Silica Nanoparticles (Generalized)
This protocol is adapted from a dual-template synthesis method and should be optimized for TDMAC.[1]
Materials:
-
This compound (TDMAC)
-
Cetyltrimethylammonium bromide (CTAB)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonia (B1221849) solution (28-30%)
-
Deionized water
Procedure:
-
Surfactant Solution Preparation:
-
Dissolve a specific molar ratio of TDMAC and CTAB in a mixture of deionized water and ethanol with vigorous stirring. The total surfactant concentration should be carefully controlled. For a starting point, a TDMAC:CTAB molar ratio of 1:1 can be explored.
-
-
Micelle Formation:
-
Stir the surfactant solution at a controlled temperature (e.g., 40-60 °C) for 1-2 hours to ensure the formation of stable micelles.
-
-
Silica Source Addition:
-
To the surfactant solution, add TEOS dropwise while maintaining vigorous stirring. The molar ratio of TEOS to total surfactant is a critical parameter to control particle morphology and pore structure.
-
-
Hydrolysis and Condensation:
-
Add ammonia solution dropwise to the mixture to catalyze the hydrolysis and condensation of TEOS around the surfactant micelles.
-
Continue stirring the mixture for at least 4 hours at the same temperature.
-
-
Aging:
-
Age the resulting suspension at an elevated temperature (e.g., 80-100 °C) under static conditions for 24-48 hours to enhance the silica network condensation.
-
-
Particle Collection and Washing:
-
Collect the synthesized particles by centrifugation or filtration.
-
Wash the particles thoroughly with deionized water and ethanol to remove residual reactants.
-
-
Template Removal (Calcination):
-
Dry the washed particles in an oven at 60-80 °C.
-
Remove the TDMAC/CTAB template by calcination. Heat the dried powder in a furnace to 550 °C at a slow ramp rate (e.g., 1-2 °C/min) and hold for 6 hours.
-
Protocol 2: Drug Loading into TDMAC-Templated Mesoporous Silica (Incipient Wetness Impregnation)
This method is suitable for loading a predetermined amount of a drug into the porous structure.[2][3]
Materials:
-
Calcined TDMAC-templated mesoporous silica nanoparticles
-
Drug of interest (e.g., ibuprofen, doxorubicin)
-
Suitable solvent for the drug (e.g., ethanol, chloroform)
Procedure:
-
Drug Solution Preparation:
-
Prepare a concentrated solution of the drug in a minimal amount of a suitable volatile solvent. The amount of drug should be calculated based on the desired loading capacity and the pore volume of the mesoporous silica.
-
-
Impregnation:
-
Add the drug solution dropwise to the dry mesoporous silica powder while mixing. The volume of the drug solution should be equal to or slightly less than the total pore volume of the silica to ensure all the solution is absorbed into the pores.
-
-
Solvent Evaporation:
-
Dry the drug-loaded silica under vacuum at a slightly elevated temperature to remove the solvent completely.
-
-
Washing (Optional):
-
To remove any drug adsorbed on the external surface, a quick wash with a small amount of the pure solvent can be performed, followed by another drying step.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical procedure to evaluate the release kinetics of a loaded drug.
Materials:
-
Drug-loaded TDMAC-templated mesoporous silica
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) and a slightly acidic pH (e.g., 5.5) to simulate different biological environments.
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Sample Preparation:
-
Disperse a known amount of the drug-loaded silica in a specific volume of PBS.
-
-
Dialysis Setup:
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS, which acts as the release medium.
-
-
Release Study:
-
Maintain the setup at a constant temperature (e.g., 37 °C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of TDMAC-templated mesoporous silica nanoparticles.
Drug Loading and Release Mechanism
Caption: Mechanism of drug loading via incipient wetness and subsequent release.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 3. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent Extraction of Metal Ions Using Tridodecylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) salt commonly known by the trade name Aliquat 336, in the solvent extraction of metal ions. This technique is a cornerstone of hydrometallurgy and analytical chemistry, enabling the selective separation and purification of metals from aqueous solutions.[1]
Introduction to this compound (TDMAC) in Solvent Extraction
This compound (TDMAC) is a quaternary ammonium salt that functions as an anion exchanger in solvent extraction processes.[1] Its primary application lies in the separation of metal ions that can form anionic complexes, particularly in chloride media. The long alkyl chains of the TDMAC molecule render it highly soluble in organic solvents and virtually insoluble in water, facilitating the formation of a stable two-phase system for extraction.
The fundamental principle of metal extraction with TDMAC is the exchange of the chloride ion of the TDMAC molecule in the organic phase with an anionic metal complex from the aqueous phase. This process is highly dependent on the composition of the aqueous phase, particularly the concentration of complexing agents like chloride ions, and the pH.
Mechanism of Extraction
The extraction of metal ions using TDMAC proceeds via an anion exchange mechanism. In an aqueous solution containing a high concentration of chloride ions, many metal ions form anionic chloro-complexes (e.g., [ZnCl₄]²⁻, [CoCl₄]²⁻). The positively charged quaternary ammonium cation of TDMAC in the organic phase can then pair with this anionic metal complex, facilitating its transfer from the aqueous phase to the organic phase.
The general chemical equation for the extraction of a divalent metal ion (M²⁺) from a chloride solution can be represented as:
2[R₄N⁺Cl⁻]₍org₎ + [MCl₄]²⁻₍aq₎ ⇌ [(R₄N⁺)₂[MCl₄]²⁻]₍org₎ + 2Cl⁻₍aq₎
Where R₄N⁺ represents the tridodecylmethylammonium cation. The equilibrium of this reaction can be shifted by altering the concentrations of the reactants, such as the chloride ion concentration in the aqueous phase.
Data Presentation: Extraction of Various Metal Ions
The following tables summarize quantitative data for the solvent extraction of various metal ions using TDMAC (Aliquat 336) under different experimental conditions.
Table 1: Extraction of Zinc (II)
| Metal Ion | Aqueous Phase Composition | Organic Phase Composition | Extraction Efficiency (%) | Distribution Coefficient (D) | Separation Factor (β) | Reference |
| Zn(II) | 17.6 g/L Zn, 141.1 g/L Fe, 1.4 M H⁺ | Aliquat 336 in kerosene | > 92.4 | - | βZn/Fe = 273 | [2] |
| Zn(II) | Synthetic chloride solution | D2EHPA (comparison) | 97 | - | - | [3] |
| Zn(II) | Industrial chloride solution | - | > 95 (at A:O ratios of 1:1 to 1:10) | > 20 (at A:O ratios of 1:1 and 1:2) | - | [4] |
Table 2: Extraction of Cobalt (II) and Nickel (II)
| Metal Ion | Aqueous Phase Composition | Organic Phase Composition | Extraction Efficiency (%) | Distribution Coefficient (D) | Separation Factor (β) | Reference |
| Co(II) | Sulfate media | Undiluted quaternary phosphonium (B103445) ionic liquid (comparison) | - | - | βCo/Ni ≈ 10⁵ | [5] |
| Co(II) | High Co/Ni ratio solution | 1 M Cyanex 272 (comparison) | 92.5 (at pH 5.5) | - | - | [6] |
| Ni(II) | Sulfate solution | D2EHPA (comparison) | 96.3 (in 2 stages) | - | - | [7] |
Table 3: Extraction of Precious Metals
| Metal Ion | Aqueous Phase Composition | Organic Phase Composition | Extraction Efficiency (%) | Distribution Coefficient (D) | Separation Factor (β) | Reference |
| Au(III) | 0.001–6.0 mol L⁻¹ HCl | 1.70 mol L⁻¹ [A336][Cl] | Quantitative | - | βAu/Rh > 10³ | [8] |
| Pt(IV) | 0.001–6.0 mol L⁻¹ HCl | 1.70 mol L⁻¹ [A336][Cl] | Quantitative | - | βPt/Rh > 10³ | [8] |
| Pd(II) | 0.001–6.0 mol L⁻¹ HCl | 1.70 mol L⁻¹ [A336][Cl] | Quantitative | - | βPd/Rh > 10³ | [8] |
| Pt(IV) | Raffinate (pH 3.2) | ≥0.011 M Aliquat 336 in kerosene | Quantitative | - | βPt/Mn,Cr > 3.3 x 10⁴ | [9] |
Experimental Protocols
The following are generalized protocols for the solvent extraction of metal ions using TDMAC. These should be adapted based on the specific metal of interest and the composition of the aqueous feed solution.
Preparation of the Organic Phase
-
Select a suitable diluent: Kerosene is a common and effective diluent. Other options include toluene, xylene, and chloroform.[2]
-
Determine the TDMAC concentration: The concentration of TDMAC will depend on the concentration of the metal ion to be extracted. A typical starting range is 0.01 M to 0.5 M.
-
Prepare the solution: Dissolve the required amount of TDMAC (Aliquat 336) in the chosen diluent to achieve the desired concentration. Ensure complete dissolution by thorough mixing.
-
(Optional) Pre-equilibration: The organic phase can be pre-equilibrated with an aqueous solution of similar composition (minus the metal ions) to the feed solution to minimize changes in phase volume and composition during extraction.
Extraction Procedure
-
Aqueous Phase Preparation: Prepare the aqueous feed solution containing the metal ion(s) of interest. Adjust the pH and the concentration of the complexing agent (e.g., chloride ions) to optimal levels for the formation of the desired anionic metal complex.
-
Phase Contacting:
-
In a separatory funnel, combine the organic phase and the aqueous phase at a specific organic-to-aqueous (O:A) phase ratio (e.g., 1:1).
-
Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.[10]
-
-
Phase Separation:
-
Allow the phases to separate. This can be accelerated by centrifugation if emulsions form.[11]
-
Carefully separate the two phases. The aqueous phase is the raffinate, and the organic phase is the loaded organic.
-
-
Analysis:
-
Determine the concentration of the metal ion(s) in the raffinate and, if desired, in the loaded organic phase (by back-extraction and analysis).
-
Common analytical techniques include Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Stripping Procedure (Back-Extraction)
-
Select a Stripping Agent: The choice of stripping agent depends on the metal ion and the stability of its complex in the organic phase. Common stripping agents include:
-
Acids: Dilute sulfuric acid or hydrochloric acid can be used to protonate the TDMAC and release the metal ion back into an aqueous phase.[9]
-
Complexing Agents: Solutions of agents that form strong, stable cationic or neutral complexes with the metal ion in the aqueous phase (e.g., ammonia (B1221849) for zinc, thiourea (B124793) for precious metals) can effectively strip the metal.[8]
-
-
Stripping Process:
-
Contact the loaded organic phase with the stripping solution in a separatory funnel at a specific O:A ratio.
-
Shake vigorously for a sufficient time to allow for the complete transfer of the metal ion to the aqueous stripping solution.
-
Separate the phases. The aqueous phase now contains the purified and concentrated metal ion, and the organic phase is the regenerated (stripped) organic.
-
-
Regeneration: The stripped organic phase can often be recycled for further extraction cycles.
Visualizations
The following diagrams illustrate the key processes in the solvent extraction of metal ions using TDMAC.
Caption: General workflow for the solvent extraction and stripping of metal ions using TDMAC.
Caption: Anion exchange mechanism for the extraction of a divalent metal chloro-complex with TDMAC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of precious metals by split-anion extraction using water-saturated ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02356F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing TDMAC Efficiency in Phase Transfer Catalysis
Welcome to the technical support center for optimizing the use of Tricaprylmethylammonium chloride (TDMAC), also known as Aliquat® 336, in phase transfer catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve the efficiency of their PTC reactions.
Frequently Asked Questions (FAQs)
Q1: What is TDMAC and why is it an effective phase transfer catalyst?
A1: TDMAC (Tricaprylmethylammonium chloride) is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst. Its effectiveness stems from its structure: it possesses a positively charged nitrogen atom (quaternary ammonium cation) surrounded by long alkyl chains (capryl/octyl groups). This combination of a hydrophilic "head" and a large, lipophilic "tail" allows it to form ion pairs with anions from an aqueous or solid phase and transport them into an organic phase where the reaction with an organic substrate can occur. The high organophilicity of TDMAC ensures it is highly soluble in the organic phase, facilitating the transfer of reactants across the phase boundary.[1]
Q2: What are the key factors that influence the efficiency of a TDMAC-catalyzed reaction?
A2: The efficiency of a PTC reaction using TDMAC is influenced by several critical parameters:
-
Catalyst Concentration: The amount of TDMAC used can significantly impact the reaction rate.
-
Solvent Choice: The organic solvent affects the solubility of the catalyst-anion pair and the overall reaction kinetics.
-
Agitation (Stirring Speed): The rate of mixing determines the interfacial area between the aqueous and organic phases.[2]
-
Temperature: Reaction temperature affects the rate of both the chemical reaction and the phase transfer process.[2]
-
Water Concentration: The amount of water in the system can influence the hydration of the anion and its transferability.
-
Nature of Reactants and Leaving Groups: The reactivity of the substrate and the properties of the leaving group can impact catalyst performance.
Q3: My reaction is very slow or is not proceeding. What are the likely causes?
A3: A slow or stalled reaction can be due to several factors. Refer to the "Low Yield or Slow Conversion" section in our troubleshooting guide for a detailed breakdown of potential causes and solutions. Common culprits include insufficient catalyst loading, poor mixing, inappropriate solvent choice, or low reaction temperature.
Q4: I am observing the formation of a stable emulsion which is making workup difficult. How can I resolve this?
A4: Emulsion formation is a common issue in PTC due to the surfactant-like properties of TDMAC. Our troubleshooting guide provides a dedicated section on "Emulsion Formation" with strategies to both prevent and break emulsions.
Q5: Is TDMAC prone to degradation or poisoning?
A5: Yes, TDMAC can degrade under certain conditions. At high temperatures, quaternary ammonium salts can undergo Hofmann elimination. They can also be "poisoned" by certain anions, particularly large, soft anions like iodide (I⁻) and tosylate (TsO⁻), which can form very tight ion pairs with the catalyst and inhibit its ability to transport the desired reactant anion.[3]
Troubleshooting Guides
Issue 1: Low Yield or Slow Conversion
| Observation | Potential Cause | Suggested Solution |
| Reaction is sluggish or stalls. | Insufficient Catalyst Loading: Not enough TDMAC to facilitate efficient anion transfer. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Poor Mass Transfer: Inadequate mixing is limiting the interfacial area. | Increase the stirring speed. A vortex should be visible. For solid-liquid PTC, ensure vigorous agitation to suspend the solid.[2] | |
| Inappropriate Solvent: The solvent may not effectively solubilize the TDMAC-anion complex. | Screen different organic solvents. Non-polar aprotic solvents like toluene (B28343) or heptane (B126788) are often good starting points. | |
| Low Temperature: The reaction may have a significant activation energy barrier. | Gradually increase the reaction temperature in 10°C increments. Be mindful of potential catalyst degradation at very high temperatures.[2] | |
| Catalyst Poisoning: The leaving group or impurities may be deactivating the catalyst.[3] | If iodide or tosylate are leaving groups, consider switching to bromide or mesylate.[3] Ensure all reagents and solvents are pure. |
Issue 2: Emulsion Formation During Reaction or Workup
| Observation | Potential Cause | Suggested Solution |
| A stable emulsion forms, preventing phase separation. | High Catalyst Concentration: Excess TDMAC is acting as a surfactant. | Reduce the catalyst concentration to the minimum effective amount. |
| Intense Agitation: Very high stirring speeds can shear droplets and stabilize emulsions. | Reduce the stirring speed once the reaction is initiated and proceeding at a reasonable rate. | |
| Unfavorable Phase Volume Ratio: The relative volumes of the aqueous and organic phases can promote emulsification. | Adjust the volume of either the aqueous or organic phase. | |
| How to break an existing emulsion: | N/A | 1. Add a saturated brine solution: This increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Slightly warm the mixture: This can sometimes destabilize the emulsion. 3. Filter through a pad of Celite®: This can help to coalesce the dispersed droplets. 4. Centrifugation: If available, this is often a very effective method. |
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of how different parameters can affect the efficiency of TDMAC-catalyzed reactions.
Table 1: Effect of TDMAC (Aliquat® 336) Concentration on Conversion
| Reaction | Substrate | Reagent | Catalyst Loading (mol%) | Conversion (%) | Reference |
| Butyl Benzoate Synthesis | Sodium Benzoate | Butyl Bromide | 0.5 | 85.0 | [4] |
| 1.0 | 92.0 | [4] | |||
| 1.5 | 93.5 | [4] | |||
| 2.0 | 94.0 | [4] | |||
| 3.0 | 94.5 | [4] |
Table 2: Effect of Stirring Speed on Conversion in a PTC Reaction
| Reaction | Catalyst | Stirring Speed (RPM) | Conversion (%) | Reference |
| Butyl Benzoate Synthesis | Aliquat® 336 | 0 | ~30 | [4] |
| 100 | ~55 | [4] | ||
| 300 | ~80 | [4] | ||
| 500 | 92 | [4] | ||
| 700 | ~92 | [4] |
Table 3: Effect of Temperature on Conversion in a PTC Reaction
| Reaction | Catalyst | Temperature (°C) | Conversion (%) | Reference |
| Butyl Benzoate Synthesis | Aliquat® 336 | 30 | ~45 | [4] |
| 40 | ~65 | [4] | ||
| 50 | ~80 | [4] | ||
| 60 | 92 | [4] | ||
| 70 | ~92 | [4] |
Table 4: Comparison of TDMAC (Aliquat® 336) with a Less Organophilic Catalyst
| Reaction | Catalyst | Catalyst Carbon # | Water Content | Reaction Time | Reference |
| Cyanamide Reaction | MTBAC | 13 | High | Overnight | [5] |
| Aliquat® 336 | ~27 | Reduced | 7 hours | [5] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Propyl p-Tolyl Ether
This protocol describes the synthesis of propyl p-tolyl ether from p-cresol (B1678582) and 1-bromopropane (B46711) using TDMAC as a phase transfer catalyst.
Materials:
-
p-cresol
-
1-bromopropane
-
Sodium hydroxide (B78521) (NaOH)
-
TDMAC (Aliquat® 336)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Prepare the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.2 g, 30 mmol) in water (15 mL).
-
Add Reactants: To the aqueous solution, add p-cresol (2.16 g, 20 mmol), toluene (15 mL), and TDMAC (0.40 g, 1 mmol, 5 mol%).
-
Initiate Reaction: Add 1-bromopropane (3.69 g, 30 mmol) to the mixture.
-
Reaction Conditions: Heat the mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Wash the organic layer with 1M NaOH solution (2 x 15 mL) and then with water (2 x 15 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield propyl p-tolyl ether.
Protocol 2: Nucleophilic Substitution - Synthesis of Benzyl (B1604629) Cyanide
This protocol details the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide using TDMAC.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
TDMAC (Aliquat® 336)
-
Toluene
-
Deionized water
Procedure:
-
Prepare the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium cyanide (1.47 g, 30 mmol) in water (10 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.
-
Add Catalyst and Organic Phase: Add TDMAC (0.20 g, 0.5 mmol, 2.5 mol%) and toluene (20 mL) to the aqueous solution.
-
Initiate Reaction: Heat the mixture to 90°C with vigorous stirring. Slowly add benzyl chloride (2.53 g, 20 mmol) dropwise from the dropping funnel over 30 minutes.
-
Reaction Conditions: Continue to stir the mixture vigorously at 90°C for 2-3 hours. Monitor the disappearance of benzyl chloride by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer.
-
Washing: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude benzyl cyanide can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for Williamson ether synthesis using TDMAC.
Caption: Troubleshooting logic for low yield in TDMAC-catalyzed reactions.
References
Troubleshooting poor performance of TDMAC-based ion-selective electrodes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TDMAC (Tridodecylmethylammonium chloride)-based ion-selective electrodes (ISEs). The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked questions (FAQs)
Why is my TDMAC-based ISE response slow or sluggish?
A slow response time can be attributed to several factors:
-
Improper Conditioning: The electrode's membrane requires adequate conditioning to ensure a stable and rapid response. New electrodes or electrodes that have been stored dry need to be conditioned in a standard solution of the ion of interest.[1] For many PVC membrane electrodes, soaking in a low-concentration calibrating solution for 16-24 hours is recommended.[1]
-
Membrane Fouling: The surface of the PVC membrane can become contaminated with proteins, oils, or other components from the sample matrix. This contamination layer impedes the interaction of the target ion with the membrane.
-
Low Sample Concentration: At very low analyte concentrations, the electrode may exhibit a slower response as the equilibrium at the membrane-solution interface is established more slowly.
-
Incorrect Storage: Storing the electrode in the wrong solution or allowing it to dry out can lead to a sluggish response.[2]
-
Temperature Fluctuations: Unstable sample or ambient temperatures can affect the electrode's response time.[1]
What causes noisy or unstable readings?
Noisy or drifting signals are common issues that can arise from:
-
Air Bubbles: An air bubble lodged on the surface of the ion-selective membrane or at the reference electrode junction will interfere with the electrical circuit, leading to erratic readings.[2]
-
Clogged Reference Junction: The reference electrode junction can become clogged by sample particulates or by precipitation of the internal filling solution with components in the sample.[2]
-
Insufficient Reference Filling Solution: The level of the internal filling solution in the reference electrode should be kept high to ensure a proper flow through the junction.
-
Electrical Interference: Nearby electrical equipment can introduce noise. Ensure the ISE meter is properly grounded.[2]
-
Stirring Rate: Inconsistent or improper stirring of the sample can lead to fluctuations in the measured potential. The stirring rate should be kept constant and moderate.
My calibration slope is out of the expected range. What should I do?
An incorrect calibration slope is a critical issue that directly affects the accuracy of your measurements. Here are the likely causes and remedies:
-
Incorrect Standard Preparation: Ensure that your calibration standards are prepared accurately and are fresh. Standards should bracket the expected concentration of your sample.
-
Membrane Degradation: Over time, the ionophore (TDMAC) can leach out of the PVC membrane, leading to a decrease in the electrode's sensitivity and a lower slope. The lifetime of the electrode is fundamentally limited by the loss of the sensor components.
-
Presence of Interfering Ions: High concentrations of interfering ions in your standards can affect the electrode's response and lead to an inaccurate slope.
-
Temperature Differences: The temperature of the standard solutions should be the same as the temperature of the samples, as the electrode's slope is temperature-dependent.[1]
-
Improper Calibration Procedure: Ensure you are following the correct calibration procedure, including proper rinsing and drying of the electrode between standards.
How do interfering ions affect my measurements with a TDMAC-based ISE?
TDMAC-based ISEs are selective, but not entirely specific, for the target ion. Other ions with similar charge and size can interfere with the measurement. The extent of interference is quantified by the selectivity coefficient. For example, in nitrate-selective electrodes using a TDMAC derivative, ions like perchlorate, iodide, and chlorate (B79027) are known interferents.[3] The presence of these ions will lead to erroneously high readings. To mitigate this, you can:
-
Use an Ionic Strength Adjuster (ISA): An ISA can help to maintain a constant ionic background and can sometimes complex with interfering ions.
-
Remove Interfering Ions: If the interfering ions are known and can be precipitated or complexed without affecting the target ion, this can be a viable strategy.
-
Use the Standard Addition Method: This method can help to correct for matrix effects, including the presence of some interfering ions.
Troubleshooting Guides
Issue 1: Drifting Potential and Poor Reproducibility
This is often related to the reference electrode or the sample matrix.
-
Check the Reference Electrode:
-
Ensure the filling solution is at the correct level.
-
Check for air bubbles in the filling solution.
-
Inspect the junction for any discoloration or blockage. A clogged junction can often be cleared by draining and refilling the electrode with fresh solution, and if necessary, gently cleaning the junction.
-
-
Evaluate Matrix Effects:
-
Perform a standard addition experiment. A significant difference between the concentration measured by direct calibration and the standard addition method indicates a matrix effect.
-
Issue 2: Loss of Sensitivity or No Response
This is typically a problem with the ion-selective membrane itself.
-
Inspect the Membrane: Look for any physical damage, discoloration, or fouling on the PVC membrane surface.
-
Clean the Membrane: If fouling is suspected, a gentle cleaning procedure can restore performance.
-
Recondition the Electrode: After cleaning, or if the electrode has been stored for a long period, reconditioning is crucial.
Data Presentation
Table 1: Typical Performance Characteristics of TDMAC-Based Ion-Selective Electrodes
| Parameter | Nitrate (NO₃⁻) ISE | Chloride (Cl⁻) ISE | Heparin ISE |
| Linear Range | 10⁻⁶ to 10⁻¹ M | 10⁻⁵ to 10⁻¹ M | 0.005 to 10 units/mL |
| Nernstian Slope | -54 to -60 mV/decade | -55 to -60 mV/decade | Varies with formulation |
| Response Time | < 30 seconds | < 30 seconds | < 1 minute |
| Optimal pH Range | 2 - 11 | 2 - 10 | 6 - 8 |
Table 2: Influence of Plasticizer on the Performance of a Nitrate-Selective Electrode with a TDMAC Derivative (TDAN) [4][5]
| Plasticizer | Dielectric Constant (εr) | Nernstian Slope (mV/decade) | Lifetime |
| o-Nitrophenyloctyl ether (o-NPOE) | ~24 | -59.9 ± 0.9 | > 6 months |
| Dibutylphthalate (DBP) | 6.4 | -61.2 ± 0.2 | > 6 months |
| Tris(2-ethylhexyl) phosphate (B84403) (TEHP) | - | -56.4 ± 0.8 | Shorter |
| Dioctyl phthalate (B1215562) (DOP) | 5.1 | -59.6 ± 0.4 | Shorter |
| Tributyl phosphate (TBP) | 8.0 | -60.1 ± 0.41 | Shorter |
| Bis(2-ethylhexyl) sebacate (B1225510) (DOS) | ~4 | -62.3 ± 0.35 | Shorter |
| 3-Nitro-o-xylene (NOX) | - | -63.0 ± 0.4 | Shorter |
Note: The lifetime of the electrodes was found to be primarily limited by the loss of the ionophore (TDAN) from the membrane.[4][5]
Experimental Protocols
Protocol 1: Cleaning a Fouled TDMAC-Based PVC Membrane
For general contaminants on a PVC membrane, a gentle cleaning procedure is recommended to avoid damaging the selective coating.
-
Rinse: Thoroughly rinse the electrode tip with deionized water.
-
Gentle Wipe: Gently blot the electrode body dry with a lint-free cloth, being careful not to touch the membrane surface.
-
Chemical Clean (if necessary): For stubborn organic fouling, a consecutive cleaning with a mild alkaline solution and an organic solvent may be effective. A study on fouled PVC membranes showed success with a 1% NaOH solution for 30 minutes, followed by a 30-minute soak in ethanol.[6] Caution: Chemical cleaning can be harsh and may shorten the electrode's lifespan; always consult the manufacturer's recommendations first.
-
Rinse Again: Thoroughly rinse the electrode with deionized water.
-
Recondition: Soak the cleaned electrode in a low-concentration standard solution for at least one hour before recalibration. For significant fouling, a longer reconditioning period of up to 24 hours may be necessary.[1]
Protocol 2: Standard Addition Method for Matrix Effect Evaluation
This method helps to determine the concentration of an ion in a complex sample matrix.
-
Initial Measurement:
-
Take a known volume (e.g., 100 mL) of the sample and place it in a beaker with a stir bar.
-
Immerse the conditioned and calibrated TDMAC-based ISE and reference electrode into the sample.
-
Stir at a constant rate and record the stable potential reading (E1).
-
-
Standard Addition:
-
Add a small, known volume (e.g., 1 mL) of a concentrated standard solution of the target ion to the sample. The concentration of the standard should be significantly higher than the expected sample concentration.
-
Allow the potential to stabilize and record the new reading (E2).
-
-
Calculation:
-
The unknown concentration of the sample can be calculated using the appropriate standard addition formula, which takes into account the change in potential, the volumes, and the concentration of the standard added. Many modern ISE meters have built-in functions to perform this calculation automatically.
-
Mandatory Visualization
References
Preventing aggregation of nanoparticles synthesized with TDMAC.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the aggregation of nanoparticles synthesized with Tridodecylmethylammonium chloride (TDMAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TDMAC in nanoparticle synthesis?
A1: TDMAC is a quaternary ammonium (B1175870) surfactant that acts as a capping or stabilizing agent. Its primary role is to adsorb onto the surface of newly formed nanoparticles. This creates a protective layer that prevents individual particles from coming into contact and aggregating due to forces like van der Waals interactions. This stabilization is crucial for maintaining a monodisperse suspension and ensuring the desired size and properties of the nanoparticles.
Q2: How does TDMAC stabilize nanoparticles?
A2: TDMAC provides stability through a combination of electrostatic repulsion and steric hindrance. The positively charged quaternary ammonium headgroup of TDMAC imparts a net positive surface charge to the nanoparticles. This causes electrostatic repulsion between particles, keeping them separated. Additionally, the long dodecyl (C12) hydrocarbon tails create a bulky steric barrier around each particle, further preventing them from approaching one another.
Q3: What are the initial signs of nanoparticle aggregation?
A3: The first signs of aggregation are often visual. A stable nanoparticle dispersion typically appears clear and uniform in color. Aggregation can cause the solution to become cloudy or hazy. In more severe cases, a visible precipitate or sediment may form at the bottom of the container. Changes in the solution's optical properties, such as a shift or broadening in the UV-Vis absorbance peak, are also strong indicators of aggregation.[1]
Q4: Can I use TDMAC in combination with other stabilizers?
A4: Yes, TDMAC can be used with other stabilizing agents, such as polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).[2][3] This co-stabilization approach can sometimes offer enhanced stability compared to using a single agent, combining electrostatic repulsion from TDMAC with the robust steric hindrance provided by the polymer.[2]
Troubleshooting Guide: Nanoparticle Aggregation
This guide provides a systematic, question-based approach to diagnosing and resolving common aggregation issues during nanoparticle synthesis with TDMAC.
Problem 1: Immediate precipitation or cloudiness is observed upon synthesis.
Q: Have you optimized the TDMAC concentration?
A: The concentration of TDMAC is a critical parameter.
-
Insufficient Concentration: Too little TDMAC results in incomplete surface coverage, leaving exposed patches on the nanoparticles that can lead to aggregation.[4]
-
Excessive Concentration: An extremely high concentration, far above the critical micelle concentration (CMC), can sometimes lead to depletion aggregation, where the excess surfactant micelles force the nanoparticles together.[4][5]
Solution:
-
Perform a concentration optimization experiment. Prepare a series of syntheses with varying TDMAC-to-precursor molar ratios.
-
Characterize the resulting nanoparticles using Dynamic Light Scattering (DLS) to measure hydrodynamic size and Polydispersity Index (PDI).
-
Select the concentration that consistently yields the smallest size and lowest PDI.[4]
Q: Is the pH of the reaction medium appropriate?
A: The pH of the synthesis medium can significantly influence nanoparticle stability.[1][6] It affects the surface charge of the nanoparticles and the effectiveness of the stabilizing agent.[3][6] For many metal nanoparticle syntheses, a slightly basic pH is often preferred.[3] An increase in pH can facilitate a reduction in nanoparticle size and lead to more uniform particles.[1]
Solution:
-
Measure the pH of your precursor and reaction solutions.
-
Systematically adjust the pH (e.g., from 6 to 9) and observe the effect on particle size and stability.[1]
-
Note that extreme pH values (e.g., ≤3 or ≥13) can hinder nanoparticle formation and cause aggregation.[6]
Problem 2: Nanoparticles are stable initially but aggregate over time (hours to days).
Q: Was the mixing process adequate during synthesis?
A: Ineffective or inconsistent mixing can create localized areas of high precursor concentration, leading to uncontrolled nucleation and the formation of unstable aggregates.[3]
Solution:
-
Ensure vigorous and continuous stirring throughout the entire reaction, especially during the addition of reducing agents or precursors.[3]
-
Consider the rate of reagent addition. A slow, dropwise addition often promotes more controlled, uniform growth compared to a rapid addition.[3]
Q: Is the reaction temperature controlled and optimized?
A: Temperature influences the kinetics of nanoparticle formation, including nucleation and growth rates.[6][7]
-
Inconsistent Temperature: Fluctuations can lead to a broad size distribution, where smaller particles are consumed by larger ones (Ostwald ripening), a process that can lead to instability.[8]
-
Suboptimal Temperature: Higher temperatures often accelerate the reaction, which can lead to faster and more uniform nanoparticle synthesis.[7] However, the optimal temperature is system-dependent.
Solution:
-
Use a temperature-controlled setup (e.g., an oil bath with a thermocouple) to maintain a stable temperature.[3]
-
Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal condition for your specific system that balances reaction rate with stability.[7][9]
Problem 3: Characterization results (DLS, TEM) show high polydispersity or large aggregates.
Q: Have you considered the impact of solvents or other solution components?
A: The polarity and composition of the solvent can impact the stability of the nanoparticle dispersion. The addition of certain organic solvents can change the polarity of the solution and induce aggregation.[2] Similarly, high concentrations of salts or buffers can compress the electrostatic double layer provided by TDMAC, reducing repulsive forces and leading to aggregation.[10]
Solution:
-
If using co-solvents, ensure they are miscible and do not negatively impact TDMAC's stabilizing ability.
-
If aggregation occurs after adding buffers or salts, consider reducing the ionic strength of the medium.
-
Purify the nanoparticles post-synthesis (e.g., via dialysis or gentle centrifugation) to remove excess ions and unreacted reagents that might contribute to long-term instability.
Experimental Protocols & Data
Protocol: Optimizing TDMAC Concentration
This protocol describes a general method for determining the optimal TDMAC concentration for synthesizing stable gold nanoparticles (AuNPs).
-
Preparation: Prepare stock solutions of HAuCl₄ (e.g., 10 mM) and a reducing agent like Sodium Borohydride (NaBH₄, e.g., 50 mM, freshly prepared and kept on ice). Prepare several reaction flasks with a constant volume of deionized water.
-
TDMAC Variation: To each flask, add a different volume of a TDMAC stock solution to achieve a range of final molar ratios relative to the gold precursor (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1 TDMAC:Au).
-
Synthesis:
-
Place each flask on a stir plate with vigorous stirring.
-
Add a fixed amount of the HAuCl₄ precursor to each flask.
-
Rapidly inject the required volume of ice-cold NaBH₄ solution.
-
Observe any color change, which indicates nanoparticle formation. Continue stirring for at least 1 hour.
-
-
Characterization:
-
Visually inspect each solution for signs of precipitation.
-
Acquire a UV-Vis spectrum for each sample to observe the Surface Plasmon Resonance (SPR) peak. A sharp, well-defined peak indicates monodisperse particles.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
-
Analysis: Compare the results across all concentrations. The optimal TDMAC concentration will correspond to the sample with the lowest PDI, the desired particle size, and a stable, sharp SPR peak.
Data Presentation
Table 1: Effect of TDMAC:Au Molar Ratio on Gold Nanoparticle Stability
| TDMAC:Au Molar Ratio | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Visual Observation |
| 0.5:1 | 250.4 ± 45.8 | 0.850 | Immediate purple precipitate |
| 1:1 | 85.2 ± 15.3 | 0.521 | Cloudy, unstable after 1 hr |
| 2:1 | 25.6 ± 2.1 | 0.210 | Clear, stable red solution |
| 5:1 | 22.1 ± 1.8 | 0.185 | Clear, stable red solution |
| 10:1 | 23.5 ± 2.5 | 0.235 | Clear, stable red solution |
Note: Data are hypothetical and for illustrative purposes. Optimal ratios must be determined experimentally.
Visualizations
References
- 1. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nano-enabled agglomerates and compact: Design aspects of challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tuning Nanoparticle-Micelle Interactions and Resultant Phase Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Tridodecylmethylammonium Chloride (TDMAC)
Welcome to the technical support center for Tridodecylmethylammonium chloride (TDMAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDMAC) and what are its general solubility properties?
A1: this compound (TDMAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its structure contains three long dodecyl chains, which are nonpolar and hydrophobic, and a positively charged methylammonium (B1206745) head group, which is polar. This amphiphilic nature dictates its solubility. Generally, TDMAC is poorly soluble in water and aqueous buffers but shows good solubility in various organic solvents.[1][2] It is often used as an emulsifier and can help to solubilize other hydrophobic substances.[2]
Q2: In which organic solvents is TDMAC soluble?
Q3: Why is my TDMAC not dissolving in my aqueous buffer?
A3: The poor aqueous solubility of TDMAC is due to its three long, hydrophobic dodecyl chains. When introduced into an aqueous environment, these chains tend to aggregate to minimize contact with water, a phenomenon known as the hydrophobic effect. This can lead to the formation of micelles or visible precipitates, especially at concentrations above its critical micelle concentration (CMC).
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for TDMAC?
A4: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which molecules self-assemble into spherical structures called micelles.[4] Below the CMC, TDMAC exists as individual molecules (monomers). Above the CMC, any additional TDMAC added to the solution will primarily form micelles.[4] This is a critical parameter because many physical and chemical properties of the solution, including its ability to solubilize other compounds, change dramatically at the CMC.[4] Working above the CMC can sometimes be mistaken for poor solubility or precipitation. While the exact CMC for TDMAC is not readily published, it is expected to be low due to its high hydrophobicity.
Q5: How do temperature and pH affect the solubility of TDMAC?
A5: For most surfactants, increasing the temperature generally increases solubility in aqueous solutions.[5] The effect of pH on the solubility of quaternary ammonium salts like TDMAC is generally less pronounced than for primary, secondary, or tertiary amines because the quaternary nitrogen is permanently charged, independent of pH.[6] However, extreme pH values can affect the stability of the formulation and interactions with other components in the solution.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with TDMAC.
Issue 1: TDMAC powder is difficult to dissolve or forms clumps.
-
Cause: TDMAC is hygroscopic, meaning it can absorb moisture from the air. This can cause the powder to clump and make it difficult to weigh and dissolve.
-
Solution:
-
Proper Storage: Always store TDMAC in a tightly sealed container in a desiccator or a dry environment.
-
Handling: When weighing, do so quickly and in a low-humidity environment if possible.
-
Pre-treatment: If clumping is observed, you can gently break up the clumps with a clean, dry spatula before attempting to dissolve.
-
Issue 2: TDMAC precipitates when added to an aqueous buffer.
-
Cause: This is the most common issue and is due to the low aqueous solubility of TDMAC. Direct addition of solid TDMAC or a concentrated organic stock solution to a buffer can cause it to immediately precipitate.
-
Solutions:
-
Prepare a Concentrated Stock Solution: First, dissolve the TDMAC in a suitable organic solvent like anhydrous DMSO.[1]
-
Use a Co-solvent: When preparing your final aqueous solution, the addition of a small amount of a water-miscible co-solvent (like ethanol) can improve solubility.
-
Stepwise Dilution: Add the TDMAC stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring. This helps to disperse the TDMAC molecules quickly and prevent localized high concentrations that lead to precipitation.
-
Work at a Lower Concentration: If possible, perform your experiment at a lower TDMAC concentration, ideally below its CMC.
-
Issue 3: The TDMAC solution is cloudy or turns cloudy over time.
-
Cause: Cloudiness can indicate the formation of micelles or the beginning of precipitation. This can be triggered by changes in temperature, or by interactions with salts in the buffer. High salt concentrations can decrease the CMC of cationic surfactants, promoting micelle formation.[7]
-
Solutions:
-
Gentle Warming: Gently warming the solution may help to redissolve the TDMAC. However, be mindful of the thermal stability of other components in your experiment.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and create a more uniform dispersion.
-
Buffer Choice: Certain buffer salts, like phosphates at high concentrations, can sometimes cause precipitation of cationic compounds. Consider testing alternative buffer systems.
-
Prepare Fresh Solutions: Due to the potential for precipitation over time, it is best practice to prepare TDMAC solutions fresh before each experiment.
-
Data Presentation
Table 1: Qualitative Solubility of this compound (TDMAC)
| Solvent Type | Solvent Example | Qualitative Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (B87167) (DMSO) | High (up to 100 mg/mL) | Use anhydrous DMSO for best results.[1] |
| Nonpolar Organic | Toluene (B28343), Petroleum Ether | Good | Often used in combination for coating applications.[3] |
| Halogenated Organic | Chloroform (B151607), Dichloromethane | Expected to be Good | Based on the properties of similar long-chain quaternary ammonium salts. |
| Polar Protic | Ethanol (B145695), Methanol | Moderate to Low | May require heating or sonication to fully dissolve. |
| Aqueous | Water, Buffers | Very Low / Insoluble | Forms micelles or precipitates. Requires special techniques for dispersion. |
Table 2: Estimated Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Halides
| Surfactant | Number of Carbons in Alkyl Chain | CMC (in water at 25°C) |
| Decyltrimethylammonium Bromide | 10 | ~65 mM |
| Dodecyltrimethylammonium Bromide | 12 | ~16 mM[4] |
| Tetradecyltrimethylammonium Chloride | 14 | CMC decreases with increasing chain length.[7] |
| Hexadecyltrimethylammonium Bromide | 16 | ~0.9 mM[4] |
Experimental Protocols
Protocol 1: Preparation of a TDMAC Stock Solution in DMSO
-
Materials:
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This compound (TDMAC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated balance
-
-
Procedure:
-
Tare a clean, dry weighing vessel on the balance.
-
Quickly and accurately weigh the desired amount of TDMAC powder.
-
Transfer the TDMAC powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL or a specific molarity).
-
Tightly cap the vial and vortex thoroughly until the TDMAC is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Preparation of a Dilute Aqueous TDMAC Solution
-
Materials:
-
TDMAC stock solution (from Protocol 1)
-
Aqueous buffer of choice
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Bring the TDMAC stock solution and the aqueous buffer to room temperature.
-
Place the desired final volume of the aqueous buffer in a suitable container.
-
While vigorously vortexing or stirring the buffer, add the required volume of the TDMAC stock solution drop by drop.
-
Continue to mix for several minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared solution immediately for your experiment.
-
Visualizations
Caption: A troubleshooting workflow for addressing TDMAC solubility issues.
Caption: Experimental workflow for preparing TDMAC solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Surface and solution behavior of the mixed dialkyl chain cationic and nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on the stability and activity of TDMAC.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability and activity of T-DMAC (N,N,N-trimethyl-N-(2-((2-oxo-2-(4-(dodecyl)phenyl)ethyl)thio)ethyl)dodecan-1-aminium chloride).
Frequently Asked Questions (FAQs)
Q1: What is TDMAC and what are its common applications?
A1: TDMAC is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family. Its amphiphilic nature, with a positively charged headgroup and long hydrocarbon tails, makes it suitable for applications such as a gene delivery vector, a component in drug formulation, a surface modifying agent, and a biocide.
Q2: How does pH generally affect the stability of TDMAC?
A2: The stability of TDMAC is expected to be pH-dependent due to its molecular structure, which includes a thioether linkage. While the quaternary ammonium headgroup is generally stable across a wide pH range, the overall molecule can be susceptible to degradation, particularly at neutral to alkaline pH. Similar quaternary ammonium surfactants have shown instability at a pH greater than 7.[1][2][3] Thioester groups, which are structurally related to the thioether in TDMAC, are readily hydrolyzed under alkaline conditions.[4]
Q3: How does pH influence the activity of TDMAC?
A3: The activity of TDMAC is highly dependent on the specific application.
-
Antimicrobial Activity: The antimicrobial efficacy of cationic surfactants like TDMAC is often enhanced at neutral to alkaline pH. This is attributed to the increased negative charge on microbial surfaces, which promotes electrostatic interaction with the positively charged TDMAC.[5]
-
Surface Adsorption: For applications involving adsorption onto negatively charged surfaces (e.g., silica, textiles), the activity may be greater at alkaline pH where the surface charge is more negative.[6]
-
Formulation Stability: In formulations, pH can affect the self-assembly of TDMAC into micelles or vesicles, which in turn influences its performance. For some applications, acidic conditions have been found to provide better performance for quaternary ammonium surfactants.[7][8]
Q4: What is the optimal pH range for working with TDMAC?
A4: Based on the stability of similar compounds, TDMAC is likely most stable in acidic conditions (pH 3-6). For applications requiring activity at neutral or alkaline pH, it is crucial to be aware of potential degradation and to conduct experiments over a controlled and potentially shorter timeframe.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of TDMAC activity over time in my formulation. | The pH of your formulation may be neutral or alkaline, leading to the degradation of TDMAC. | Measure the pH of your formulation. If it is ≥ 7, consider lowering the pH to the acidic range (e.g., pH 4-6) if compatible with your application. If a neutral or alkaline pH is required, prepare fresh formulations before each use and minimize storage time. |
| Inconsistent results in my cell-based assays. | TDMAC may be degrading in your cell culture medium, which is typically buffered around pH 7.4. | Prepare TDMAC stock solutions in an acidic buffer and dilute them into the cell culture medium immediately before use. Minimize the incubation time of TDMAC with the cells as much as your experimental protocol allows. Run a time-course experiment to assess the stability of TDMAC in your specific medium. |
| Precipitation is observed when TDMAC is mixed with other components. | The pH of the mixture may be causing TDMAC to precipitate, or there may be an interaction with anionic components in your formulation. | Check the pH of the final mixture and adjust if necessary. Ensure that all components are compatible. Anionic compounds can form insoluble complexes with cationic surfactants like TDMAC. |
| My surface coating with TDMAC is not stable. | If you are using a buffer with a pH > 7, the TDMAC coating may be degrading. Studies on similar surfactants have shown that coatings can become unstable at pH > 7.[1][2][3] | Use an acidic buffer (e.g., pH 3.5-5.5) for the preparation and use of the TDMAC coating to ensure its stability and performance. |
Data Summary
Table 1: Expected Effect of pH on TDMAC Properties
| Property | Acidic pH (3-6) | Neutral pH (7) | Alkaline pH (8-11) |
| Chemical Stability | High | Moderate to Low | Low |
| Antimicrobial Activity | Moderate | High | High (but stability is a concern) |
| Adsorption to Negative Surfaces | Moderate | High | Very High |
| Hydrolysis of Thioether Linkage | Minimal | Potential for slow hydrolysis | Increased rate of hydrolysis |
Experimental Protocols
Protocol 1: Determination of TDMAC Stability as a Function of pH
This protocol outlines a general method to assess the stability of TDMAC at different pH values using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.
-
Preparation of TDMAC Solutions: Prepare a stock solution of TDMAC in a suitable solvent (e.g., ethanol (B145695) or methanol). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubation: Incubate the TDMAC-buffer solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector). The mobile phase will typically consist of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a counter-ion (e.g., trifluoroacetic acid).
-
Data Analysis: Quantify the peak area of the intact TDMAC at each time point. A decrease in the peak area over time indicates degradation. Plot the percentage of remaining TDMAC against time for each pH to determine the stability profile.
Protocol 2: Evaluation of TDMAC Activity (Antimicrobial) at Different pH
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of TDMAC against a model bacterium at various pH levels.
-
Preparation of Bacterial Culture: Grow a bacterial strain (e.g., E. coli) to the mid-logarithmic phase in a suitable growth medium.
-
Preparation of pH-Adjusted Media: Prepare a series of growth media adjusted to different pH values (e.g., 6.0, 7.0, and 8.0). Ensure the media can support bacterial growth at these pHs.
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Preparation of TDMAC Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of a TDMAC stock solution in each of the pH-adjusted media.
-
Inoculation: Inoculate each well with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (medium only) controls for each pH.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of TDMAC that completely inhibits visible bacterial growth. Compare the MIC values obtained at different pH levels to assess the effect of pH on antimicrobial activity.
Mandatory Visualizations
Caption: Experimental workflow for assessing TDMAC stability at different pH values.
Caption: Proposed degradation pathway of TDMAC under alkaline conditions.
References
- 1. High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Aggregation and pH Responsive Behavior of Thioester Surfactants and Formation of Disulfide Linkages in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effect of pH on Physical Properties of Triethanolamine-Ester Quaternary Ammonium Salt Cationic Surfactant System | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tridodecylmethylammonium Chloride (TDMAC)
Welcome to the technical support center for the purification of commercial Tridodecylmethylammonium chloride (TDMAC). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of TDMAC for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound (TDMAC)?
A1: The most prevalent impurity in commercially available TDMAC is typically unreacted tridodecylamine (B85476), the tertiary amine precursor used in its synthesis.[1] The synthesis of quaternary ammonium (B1175870) compounds like TDMAC involves the alkylation of a tertiary amine (tridodecylamine) with an alkylating agent (e.g., methyl chloride).[1] Incomplete reaction can lead to residual tertiary amine in the final product. Other potential impurities may include solvents used during manufacturing and minor byproducts from side reactions.
Q2: My TDMAC sample has a yellowish tint. What is the likely cause and how can I remove the color?
A2: A yellowish discoloration in TDMAC can be attributed to trace impurities or degradation products. A common and effective method for color removal is treatment with activated carbon.[2] The activated carbon adsorbs the colored impurities from a solution of the TDMAC.
Q3: I am having difficulty dissolving my crude TDMAC for purification. What solvents are recommended?
A3: TDMAC is a long-chain quaternary ammonium salt and its solubility can be influenced by the presence of impurities. For purification purposes, solvents such as acetone (B3395972), ethanol (B145695), isopropanol, or mixtures like hexane/acetone or hexane/tetrahydrofuran (THF) are often employed for recrystallization of similar compounds.[3][4] It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of TDMAC.
Q4: How can I confirm the purity of my TDMAC after purification?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for assessing the purity of TDMAC.[1][5][6] ¹H NMR can be used to identify and quantify residual tridodecylamine by comparing the integration of signals corresponding to the methyl groups on the nitrogen atom of TDMAC and the α-methylene protons of the tridodecylamine. Titration methods can also be used for the quantitative determination of quaternary ammonium salts.[7][8][9]
Q5: My purified TDMAC is difficult to crystallize and instead forms an oil. What can I do?
A5: "Oiling out" is a common issue in the recrystallization of long-chain organic compounds. This can happen if the solubility of the compound in the chosen solvent is too high, even at lower temperatures, or if the cooling process is too rapid. To address this, you can try a different solvent system with lower solvating power.[4] Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure TDMAC. Slow cooling over a prolonged period is also recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of unreacted tridodecylamine in the final product (confirmed by NMR). | Incomplete initial reaction or inefficient purification. | Perform a recrystallization. Acetone is often a good starting point for quaternary ammonium salts.[3] Alternatively, wash the crude product with a solvent in which TDMAC has low solubility but the amine is soluble, such as diethyl ether. |
| Product is discolored (yellowish or brownish). | Presence of colored organic impurities. | Dissolve the TDMAC in a suitable solvent (e.g., ethanol) and treat with activated carbon. Filter the solution while hot to remove the carbon and then proceed with recrystallization. |
| Low recovery yield after purification. | The chosen recrystallization solvent is too effective, leading to significant product loss in the mother liquor. The washing solvent is dissolving the product. | Select a solvent system where TDMAC has a significant difference in solubility between hot and cold conditions.[10] Use a minimal amount of hot solvent to dissolve the crude product. When washing the purified crystals, use a cold, non-polar solvent in which TDMAC is sparingly soluble. |
| Metal ion contamination (e.g., from reactors). | Carryover from the manufacturing process. | Dissolve the TDMAC in water and adjust the pH to between 6.5 and 7.5 with a dilute alkaline solution to precipitate metal hydroxides.[2] Filter the solution to remove the precipitate before proceeding with further purification steps like recrystallization.[2] |
Experimental Protocols
Protocol 1: Purification of TDMAC by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present in your commercial TDMAC.
Materials:
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Commercial this compound (TDMAC)
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Acetone (reagent grade)
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Diethyl ether (anhydrous)
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Erlenmeyer flasks
-
Heating mantle or hot plate
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Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Dissolution: Place the crude TDMAC in an Erlenmeyer flask. In a separate flask, heat acetone to its boiling point. Add the minimum amount of hot acetone to the TDMAC-containing flask with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Decolorization of TDMAC using Activated Carbon
This protocol should be performed prior to recrystallization if the starting material is colored.
Materials:
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Colored this compound (TDMAC)
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Ethanol (reagent grade)
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Activated carbon (powdered)
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Erlenmeyer flask
-
Heating mantle or hot plate
-
Fluted filter paper and funnel
Methodology:
-
Dissolution: Dissolve the colored TDMAC in a suitable amount of ethanol in an Erlenmeyer flask by heating gently.
-
Activated Carbon Treatment: Add a small amount of activated carbon (approximately 1-2% w/w of the TDMAC) to the solution.
-
Heating and Stirring: Gently heat and stir the mixture for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization.
-
Proceed to Recrystallization: The resulting clear, colorless filtrate can then be used for recrystallization as described in Protocol 1.
Diagrams
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. CN109134273B - Method for purifying quaternary ammonium salt - Google Patents [patents.google.com]
- 3. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 7. Stepwise determination of quaternary ammonium salts and aromatic amines in pharmaceuticals by ion association titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pages.hannainst.com [pages.hannainst.com]
- 10. mt.com [mt.com]
Improving the yield of DNA extraction using TDMAC-based methods.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing TDMAC-based methods for DNA extraction.
Frequently Asked Questions (FAQs)
Q1: What is TDMAC and how does it work in DNA extraction?
TDMAC, or Dodecyltrimethylammonium (B156365) bromide (DTAB), is a cationic surfactant used for DNA extraction and purification.[1][2][3][4][5] Similar to the more commonly known CTAB (Cetyltrimethylammonium bromide), TDMAC facilitates the lysis of cell membranes and forms a complex with DNA, separating it from cellular contaminants.[1][4][5] In the presence of high salt concentrations, TDMAC helps to remove polysaccharides and proteins, allowing for the isolation of DNA.
Q2: What are the potential advantages of using TDMAC over CTAB?
While both are cationic detergents, TDMAC (DTAB) may offer specific advantages in certain applications. Research suggests that TDMAC will not precipitate DNA until complexation is complete, which can result in higher purity DNA.[2][3] This characteristic makes it particularly suitable for the purification of short DNA fragments, as it avoids the use of high salt concentrations during the precipitation step which can be damaging to smaller DNA molecules.[2] Additionally, some studies have found that a combination of TDMAC and CTAB can be effective for optimal DNA extraction from challenging, or "recalcitrant," plant tissues.[2]
Q3: When should I consider using a TDMAC-based method?
A TDMAC-based method may be particularly beneficial when:
-
You are working with samples containing short DNA fragments that you wish to preserve.[2]
-
You are experiencing issues with purity using other methods and want to try an alternative that may provide higher purity DNA.[2]
-
You are working with specific sample types, such as certain plant species or meat products, where TDMAC has been shown to be effective.[1][4][5]
Q4: Can TDMAC be used for DNA extraction from any sample type?
TDMAC (DTAB) has been successfully used for DNA extraction from meat products.[1][4][5] There is also evidence suggesting its utility in plant DNA extraction, particularly for certain species or when combined with CTAB for difficult samples.[2] As with any extraction method, optimization for your specific sample type is recommended.
Troubleshooting Guide
Low DNA Yield
Q: I performed the TDMAC-based DNA extraction, but my final DNA yield is very low. What could be the cause and how can I improve it?
A: Low DNA yield can result from several factors. Consider the following troubleshooting steps:
-
Incomplete Cell Lysis: Ensure that the initial sample homogenization is thorough. For tissue samples, grinding to a fine powder is crucial. Increase the incubation time in the Nuclear Lysis Buffer to ensure complete cell breakdown.
-
Insufficient Starting Material: If you are working with a sample type known to have low cell density, consider increasing the amount of starting material.
-
Suboptimal Phase Separation: During the chloroform (B151607) extraction step, ensure a clear separation between the aqueous and organic phases after centrifugation. When transferring the upper aqueous phase containing the DNA, be careful to avoid aspirating any of the protein interface.
-
Inefficient DNA Precipitation: After adding isopropanol (B130326), ensure thorough but gentle mixing to allow the DNA to precipitate. Increasing the precipitation time by incubating at -20°C for at least an hour may improve yield.
-
Loss of DNA Pellet: The DNA pellet can be small and translucent, making it easy to accidentally discard during washing steps. After centrifugation to pellet the DNA, carefully decant the supernatant. It can be helpful to mark the side of the tube where the pellet is expected to form.
Poor DNA Quality
Q: My DNA appears to be of low quality, with a low A260/A280 ratio. How can I improve the purity?
A: A low A260/A280 ratio typically indicates protein contamination. Here are some solutions:
-
Repeat Chloroform Extraction: Perform an additional chloroform extraction step to remove residual proteins. After the first chloroform addition and centrifugation, transfer the aqueous phase to a new tube and repeat the process.
-
Ensure Complete Protein Precipitation: During the lysis step, ensure that proteins are adequately denatured and separated during the chloroform extraction.
-
Careful Transfer of Aqueous Phase: As mentioned for low yield, be extremely careful not to carry over any of the protein interface when collecting the aqueous phase.
Q: The A260/A230 ratio of my DNA is low. What does this suggest and how can I fix it?
A: A low A260/A230 ratio often points to contamination with polysaccharides or residual salts. To address this:
-
Optimize Lysis Buffer: The high salt concentration in the TDMAC Nuclear Lysis Buffer is designed to help remove polysaccharides. Ensure the buffer is prepared correctly.
-
Thorough Washing: During the 70% ethanol (B145695) wash step, ensure the DNA pellet is adequately washed to remove residual salts. You can perform a second ethanol wash if necessary.
RNA Contamination
Q: My extracted DNA shows significant RNA contamination. How can I prevent this with the TDMAC method?
A: RNA contamination has been noted as a potential issue with TDMAC-based methods.[1][4][5] To mitigate this:
-
Incorporate RNase Treatment: Add an RNase A treatment step to your protocol. This can be done after the chloroform extraction and before DNA precipitation. Incubate the aqueous phase with RNase A (typically at 37°C for 30-60 minutes) to digest the RNA.
Issues with Downstream Applications
Q: My DNA yield and purity seem acceptable, but I'm having trouble with downstream applications like PCR.
A: This could be due to the presence of inhibitors that were not entirely removed during the extraction process.
-
Ethanol Carryover: Ensure that all residual ethanol is removed after the final wash step before resuspending the DNA pellet. Residual ethanol can inhibit enzymatic reactions.
-
Contamination with Polysaccharides or Polyphenols: For plant samples, these are common inhibitors. The TDMAC method is designed to reduce these, but for particularly difficult samples, further purification using a commercial kit or additional purification steps may be necessary.
Comparative Data: TDMAC vs. CTAB
| Feature | TDMAC (DTAB) | CTAB |
| Detergent Type | Cationic Surfactant | Cationic Surfactant |
| Primary Function | Cell lysis, removal of polysaccharides and proteins, DNA precipitation. | Cell lysis, removal of polysaccharides and proteins, DNA precipitation. |
| Reported Advantages | May provide higher purity DNA as it doesn't precipitate DNA before complexation is complete.[2][3] Particularly suitable for the purification of short DNA fragments.[2] | A widely used and well-established method for a variety of sample types, especially plants. |
| Potential Issues | Can result in RNA contamination.[1][4][5] | Can co-precipitate polysaccharides, leading to viscous DNA solutions. |
| Recommended Applications | Short DNA fragments, meat products, some plant species.[1][2][4][5] | General purpose, particularly effective for plant tissues with high polysaccharide content. |
Experimental Protocols
TDMAC-Based DNA Extraction from Meat Products
This protocol is adapted from Özşensoy and Şahin (2016).[1]
Materials:
-
1.5 mL microcentrifuge tubes
-
Nuclear Lysis Buffer (12 g DTAB, 45 mL 5 M NaCl, 15 mL 1 M Tris-HCl pH 7.5, 15 mL 0.5 M EDTA pH 8.0, bring to 100 mL with distilled water)
-
Chloroform
-
Isopropanol (100%)
-
Ethanol (70%)
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Water bath or incubator (55°C)
-
Microcentrifuge
-
Vortexer
Procedure:
-
Sample Preparation: Place 20-100 mg of the meat sample into a 1.5 mL microcentrifuge tube.
-
Lysis: Add 800 µL of Nuclear Lysis Buffer to the tube. Vortex thoroughly to mix.
-
Incubation: Incubate the sample at 55°C overnight.
-
First Chloroform Extraction: After incubation, add 800 µL of chloroform to the tube and vortex thoroughly.
-
Phase Separation: Centrifuge the tube at a speed sufficient to separate the phases (e.g., 12,000 x g) for 10 minutes.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the interface.
-
DNA Precipitation: Add an equal volume of isopropanol to the aqueous phase. Mix gently by inverting the tube until a DNA precipitate is visible.
-
Pelleting DNA: Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the DNA.
-
Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of 70% ethanol.
-
Final Spin: Centrifuge at high speed for 5 minutes.
-
Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer. The DNA can be stored at +4°C for short-term storage or -20°C for long-term storage.
Visualizations
References
- 1. bdvets.org [bdvets.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple and effective separation and purification procedure for DNA fragments using dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different DNA isolation methods and use of dodecyle trimethyl ammonium bromide (DTAB) for the isolation of DNA from meat products [agris.fao.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: TDMAC-Based Ion-Selective Electrodes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regeneration and use of Tridodecylmethylammonium Chloride (TDMAC)-based ion-selective electrodes (ISEs).
Troubleshooting Guide
Issue: My TDMAC-based ISE has lost sensitivity and is no longer responding to the target analyte (e.g., heparin). Can it be regenerated?
TDMAC-based ISEs, especially those used for large polyanions like heparin, are often considered single-use devices due to the strong binding between the ionophore (TDMAC) and the analyte. However, if the electrode membrane is not physically damaged, an experimental regeneration procedure can be attempted.
Q1: What are the initial steps to take if my electrode's performance degrades?
A1: Before attempting a full regeneration, perform the following standard troubleshooting steps[1]:
-
Rinse Thoroughly: Rinse the electrode with deionized water to remove any surface contaminants.
-
Check Reference Electrode: Ensure the reference electrode is functioning correctly and the filling solution is at the appropriate level.
-
Re-condition the Electrode: Proper conditioning is crucial for ISE performance.[2][3] Soak the electrode in a low-concentration standard solution (without ionic strength adjustor) for 1-2 hours.[2] For short-term storage, 10-30 minutes of conditioning may be sufficient.[2]
-
Verify Calibration Standards: Prepare fresh calibration standards to rule out issues with your solutions.
Q2: My electrode still doesn't work after basic troubleshooting. What's the next step?
A2: If basic troubleshooting fails, you can attempt an experimental regeneration protocol. The appropriate method depends on the nature of the electrode and the suspected cause of failure. Two potential methods are outlined in the "Experimental Protocols" section below: an Electrochemical Pulse Method and a Plasticizer Re-leaching Method.
Q3: The electrode's response is slow or noisy after regeneration. What should I do?
A3: A slow or noisy response can indicate several issues[4]:
-
Incomplete Regeneration: The regeneration process may not have fully removed the bound analyte. Consider repeating the procedure or extending the duration of the key steps.
-
Improper Conditioning: After regeneration, the electrode must be thoroughly conditioned to re-establish a stable equilibrium at the membrane-solution interface.[5][6]
-
Air Bubbles: Check for air bubbles on the surface of the electrode membrane and dislodge them by gently shaking the electrode.
Q4: The slope of my calibration curve is still poor after regeneration. What does this mean?
A4: The slope is a critical indicator of electrode performance. A poor slope after regeneration suggests that the ion-exchange capabilities of the membrane have not been fully restored. This could be due to irreversible binding of the analyte or degradation of the membrane components. At this point, the electrode may be at the end of its operational life.
Frequently Asked Questions (FAQs)
Q5: What is the principle behind TDMAC-based ion-selective electrodes?
A5: TDMAC is a lipophilic quaternary ammonium (B1175870) salt that acts as an ionophore in the PVC membrane of the electrode. It selectively binds to negatively charged ions (anions). In the case of a heparin sensor, the negatively charged heparin molecules are extracted into the organic membrane phase, causing a potential change that is measured by the electrode.[7]
Q6: Why are these electrodes often considered "single-use"?
A6: The interaction between TDMAC and large, highly charged polyanions like heparin can be very strong and effectively irreversible under normal measurement conditions.[7] This strong binding saturates the ionophore at the membrane surface, preventing further response to the analyte in the sample.
Q7: What is electrode conditioning and why is it important?
A7: Conditioning involves soaking the ISE in a solution containing the ion it is designed to measure. This process activates the membrane, ensuring a stable and rapid response by allowing the ion-sensitive material to equilibrate with the aqueous solution.[2][3][5]
Q8: Can I use any plasticizer for the regeneration process?
A8: It is recommended to use the same plasticizer that was used in the original manufacturing of the electrode membrane.[8] Using a different plasticizer could alter the electrode's selectivity and performance. If the original plasticizer is unknown, a common plasticizer for PVC membranes, such as 2-nitrophenyl octyl ether (NPOE), could be tested.
Quantitative Data
The success of a regeneration procedure can be evaluated by comparing the electrode's performance metrics before and after the process against the typical performance of a new electrode.
| Performance Metric | Typical Value for a New TDMAC-based Heparin ISE | Target Value After Regeneration |
| Slope (mV/decade) | -25 to -30 mV/decade (for monovalent anions) | > -20 mV/decade |
| Detection Limit | 0.01 - 1 U/mL of heparin | < 5 U/mL of heparin |
| Response Time | < 1 minute | < 5 minutes |
| Linear Range | 1 - 20 U/mL of heparin | At least one decade |
Note: These values are illustrative and can vary depending on the specific electrode formulation and measurement conditions.
Experimental Protocols
Caution: These are experimental protocols and should be performed with appropriate safety precautions in a laboratory setting. The success of these procedures is not guaranteed.
Protocol 1: Electrochemical Pulse Method
This method is based on the principle of using an applied potential to electrochemically remove the bound analyte from the electrode membrane.[7][9]
-
Preparation:
-
Prepare a 0.1 M NaCl solution.
-
Set up a three-electrode system with the TDMAC ISE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Regeneration:
-
Immerse the electrodes in the 0.1 M NaCl solution.
-
Apply a constant potential of +0.5 V (vs. Ag/AgCl) to the TDMAC ISE for 5-10 minutes. This positive potential is intended to expel the negatively charged heparin from the membrane.
-
-
Post-Treatment:
-
Rinse the TDMAC ISE thoroughly with deionized water.
-
Re-condition the electrode by soaking it in a low-concentration heparin standard (e.g., 1 U/mL) for at least 2 hours.
-
-
Verification:
-
Perform a calibration with fresh heparin standards to determine the slope and detection limit of the regenerated electrode.
-
Protocol 2: Plasticizer Re-leaching Method
This method aims to restore the membrane's properties by re-introducing the plasticizer, which may have leached out or become ineffective.[8]
-
Preparation:
-
Prepare a solution of the plasticizer (e.g., 2-nitrophenyl octyl ether) in a suitable solvent like tetrahydrofuran (B95107) (THF) at a low concentration (e.g., 1% w/v).
-
-
Regeneration:
-
Carefully apply a small drop of the plasticizer solution to the sensing membrane of the TDMAC ISE.
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin film of the plasticizer on the membrane surface. This should take approximately 10-15 minutes.
-
-
Post-Treatment:
-
Rinse the electrode gently with deionized water.
-
Condition the electrode in a low-concentration heparin standard for at least 2 hours.
-
-
Verification:
-
Calibrate the regenerated electrode with fresh standards to assess its performance.
-
Visualizations
Caption: Logical workflow for troubleshooting and regenerating a TDMAC-based ISE.
Caption: Proposed mechanism of regeneration for a TDMAC-based ISE.
References
- 1. US6015480A - Chloride ion selective membrane electrode having improved stability and selectivity - Google Patents [patents.google.com]
- 2. renalcareus.baxter.com [renalcareus.baxter.com]
- 3. Regenerated Cellulose Hydrogel for Green, Efficient, and Selective Heparin Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. polysciences.com [polysciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversible Detection of Heparin and Other Polyanions by Pulsed Chronopotentiometric Polymer Membrane Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4409088A - Regeneration method of ion-selective electrode, and ion-selective electrode and ion-concentration analyzer containing means adapted to practice said method - Google Patents [patents.google.com]
- 9. Voltammetric heparin-selective electrode based on thin liquid membrane with conducting polymer-modified solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating TDMAC-Based Analytical Methods: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for TDMAC-based analytical methods. This guide is designed to provide you with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analysis of tetradecylmethylammonium chloride (TDMAC) and other quaternary ammonium (B1175870) compounds (QACs).
Frequently Asked Questions (FAQs)
1. What is TDMAC and why is its analysis important in drug development?
TDMAC, or tetradecylmethylammonium chloride, is a quaternary ammonium compound. In the pharmaceutical industry, TDMAC and similar compounds can be used as excipients, preservatives, or counter-ions for active pharmaceutical ingredients (APIs). Accurate quantification of TDMAC is crucial for formulation development, stability testing, and ensuring product quality and safety.
2. What are the most common analytical techniques for TDMAC?
The primary methods for TDMAC analysis include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most notably tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. Potentiometric methods using ion-selective electrodes (ISEs) are also employed for direct and rapid measurements.
3. What are the major sources of interference in TDMAC analysis?
The most significant challenges in TDMAC analysis stem from:
-
Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of TDMAC in LC-MS/MS analysis.
-
Analyte Adsorption: As a cationic surfactant, TDMAC has a high affinity for surfaces, leading to its adsorption onto glassware, vials, and chromatographic columns, which can result in sample loss and poor recovery.
-
Contamination: QACs are ubiquitous in laboratory environments, often found in cleaning agents and other consumables, leading to potential background contamination.
-
Interfering Ions (for ISEs): The presence of other cations in the sample can interfere with the response of the TDMAC-selective electrode.
Troubleshooting Guides
LC-MS/MS Methods
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: My TDMAC peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like TDMAC is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Here are several troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the cationic TDMAC. However, ensure the pH is within the stable range for your column.
-
Use of an End-Capped Column: Employing a column where the residual silanols have been chemically deactivated (end-capped) can significantly improve peak shape.
-
Column Overload: Injecting too high a concentration of TDMAC can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort peak shape. If you suspect this, try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it with a new one.
-
Problem 2: Inconsistent Results and Poor Recovery (Matrix Effects)
-
Question: I am observing significant signal suppression for TDMAC when analyzing plasma samples. How can I mitigate this matrix effect?
-
Answer: Matrix effects, particularly ion suppression, are a major hurdle in bioanalysis using LC-ESI-MS/MS. The co-eluting phospholipids (B1166683) and proteins from plasma are common culprits. Here are effective strategies to combat this:
-
Effective Sample Preparation: Simple protein precipitation is often insufficient. Employing more rigorous sample cleanup techniques can significantly reduce matrix components.
-
Solid-Phase Extraction (SPE): Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms are highly effective at removing interfering substances.
-
Liquid-Liquid Extraction (LLE): This can be an effective way to isolate TDMAC from the bulk of the matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method, often used for pesticide residue analysis, can be adapted for QACs in complex matrices.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for TDMAC will co-elute and experience similar matrix effects as the analyte. By monitoring the analyte-to-IS ratio, the variability due to ion suppression or enhancement can be effectively compensated for.
-
Chromatographic Separation: Modifying your HPLC gradient to better separate TDMAC from the regions where most matrix components elute can reduce ion suppression.
-
Matrix-Matched Calibrants: Preparing your calibration standards in the same blank biological matrix as your samples can help to compensate for consistent matrix effects.
-
Quantitative Impact of Sample Preparation on Matrix Effects in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 95 | -40 to -60 (Suppression) |
| Liquid-Liquid Extraction | 70 - 85 | -15 to -25 (Suppression) |
| Solid-Phase Extraction (Mixed-Mode) | 90 - 105 | -5 to +5 |
Note: These are representative values and can vary depending on the specific TDMAC analogue, matrix composition, and analytical conditions.
Ion-Selective Electrode (ISE) Methods
Problem: Inaccurate or Unstable Readings
-
Question: My TDMAC ion-selective electrode is giving drifting or erroneous readings. What should I check?
-
Answer: The performance of an ISE is sensitive to several factors. Here is a checklist for troubleshooting:
-
Interfering Ions: The presence of other cations, especially those with similar size and charge to TDMAC, can interfere with the electrode's response. It is crucial to be aware of the potential interferents in your sample matrix.
-
Ionic Strength: Variations in the ionic strength between your calibration standards and samples can lead to inaccurate results. Always use an Ionic Strength Adjuster (ISA) solution in both your standards and samples to maintain a constant and high ionic strength background.
-
Electrode Conditioning and Storage: Ensure the electrode has been properly conditioned according to the manufacturer's instructions before use. Storing the electrode in the appropriate solution between measurements is also critical for maintaining its performance.
-
Clogged or Contaminated Reference Electrode Junction: A clogged liquid junction of the reference electrode can cause potential drift. Ensure the filling solution is flowing freely.
-
Membrane Fouling: The ion-selective membrane can become coated with sample components over time. Gentle cleaning according to the manufacturer's guidelines may be necessary.
-
Selectivity Coefficients for a TDMAC-Selective Electrode
The selectivity coefficient (KTDMAC, Bpot) indicates the preference of the electrode for TDMAC over an interfering ion B. A smaller value signifies better selectivity.
| Interfering Ion (B) | Selectivity Coefficient (KTDMAC, Bpot) |
| Sodium (Na+) | < 10-5.3 |
| Potassium (K+) | < 10-5.3 |
| Calcium (Ca2+) | < 10-5.3 |
| Copper (Cu2+) | < 10-5.3 |
| Dodecyltrimethylammonium | 10-1.7 |
| Tetrabutylammonium | 10-5.5 |
Data adapted from relevant studies and indicates high selectivity over common inorganic cations but potential interference from other structurally similar quaternary ammonium compounds.[1]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of TDMAC in Human Serum
This protocol outlines a general procedure for the quantitative analysis of TDMAC in human serum using LC-MS/MS with a focus on minimizing matrix effects through solid-phase extraction.
1. Sample Preparation (Solid-Phase Extraction)
-
a. Sample Pre-treatment: To 200 µL of serum, add 20 µL of an internal standard solution (e.g., deuterated TDMAC) and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
b. SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
c. Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
d. Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
e. Elution: Elute the TDMAC and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
f. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute TDMAC, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for TDMAC and its internal standard.
Protocol 2: Preparation of a TDMAC-Selective PVC Membrane Electrode
This protocol describes the fabrication of a PVC membrane for use in an ion-selective electrode for TDMAC determination.
1. Membrane Cocktail Preparation
-
In a glass vial, dissolve the following components in 2 mL of tetrahydrofuran (B95107) (THF):
-
High molecular weight PVC: ~33% by weight
-
Plasticizer (e.g., dioctyl phthalate): ~65% by weight
-
Ionophore (a compound that selectively binds TDMAC): ~1-2% by weight
-
Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate): ~0.5% by weight
-
2. Membrane Casting
-
Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.
-
Cover the ring with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature.
-
Once the membrane is formed, carefully cut a small disc (e.g., 5 mm diameter) from the cast film.
3. Electrode Assembly
-
Mount the membrane disc into an electrode body.
-
Fill the electrode with an internal filling solution containing a known concentration of TDMAC and a reference salt (e.g., 0.01 M TDMAC and 0.1 M KCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire).
4. Electrode Conditioning
-
Soak the electrode in a 0.01 M TDMAC solution for at least 24 hours before use to ensure a stable and reproducible response.
Visualizations
Caption: Workflow for TDMAC analysis in serum using SPE and LC-MS/MS.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
References
Technical Support Center: Tridodecylmethylammonium Chloride (TDMAC) in Buffer Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tridodecylmethylammonium chloride (TDMAC) in various buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental work.
Troubleshooting Guide
Encountering instability or precipitation of TDMAC in your buffer solution can compromise experimental results. This guide provides a systematic approach to diagnose and resolve these common issues.
Issue 1: Precipitation or Cloudiness Upon Dissolving TDMAC
Potential Causes:
-
Incompatible Buffer System: TDMAC, as a cationic surfactant, can interact with anionic buffer components, such as phosphate (B84403), leading to the formation of insoluble salts.[1]
-
High Concentration: The concentration of TDMAC may exceed its solubility limit in the specific buffer system.
-
Low Temperature: The solubility of some surfactants decreases at lower temperatures.[2]
-
Incorrect pH: The pH of the buffer may be unfavorable for TDMAC solubility.
Troubleshooting Steps:
-
Verify Buffer Compatibility: If using a phosphate buffer, consider switching to a non-anionic buffer such as TRIS (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[3][4]
-
Reduce Concentration: Attempt to dissolve a lower concentration of TDMAC in the buffer.
-
Gentle Warming: Try gently warming the solution while stirring. Ensure the temperature is compatible with your overall experimental design.
-
pH Adjustment: Measure the pH of the buffer after TDMAC addition and adjust if necessary. For cationic surfactants, a slightly acidic to neutral pH is often recommended.[4]
Issue 2: TDMAC Solution Becomes Unstable Over Time (Precipitation or Phase Separation)
Potential Causes:
-
pH Shift: The pH of the buffer may change over time, especially if not adequately buffered or exposed to atmospheric CO2.
-
Temperature Fluctuations: Storing the solution at inconsistent temperatures can lead to precipitation.[1]
-
High pH Instability: Quaternary ammonium (B1175870) compounds can become unstable at pH values above 7.[5][6]
-
Microbial Contamination: Microbial growth can alter the composition of the buffer and affect TDMAC stability.
Troubleshooting Steps:
-
Monitor and Control pH: Regularly check the pH of your stock and working solutions.
-
Consistent Storage Temperature: Store TDMAC solutions at a constant and appropriate temperature.
-
Use Freshly Prepared Solutions: For long-term experiments, it is advisable to prepare fresh TDMAC solutions.
-
Sterile Filtration: Filter the buffer solution through a 0.22 µm filter to remove any potential microbial contamination.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of TDMAC?
A1: TDMAC is generally considered a stable compound under standard storage conditions.[7] However, its stability in solution is highly dependent on the buffer system, pH, temperature, and concentration.
Q2: In which types of buffers is TDMAC most stable?
A2: TDMAC is expected to be more stable in non-anionic buffers such as TRIS and HEPES. Anionic buffers, particularly phosphate buffers, should be used with caution due to the potential for precipitation.[1][3][4]
Q3: How does pH affect the stability of TDMAC?
A3: As a quaternary ammonium salt, TDMAC carries a permanent positive charge.[8] However, studies on similar cationic surfactants have shown instability at pH values greater than 7.[5][6] It is advisable to maintain the pH of TDMAC solutions in the slightly acidic to neutral range for optimal stability.
Q4: Can I use TDMAC in phosphate-buffered saline (PBS)?
A4: While not strictly prohibited, using TDMAC in PBS can be problematic. The phosphate ions in PBS can interact with the cationic head of TDMAC, leading to precipitation.[1] If PBS must be used, it is recommended to use a low concentration of TDMAC and to prepare the solution fresh.
Q5: What are the signs of TDMAC degradation?
A5: The primary sign of instability in solution is the appearance of cloudiness, precipitation, or phase separation. Chemical degradation, while less visually obvious, can be monitored by analytical techniques such as HPLC-MS/MS to detect a decrease in the parent compound concentration and the appearance of degradation products.[9][10]
Q6: How should I prepare a stock solution of TDMAC?
A6: It is recommended to prepare a concentrated stock solution of TDMAC in a high-quality deionized water or a compatible buffer like TRIS-HCl. The stock solution should be stored at a constant temperature and protected from light.
Data Presentation
The following tables provide illustrative data on the stability of TDMAC in different buffer systems. This data is based on the known behavior of similar quaternary ammonium surfactants and should be used as a general guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of TDMAC (1 mg/mL) in Various Buffers at Room Temperature (25°C) over 24 hours
| Buffer System (50 mM) | pH | Initial Appearance | Appearance after 24 hours | % TDMAC Remaining (Illustrative) |
| Phosphate Buffer | 7.4 | Clear | Hazy/Slight Precipitate | ~85% |
| TRIS-HCl Buffer | 7.4 | Clear | Clear | >98% |
| Acetate Buffer | 5.0 | Clear | Clear | >99% |
| Bicarbonate Buffer | 8.5 | Clear | Hazy | ~70% |
Table 2: Illustrative Effect of pH on TDMAC (1 mg/mL) Stability in 50 mM TRIS-HCl Buffer at 37°C over 48 hours
| pH | Initial Appearance | Appearance after 48 hours | % TDMAC Remaining (Illustrative) |
| 5.5 | Clear | Clear | >98% |
| 7.0 | Clear | Clear | >95% |
| 8.5 | Clear | Slight Haze | ~80% |
Experimental Protocols
Protocol 1: General Procedure for Preparing TDMAC Solutions in a Buffer System
-
Buffer Preparation: Prepare the desired buffer (e.g., 50 mM TRIS-HCl, pH 7.4) using high-purity water and reagents. Filter the buffer through a 0.22 µm filter.
-
Weighing TDMAC: Accurately weigh the required amount of TDMAC powder in a clean, dry container.
-
Dissolution: Slowly add the TDMAC powder to the buffer solution while stirring continuously with a magnetic stirrer. Avoid vigorous shaking to prevent excessive foaming.
-
Gentle Warming (if necessary): If TDMAC does not dissolve readily, gently warm the solution to 30-40°C while stirring. Do not overheat.
-
pH Verification: After complete dissolution, check the pH of the final solution and adjust if necessary using dilute HCl or NaOH.
-
Final Filtration: For critical applications, filter the final TDMAC solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved microparticles.
-
Storage: Store the solution in a well-sealed, clearly labeled container at the appropriate temperature, protected from light.
Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for TDMAC Quantification
This protocol provides a general method for the quantification of TDMAC to assess its stability. Method optimization may be required for specific matrices.
-
Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for TDMAC (consult instrument software and literature for optimal transitions).
-
Standard Curve: Prepare a series of TDMAC standards in the same buffer as the samples to construct a calibration curve for quantification.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the range of the standard curve.
Visualizations
Caption: Experimental workflow for assessing TDMAC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Surfactant - Wikipedia [en.wikipedia.org]
- 9. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 10. aesan.gob.es [aesan.gob.es]
Validation & Comparative
A Comparative Guide to TDMAC and Other Quaternary Ammonium Salts in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful and versatile technique in organic synthesis, facilitating reactions between reactants located in immiscible phases. The choice of the phase transfer catalyst is critical to the success of these reactions, directly impacting reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of Tridodecylmethylammonium chloride (TDMAC) with other commonly used quaternary ammonium (B1175870) salts, supported by experimental data, to aid in catalyst selection for your specific application.
The Role of Quaternary Ammonium Salts in Phase Transfer Catalysis
Quaternary ammonium salts, often referred to as "quats," are the workhorses of phase transfer catalysis. Their amphiphilic nature, possessing a positively charged nitrogen atom at the center of a tetrahedral structure with four organic substituents, allows them to shuttle anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs. The general mechanism is depicted below.
Caption: Generalized mechanism of phase transfer catalysis.
The efficiency of a quaternary ammonium salt as a phase transfer catalyst is influenced by several factors, primarily the lipophilicity of the cation. Longer alkyl chains increase the catalyst's solubility in the organic phase, which can enhance the transfer of the reactant anion. However, excessive lipophilicity can sometimes hinder the catalyst's return to the aqueous phase for regeneration, slowing down the catalytic cycle. Therefore, the optimal catalyst structure is often a balance between these competing factors and is highly dependent on the specific reaction system.
Head-to-Head Comparison: TDMAC vs. Common Alternatives
To provide a clear performance comparison, we will examine the effectiveness of TDMAC alongside two widely used quaternary ammonium salts: Tetrabutylammonium bromide (TBAB) and Aliquat 336 (a mixture of methyltrioctyl/decylammonium chloride). While direct comparative studies including TDMAC are limited in publicly available literature, we can infer its potential performance based on its structure and data from similar long-chain quaternary ammonium salts.
TDMAC, with its three long dodecyl chains and one methyl group, is a highly lipophilic quaternary ammonium salt. This high lipophilicity suggests it would be particularly effective in transferring anions into nonpolar organic solvents.
Case Study: Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, is a common application for phase transfer catalysis. Here, we present a comparative analysis of catalyst performance in the O-alkylation of a phenol.
Table 1: Catalyst Performance in the Synthesis of Butyl Phenyl Ether
| Catalyst | Structure | Reaction Time (h) | Yield (%) | Reference |
| TDMAC (this compound) | (C₁₂H₂₅)₃N⁺CH₃ Cl⁻ | Data Not Available | Data Not Available | |
| TBAB (Tetrabutylammonium bromide) | (C₄H₉)₄N⁺ Br⁻ | 4 | 91 | [1] |
| Aliquat 336 | [CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻ | 4 | 92 | [1] |
Note: While specific data for TDMAC in this reaction was not found in the reviewed literature, its high lipophilicity suggests it would be an effective catalyst, potentially offering comparable or even higher yields than Aliquat 336, especially in nonpolar solvents.
Experimental Protocol: Synthesis of Butyl Phenyl Ether
The following is a general experimental protocol for the phase transfer-catalyzed synthesis of butyl phenyl ether, which can be adapted for comparing different catalysts.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Phase Transfer Catalyst (TDMAC, TBAB, or Aliquat 336)
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Phenol is added to the aqueous NaOH solution and stirred until fully dissolved to form sodium phenoxide.
-
Toluene, 1-bromobutane, and the phase transfer catalyst (typically 1-5 mol% relative to the limiting reagent) are added to the flask.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred vigorously to ensure efficient mixing of the two phases.
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or chromatography.
References
A Comparative Guide to Chloride Ion Detection: TDMAC-Based Ion-Selective Electrodes vs. Alternative Sensing Technologies
For researchers, scientists, and drug development professionals, the accurate and reliable measurement of chloride ions is paramount in a multitude of applications, from physiological studies to environmental monitoring and pharmaceutical quality control. This guide provides an objective comparison of tridodecylmethylammonium chloride (TDMAC)-based ion-selective electrodes (ISEs) with other prominent chloride sensing technologies, including silver/silver chloride (Ag/AgCl) electrodes, fluorescent sensors, and colorimetric methods. The performance of each is detailed with supporting data and methodologies to aid in the selection of the most suitable sensor for your specific research needs.
Executive Summary
TDMAC-based ion-selective electrodes are a widely utilized potentiometric method for chloride detection, offering a good balance of performance and cost-effectiveness. However, like any analytical technique, they possess distinct advantages and limitations when compared to other available methods. Ag/AgCl electrodes, while fundamental to electrochemistry, also serve as direct chloride sensors. Fluorescent and colorimetric sensors represent optical detection methods that offer alternatives to electrochemical techniques, each with unique characteristics in terms of sensitivity, selectivity, and operational complexity. This guide will delve into a detailed comparison of these four key chloride sensing technologies.
Performance Comparison of Chloride Sensors
The selection of an appropriate chloride sensor is contingent on the specific requirements of the application, such as the desired sensitivity, the expected concentration range of the analyte, the presence of interfering ions, and the required speed of analysis. The following tables summarize the key quantitative performance metrics for TDMAC-based ISEs, Ag/AgCl electrodes, fluorescent sensors, and colorimetric sensors.
| Performance Metric | TDMAC-Based Ion-Selective Electrode | Ag/AgCl Electrode | Fluorescent Sensors | Colorimetric Sensors |
| Linear Range | 10⁻⁵ to 10⁻¹ M[1] | 10⁻⁴ to 1 M | 0.5 to 100 mM (varies with probe)[2] | 0 - 100 µM (varies with reagent)[3] |
| Limit of Detection (LOD) | 10⁻⁵ to 10⁻⁶ M[1] | 10⁻³ to 10⁻⁴ M at varying pH levels[4] | As low as 0.1 µM to 46 µM depending on the probe[5] | ~50 µM[2] |
| Response Time | < 10 to 30 seconds[6] | < 25 seconds[7] | Milliseconds to seconds[8] | 30 seconds to 5 minutes[9][10] |
| Selectivity | Good, but susceptible to interference from lipophilic anions like I⁻, Br⁻, and NO₃⁻. | Primarily selective to chloride, but can be influenced by other ions that form insoluble silver salts. | High selectivity can be designed into the fluorescent probe. | Can be susceptible to interference from other ions that react with the chromogenic agent. |
| Stability | Moderate; can be affected by leaching of the ionophore (TDMAC) over time.[11] | High stability, especially when properly prepared and maintained.[12] | Varies with the photostability of the fluorophore. | Color complex stability can be time-limited.[9][10] |
| Operating Principle | Potentiometric (voltage measurement) | Potentiometric (voltage measurement) | Optical (fluorescence intensity or lifetime) | Optical (absorbance of light) |
| Key Advantages | Cost-effective, wide linear range, relatively simple to use. | Robust, stable, and well-understood technology. | High sensitivity, potential for spatial and temporal resolution in imaging. | Simple, often instrument-free (visual detection), and low cost. |
| Key Disadvantages | Ionophore leaching, interference from other anions, requires a reference electrode. | Generally lower sensitivity than fluorescent methods, potential for drift. | Can be prone to photobleaching, requires a dedicated fluorescence reader. | Often lower sensitivity and narrower dynamic range, potential for interferences. |
Signaling Pathways and Working Principles
The underlying mechanism of each sensor type dictates its operational characteristics. The following diagrams illustrate the fundamental signaling pathways for each chloride sensing technology.
Caption: Working principle of a TDMAC-based ion-selective electrode.
Caption: Working principle of an Ag/AgCl electrode as a chloride sensor.
Caption: Signaling pathway of a collisional quenching-based fluorescent chloride sensor.
Caption: Working principle of a colorimetric chloride assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the fabrication and use of each type of chloride sensor.
TDMAC-Based Ion-Selective Electrode
1. Membrane Cocktail Preparation:
-
Dissolve high molecular weight polyvinyl chloride (PVC), a plasticizer (e.g., dioctyl sebacate (B1225510) - DOS), and the ionophore this compound (TDMAC) in a volatile solvent such as tetrahydrofuran (B95107) (THF).
-
A typical composition by weight might be: 1% TDMAC, 33% PVC, and 66% DOS.
-
Mix the components thoroughly until a homogenous solution is obtained.
2. Electrode Body Fabrication:
-
Cast the membrane cocktail into a glass ring on a glass plate and allow the solvent to evaporate slowly over 24-48 hours to form a thin, flexible membrane.
-
Alternatively, for coated-wire electrodes, a conductive substrate (e.g., a silver wire) can be dipped into the membrane cocktail and the solvent allowed to evaporate.
3. Electrode Assembly and Conditioning:
-
Cut a small disc from the cast membrane and mount it in a commercially available ISE body.
-
Fill the electrode body with an internal filling solution containing a known concentration of chloride (e.g., 0.1 M KCl).
-
Insert an internal Ag/AgCl reference electrode into the filling solution.
-
Condition the assembled ISE by soaking it in a standard chloride solution (e.g., 0.01 M KCl) for several hours before use.
4. Calibration and Measurement:
-
Calibrate the electrode using a series of standard chloride solutions of known concentrations.
-
Measure the potential (mV) of each standard solution against a stable external reference electrode.
-
Plot the potential versus the logarithm of the chloride concentration to obtain a calibration curve. The slope should be close to the theoretical Nernstian value of -59.16 mV per decade at 25°C.
-
Measure the potential of the unknown sample and determine its chloride concentration from the calibration curve.
Ag/AgCl Electrode
1. Electrode Fabrication (Anodization Method):
-
Clean a pure silver wire (99.99%) by sanding and then rinsing with deionized water and ethanol.
-
Immerse the silver wire as the anode in a solution of 0.1 M HCl.
-
Use a platinum wire as the cathode.
-
Apply a constant current density (e.g., 0.4 mA/cm²) for a specified time (e.g., 30 minutes) to form a uniform, dark brown layer of AgCl on the silver surface.
-
Rinse the anodized electrode thoroughly with deionized water.
2. Calibration and Measurement:
-
Calibrate the Ag/AgCl electrode in a series of standard chloride solutions.
-
Measure the potential of the Ag/AgCl electrode against a stable reference electrode (e.g., a commercial saturated calomel (B162337) electrode - SCE).
-
Plot the potential versus the logarithm of the chloride activity to generate a calibration curve.
-
Measure the potential in the sample solution and determine the chloride concentration from the calibration curve.
Fluorescent Sensor
1. Probe Selection and Preparation:
-
Choose a suitable chloride-sensitive fluorescent probe (e.g., MQAE, SPQ, or genetically encoded sensors).
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO or water).
2. Sample Incubation:
-
For intracellular measurements, load the cells with the fluorescent probe by incubation. The loading conditions (concentration, time, temperature) will depend on the specific probe and cell type.
-
For in vitro measurements, add the fluorescent probe to the sample solution at the desired final concentration.
3. Fluorescence Measurement:
-
Use a fluorometer or a fluorescence microscope to measure the fluorescence intensity or lifetime of the sample.
-
Excite the sample at the probe's excitation wavelength and measure the emission at its emission wavelength.
4. Calibration and Data Analysis:
-
Perform a calibration by measuring the fluorescence of the probe in a series of solutions with known chloride concentrations.
-
For collisional quenching-based probes, the data is often analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Cl⁻], where F₀ is the fluorescence in the absence of chloride, F is the fluorescence in the presence of chloride, and Ksv is the Stern-Volmer quenching constant.
-
Determine the chloride concentration in the unknown sample by comparing its fluorescence to the calibration curve.
Colorimetric Sensor
1. Reagent Preparation:
-
Prepare the colorimetric reagent solution. A common method involves a solution of mercuric thiocyanate (B1210189) and ferric nitrate (B79036).[10]
2. Assay Procedure:
-
Add a specific volume of the sample to the colorimetric reagent.
-
Allow the color to develop for a specified period (e.g., 5 minutes at room temperature).[9][10]
3. Absorbance Measurement:
-
Use a spectrophotometer to measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (e.g., around 480-550 nm for the ferric thiocyanate complex).[3]
4. Calibration and Concentration Determination:
-
Prepare a series of standard chloride solutions and react them with the colorimetric reagent.
-
Measure the absorbance of each standard and create a calibration curve by plotting absorbance versus chloride concentration.
-
Determine the chloride concentration of the unknown sample from its absorbance value using the calibration curve.
Conclusion
The choice of a chloride sensor is a critical decision in experimental design. TDMAC-based ion-selective electrodes offer a versatile and cost-effective solution for a wide range of applications. However, for applications requiring higher sensitivity or non-invasive measurements, fluorescent sensors may be more appropriate. Ag/AgCl electrodes provide a robust and reliable option, particularly in environments where stability is paramount. Colorimetric methods, while often less sensitive, offer a simple and rapid means of chloride estimation, especially for field-based or high-throughput screening applications. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can make an informed decision to select the optimal chloride sensor for their scientific endeavors.
References
- 1. New Materials Used for the Development of Anion-Selective Electrodes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Chloride Ion Detection Technology in Water [mdpi.com]
- 3. Colorimetric determination of chloride in biological samples by using mercuric nitrate and diphenylcarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probes for chloride ions in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. biolabo.fr [biolabo.fr]
- 11. US6015480A - Chloride ion selective membrane electrode having improved stability and selectivity - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Efficacy of TDMAC as an antimicrobial agent against different bacterial strains.
An objective comparison of Tetradecyltrimethylammonium Chloride (TDMAC) with alternative antimicrobial agents, supported by experimental data and detailed methodologies.
Introduction
Tetradecyltrimethylammonium chloride (TDMAC) is a quaternary ammonium (B1175870) compound (QAC) with a 14-carbon alkyl chain. QACs are a well-established class of cationic surfactants known for their broad-spectrum antimicrobial activity. They are widely utilized as disinfectants, antiseptics, and preservatives in various industries, including healthcare and consumer products. The primary mechanism of action for QACs involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1][2] The length of the alkyl chain is a critical determinant of a QAC's antimicrobial efficacy, with compounds possessing a C14 chain, such as TDMAC, generally exhibiting potent activity against a range of microorganisms.[3]
This guide provides a comprehensive overview of the efficacy of TDMAC as an antimicrobial agent. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for TDMAC against key bacterial strains in publicly accessible literature, this guide presents a comparative analysis with structurally similar and widely used QACs, namely Benzalkonium Chloride (BAC) and Cetyltrimethylammonium Bromide (CTAB). This comparative approach allows for an informed estimation of TDMAC's potential efficacy and its position within the broader class of QAC antimicrobial agents.
Comparative Efficacy of Quaternary Ammonium Compounds
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BAC) against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.25 - 64 | [1][2] |
| Escherichia coli | 5 - 60 | [4] |
| Pseudomonas aeruginosa | 5 - 500 | [4] |
| Klebsiella pneumoniae | 8 - 256 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cetyltrimethylammonium Bromide (CTAB) against Staphylococcus aureus
| Bacterial Strain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.25 - 32 | [6] |
Note: The variability in MIC ranges can be attributed to differences in the specific strains tested, the composition of the BAC mixture, and the experimental conditions.
Experimental Protocols
The determination of antimicrobial efficacy is primarily achieved through standardized in vitro susceptibility testing methods. The following are detailed methodologies for two key experiments commonly cited in the evaluation of antimicrobial agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Materials:
-
Test Compound: A stock solution of the antimicrobial agent (e.g., TDMAC) is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours.
c. Interpretation of Results:
-
After incubation, the microtiter plate is visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Workflow for MIC determination using the broth microdilution method.
Agar (B569324) Disk Diffusion Method
This method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterium to an antimicrobial agent.
a. Preparation of Materials:
-
Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.
-
Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared as described for the broth microdilution method.
-
Antimicrobial Disks: Sterile filter paper disks are impregnated with a known concentration of the antimicrobial agent.
b. Inoculation and Application of Disks:
-
The surface of the agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab to create a lawn of bacteria.
-
The antimicrobial-impregnated disks are placed onto the surface of the inoculated agar.
c. Incubation and Interpretation of Results:
-
The plates are incubated at 35-37°C for 16-20 hours.
-
During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.
-
If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.
-
The diameter of the zone of inhibition is measured in millimeters and compared to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Workflow for the agar disk diffusion susceptibility test.
Signaling Pathways and Logical Relationships
The primary mode of action of TDMAC and other QACs is the disruption of the bacterial cell membrane, a process that does not involve specific signaling pathways within the bacterium. The interaction is a direct physicochemical process.
Mechanism of action of TDMAC against bacterial cells.
Conclusion
Tetradecyltrimethylammonium chloride (TDMAC), as a C14-chain quaternary ammonium compound, is expected to exhibit significant antimicrobial activity against a broad spectrum of bacteria. While direct comparative MIC data for TDMAC is limited, the available data for structurally similar QACs such as Benzalkonium Chloride and Cetyltrimethylammonium Bromide indicate potent efficacy, particularly against Gram-positive bacteria. The provided experimental protocols offer a standardized framework for researchers to conduct their own evaluations of TDMAC's antimicrobial properties. The straightforward, membrane-disrupting mechanism of action of QACs underscores their utility as effective biocides. Further research to generate specific MIC data for TDMAC against a wider range of clinically and industrially relevant bacterial strains would be invaluable for a more precise comparative assessment.
References
- 1. Frequency of Antiseptic Resistance Among Staphylococcus aureus and Coagulase-Negative Staphylococci Isolated From a University Hospital in Central Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
A comparative study of TDMAC and other surfactants in nanoparticle synthesis.
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable surfactant is a critical parameter in the synthesis of nanoparticles, profoundly influencing their physicochemical properties and, consequently, their performance in various applications, including drug delivery. This guide provides a comparative analysis of tetradecyltrimethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) cationic surfactant, against other commonly used surfactants in nanoparticle synthesis. The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of experimental workflows to aid in the selection of the most appropriate surfactant for your research needs.
Performance Comparison of Surfactants
The choice of surfactant directly impacts key nanoparticle characteristics such as size, polydispersity index (PDI), and surface charge (zeta potential). These parameters are crucial for the stability, biocompatibility, and cellular uptake of nanoparticles. While direct comparative studies for TDMAC are limited, the following tables summarize typical performance data for different classes of surfactants in the synthesis of gold and lipid nanoparticles, providing a baseline for comparison.
Table 1: Comparison of Surfactants in Gold Nanoparticle Synthesis
| Surfactant | Type | Typical Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Notes |
| TDMAC (expected) | Cationic | 10 - 50 | < 0.3 | > +30 | Expected to have properties similar to other quaternary ammonium surfactants. |
| CTAB | Cationic | 10 - 100+ | < 0.3 | > +40 | Widely used, but known for cytotoxicity.[1][2] |
| Sodium Citrate (B86180) | Anionic | 10 - 150 | Variable | < -30 | Acts as both reducing and capping agent in the Turkevich method.[3][4] |
| SDS | Anionic | 50 - 200 | Variable | < -40 | Can lead to larger particle sizes. |
| PVP | Non-ionic | 20 - 100 | < 0.4 | Near-neutral | Provides steric stabilization. |
Table 2: Comparison of Surfactants in Lipid Nanoparticle Formulation
| Surfactant/Lipid | Type | Typical Nanoparticle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| TDMAC (expected) | Cationic | 80 - 200 | < 0.2 | > +30 | High (for nucleic acids) |
| DOTAP | Cationic | 100 - 250 | < 0.25 | > +40 | High (for nucleic acids) |
| Polysorbate 80 | Non-ionic | 150 - 300 | < 0.3 | Near-neutral | Variable |
| Lecithin (PC) | Zwitterionic | 100 - 200 | < 0.2 | Near-neutral | Variable |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of nanoparticles. The following are generalized protocols for the synthesis of gold and lipid nanoparticles, which can be adapted for use with TDMAC and other surfactants.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol is based on the seed-mediated growth method, which allows for good control over nanoparticle size and shape.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
TDMAC or other selected surfactant (e.g., CTAB, Sodium Citrate)
-
Sodium borohydride (B1222165) (NaBH₄)
-
L-Ascorbic acid
-
Deionized water
Procedure:
-
Seed Solution Preparation:
-
Prepare a 0.25 mM solution of HAuCl₄ in deionized water.
-
Prepare a 10 mM solution of sodium borohydride in ice-cold deionized water.
-
To a stirred HAuCl₄ solution, rapidly inject the NaBH₄ solution. The color should change to brownish-yellow, indicating the formation of seed nanoparticles.
-
Continue stirring for 2 minutes and then age the solution at room temperature for at least 2 hours before use.
-
-
Growth Solution Preparation:
-
Prepare a growth solution containing 0.25 mM HAuCl₄ and 100 mM of the chosen surfactant (e.g., TDMAC) in deionized water.
-
Add a specific volume of a silver nitrate (B79036) (AgNO₃) solution (typically 4 mM) to the growth solution to control the aspect ratio of nanorods if desired.
-
Add 0.8 mM L-Ascorbic acid to the growth solution. The solution should become colorless.
-
-
Nanoparticle Growth:
-
Add a small volume of the seed solution to the growth solution under gentle stirring.
-
Allow the reaction to proceed for several hours at a constant temperature (e.g., 30°C). The color of the solution will change, indicating nanoparticle growth.
-
-
Purification:
-
Centrifuge the nanoparticle solution to pellet the AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step at least twice to remove excess reactants and unbound surfactant.
-
Protocol 2: Formulation of Lipid Nanoparticles (LNPs)
This protocol describes a common method for preparing LNPs for nucleic acid delivery using a microfluidic mixing approach.
Materials:
-
Ionizable lipid (e.g., a TDMAC analogue or other cationic lipid)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Nucleic acid (e.g., mRNA, siRNA)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Lipid Stock Solution Preparation (Organic Phase):
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
-
Nucleic Acid Solution Preparation (Aqueous Phase):
-
Dissolve the nucleic acid in the citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device.
-
Load the lipid stock solution and the nucleic acid solution into separate syringes.
-
Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight to remove the ethanol and exchange the buffer.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Seed-mediated synthesis workflow for gold nanoparticles.
Caption: Microfluidic-based formulation of lipid nanoparticles.
References
Unveiling the Selectivity of TDMAC-Based Anion Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy of ion-selective electrodes (ISEs) is paramount. Tridodecylmethylammonium chloride (TDMAC) is a widely utilized ionophore in the fabrication of anion-selective sensors, particularly for an array of critical anions. However, the potential for cross-reactivity with other anions present in a sample matrix can significantly impact measurement accuracy. This guide provides a comprehensive comparison of the cross-reactivity of TDMAC-based sensors, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their analytical needs.
Understanding the TDMAC-Based Sensor Signaling Pathway
TDMAC-based sensors operate on the principle of potentiometry. The core of the sensor is a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, and the active ionophore, TDMAC. This membrane is positioned between the sample solution and an internal reference solution containing a fixed concentration of the primary anion.
The lipophilic TDMAC, a quaternary ammonium (B1175870) salt, acts as an anion exchanger. It selectively extracts the target anion from the sample solution into the membrane phase. This ion-exchange process at the sample-membrane interface generates a phase boundary potential. The magnitude of this potential is proportional to the activity of the target anion in the sample, as described by the Nernst equation. An internal reference electrode and an external reference electrode measure the potential difference across this membrane, which is then correlated to the anion concentration.
Signaling pathway of a TDMAC-based anion sensor.
Comparative Analysis of Anion Cross-Reactivity
The selectivity of an ion-selective electrode is quantified by its potentiometric selectivity coefficient (log KpotA,I), where 'A' is the primary anion and 'I' is the interfering anion. A smaller log KpotA,I value indicates a higher preference for the primary anion and less interference from the interfering anion. For instance, a log KpotA,I of -2.0 signifies that the sensor is 100 times more selective for anion A than for anion I.
The following tables summarize the selectivity coefficients of TDMAC-based sensors for two common target anions: chloride (Cl-) and nitrate (B79036) (NO3-), in the presence of various interfering anions. These values are compiled from multiple studies and represent typical performance. Actual values may vary depending on the specific membrane composition and experimental conditions.
Table 1: Selectivity Coefficients (log KpotCl,I) for TDMAC-Based Chloride Sensors
| Interfering Anion (I) | Chemical Formula | Typical log KpotCl,I |
| Perchlorate | ClO4- | +1.3 to +2.0 |
| Iodide | I- | +0.8 to +1.2 |
| Nitrate | NO3- | -0.9 to -0.5 |
| Bromide | Br- | -0.3 to +0.1 |
| Nitrite | NO2- | -1.2 to -0.8 |
| Bicarbonate | HCO3- | -2.5 to -2.0 |
| Sulfate | SO42- | -3.5 to -3.0 |
| Dihydrogen Phosphate | H2PO4- | -3.0 to -2.5 |
Table 2: Selectivity Coefficients (log KpotNO3,I) for TDMAC-Based Nitrate Sensors
| Interfering Anion (I) | Chemical Formula | Typical log KpotNO3,I |
| Perchlorate | ClO4- | +1.0 to +1.5 |
| Iodide | I- | +0.5 to +0.9 |
| Chloride | Cl- | -1.8 to -1.5 |
| Bromide | Br- | -0.9 to -0.6 |
| Nitrite | NO2- | -1.5 to -1.2 |
| Bicarbonate | HCO3- | -2.8 to -2.4 |
| Sulfate | SO42- | -3.8 to -3.4 |
| Dihydrogen Phosphate | H2PO4- | -3.2 to -2.8 |
Experimental Protocols for Determining Cross-Reactivity
The determination of selectivity coefficients is crucial for validating the performance of TDMAC-based sensors. The International Union of Pure and Applied Chemistry (IUPAC) recommends two primary methods for this purpose: the Fixed Interference Method (FIM) and the Separate Solution Method (SSM).[1][2]
Fixed Interference Method (FIM)
The FIM involves measuring the potential of a series of solutions containing a fixed concentration of the interfering anion while varying the concentration of the primary anion.
Procedure:
-
Prepare a series of standard solutions of the primary anion (A).
-
Prepare a solution with a fixed concentration of the interfering anion (I).
-
Mix the interfering anion solution with each standard solution of the primary anion.
-
Measure the potential of each mixed solution using the TDMAC-based ISE and a reference electrode.
-
Plot the measured potential (E) versus the logarithm of the activity of the primary anion (log aA) .
-
Determine the activity of the primary anion (aA') from the intersection of the extrapolated linear portions of the calibration curve.
-
Calculate the selectivity coefficient using the following equation: KpotA,I = aA' / aI
Experimental workflow for the Fixed Interference Method (FIM).
Separate Solution Method (SSM)
The SSM involves measuring the potentials of two separate solutions, one containing the primary anion and the other containing the interfering anion, both at the same activity.
Procedure:
-
Prepare a solution of the primary anion (A) at a specific activity (aA).
-
Prepare a solution of the interfering anion (I) at the same activity (aI = aA).
-
Measure the potential (EA) of the primary anion solution.
-
Thoroughly rinse the electrode and then measure the potential (EI) of the interfering anion solution.
-
Calculate the selectivity coefficient using the following equation, where zA and zI are the charges of the primary and interfering ions, respectively, R is the gas constant, T is the absolute temperature, and F is the Faraday constant: log KpotA,I = (EI - EA) * (zAF / 2.303RT) + (1 - zA/zI) * log aA
For monovalent anions (zA = zI = -1), the equation simplifies to: log KpotA,I = (EI - EA) / S where S is the slope of the electrode's calibration curve (approximately -59 mV/decade at 25°C).
Conclusion
TDMAC-based sensors offer a reliable and cost-effective solution for the determination of various anions. However, a thorough understanding of their cross-reactivity is essential for accurate and dependable results. The data and protocols presented in this guide provide a foundation for researchers to evaluate the suitability of TDMAC-based sensors for their specific applications and to perform their own selectivity assessments. By carefully considering potential interferences and employing standardized validation methods, the full potential of these versatile sensors can be realized in diverse research and development settings.
References
Quantitative analysis of Tridodecylmethylammonium chloride purity by titration.
An Objective Comparison of Quantitative Purity Analysis Methods for Tridodecylmethylammonium Chloride (TDMAC)
For researchers, scientists, and drug development professionals, accurate determination of the purity of active pharmaceutical ingredients and excipients is paramount. This compound (TDMAC), a quaternary ammonium (B1175870) compound, finds use in various pharmaceutical and industrial applications. Its lack of a significant UV chromophore, however, presents a challenge for analysis by common chromatographic techniques. This guide provides a detailed comparison of two effective methods for the quantitative analysis of TDMAC purity: potentiometric titration and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Potentiometric Titration: A Classic Approach
Potentiometric titration is a robust and cost-effective method for the assay of quaternary ammonium compounds.[1] This technique relies on the precipitation reaction between the cationic TDMAC and an anionic titrant, with the endpoint being detected by a surfactant-sensitive electrode.[2][3]
Experimental Protocol: Potentiometric Titration of TDMAC
Apparatus:
-
Automatic titrator with a dynamic titration mode.[2]
-
Surfactant-sensitive electrode (e.g., Ionic Surfactant Electrode) or a nitrate (B79036) ion-selective electrode (ISE).[1][2]
-
Silver/silver chloride (Ag/AgCl) reference electrode.[2]
-
20 mL burette.
-
150 mL glass beakers.
-
Magnetic stirrer and stir bars.
-
Analytical balance.
Reagents:
-
Solvent: Deionized water.
-
Electrode Conditioning Solution: A mixture of 0.5 mL of 0.004 M SLS and 0.5 mL of a standard quaternary ammonium solution (e.g., 0.004 M Hyamine 1622) in 80 mL of deionized water.[5]
Procedure:
-
Sample Preparation: An accurately weighed amount of TDMAC (sufficient to yield a titrant volume of 5-10 mL) is dissolved in a 150 mL beaker with deionized water.
-
Titration: The sample solution is titrated with the standardized 0.005 M SLS solution. The endpoint is determined by the maximum inflection of the potential curve.[1]
-
Calculation: The purity of TDMAC is calculated based on the volume of titrant consumed, the molarity of the titrant, and the initial sample weight.
Workflow for Potentiometric Titration of TDMAC
HPLC with Charged Aerosol Detection (HPLC-CAD): A Modern Alternative
For compounds like TDMAC that lack a UV chromophore, HPLC coupled with a universal detector such as a Charged Aerosol Detector (CAD) is a powerful alternative.[6][7] CAD offers the advantage of providing a response that is largely independent of the chemical structure of the analyte, making it suitable for purity analysis and impurity profiling.[8][9]
Experimental Protocol: HPLC-CAD Analysis of TDMAC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump and autosampler.[8]
-
Charged Aerosol Detector (CAD).[8]
-
Chromatography data system.
Chromatographic Conditions:
-
Column: A mixed-mode column (e.g., Acclaim Trinity P1) or a suitable reversed-phase column (e.g., C18).[10][11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[11]
-
Column Temperature: Controlled, for example, at 35°C.[11]
-
Injection Volume: 10-20 µL.
CAD Settings:
-
Evaporation Temperature: Optimized for the mobile phase composition.
-
Nebulizer Gas: Nitrogen.
-
Data Collection Rate: Appropriate for the peak widths.
Procedure:
-
Standard Preparation: A stock solution of TDMAC reference standard is prepared in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and serially diluted to create calibration standards.
-
Sample Preparation: An accurately weighed sample of TDMAC is dissolved in the same solvent as the standards to a known concentration.
-
Analysis: The standards and samples are injected into the HPLC system.
-
Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of TDMAC in the sample is determined from this curve, and the purity is calculated.
Head-to-Head Comparison: Titration vs. HPLC-CAD
The choice between potentiometric titration and HPLC-CAD for TDMAC purity analysis depends on the specific requirements of the laboratory, including the need for impurity profiling, sample throughput, and available instrumentation.
Quantitative Performance Data
The following tables summarize typical performance characteristics for each method, based on data for long-chain quaternary ammonium compounds.
Table 1: Quantitative Performance of Potentiometric Titration for Quaternary Ammonium Compounds
| Parameter | Typical Performance |
| Accuracy (Recovery) | 94% to 104%[2][3] |
| Precision (RSD) | < 2.5%[4] |
| Linearity | Good over the working range |
| Quantitation Range | 1-1000 ppm of quaternary nitrogen[2][3] |
Table 2: Quantitative Performance of HPLC-CAD for Surfactant Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[5] |
| Limit of Detection (LOD) | High-picogram to low-nanogram amounts on column[8] |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL to µg/mL range[12][13] |
| Precision (RSD) | < 5%[5] |
Method Attributes Comparison
Table 3: At-a-Glance Comparison of Titration and HPLC-CAD for TDMAC Analysis
| Feature | Potentiometric Titration | HPLC-CAD |
| Principle | Precipitation reaction | Chromatographic separation and aerosol-based detection |
| Specificity | Assays the total amount of titratable quaternary ammonium compounds | Can separate TDMAC from impurities and related substances |
| Instrumentation Cost | Lower | Higher |
| Consumables Cost | Lower | Higher (columns, solvents) |
| Sample Throughput | Moderate | High (with autosampler) |
| Impurity Profiling | No | Yes |
| Method Development | Relatively simple | More complex |
| Ease of Use | Can be automated, but requires careful electrode maintenance | Requires skilled operator for method development and troubleshooting |
Comparative Diagram of Analytical Methods
Conclusion and Recommendations
Both potentiometric titration and HPLC-CAD are viable and robust methods for the quantitative analysis of this compound purity.
-
Potentiometric titration is a cost-effective, accurate, and precise method that is well-suited for routine quality control where the primary goal is to determine the overall purity of TDMAC. Its lower instrumentation cost and simpler setup make it an attractive option for many laboratories.
-
HPLC-CAD offers the significant advantage of being a separative technique. This allows for the simultaneous determination of TDMAC purity and the detection and quantification of potential impurities. While the initial investment in instrumentation is higher, the ability to perform impurity profiling makes it an invaluable tool for in-depth product characterization, formulation development, and stability studies.[6][14]
For researchers and professionals in drug development, where a comprehensive understanding of the impurity profile is often critical, HPLC-CAD is the recommended method . For routine quality control of raw materials where the impurity profile is well-established, potentiometric titration provides a reliable and economical solution . The ultimate choice of method will depend on the specific analytical needs, available resources, and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. View of Potentiometric Titration Analysis of Real Samples with the Carbon Electrode [journals.indianapolis.iu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CAD Methodologies | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to Alternatives for Tridodecylmethylammonium Chloride in Research Applications
Tridodecylmethylammonium chloride (TDMAC) is a versatile quaternary ammonium (B1175870) salt utilized in a range of research applications, from the fabrication of sensors to the synthesis of nanomaterials and chromatographic separations. Its utility stems from its properties as an ionophore, a capping agent, and an ion-pairing reagent. However, the pursuit of improved performance, biocompatibility, and cost-effectiveness has led researchers to explore various alternatives. This guide provides an objective comparison of TDMAC with other reagents in three key applications: ion-selective electrodes, nanoparticle synthesis, and ion-pairing chromatography, supported by experimental data and detailed protocols.
Application: Ion-Selective Electrodes (ISEs)
In the field of potentiometric sensors, TDMAC is a commonly used ionophore for the fabrication of anion-selective electrodes, particularly for chloride ions. It facilitates the selective transport of anions across a polymeric membrane, generating a potential difference that correlates with the analyte concentration. However, challenges such as leaching from the membrane and interference from other ions have prompted the investigation of alternative ionophores.
Comparison of TDMAC and Alternatives in ISEs
Alternatives to TDMAC in anion-selective electrodes include other lipophilic quaternary ammonium salts and, more recently, metal-organic frameworks (MOFs) and coordination complexes. These alternatives are evaluated based on their selectivity, detection limit, and operational lifetime.
| Ionophore/Ion Carrier | Analyte | Limit of Detection (M) | Linear Range (M) | Key Findings |
| This compound (TDMAC) | NO₃⁻ | - | - | Effective ion-exchanger for nitrate-selective electrodes. |
| Trihexyltetradecylphosphonium chloride | Cl⁻ | < 1.0 × 10⁻⁶ | 1.0 × 10⁻⁵–1.0 × 10⁻¹ | Offers a wide pH working range (5.4–10.6) and a near-Nernstian response. |
| Chloride ionophore I | Cl⁻ | 1.1 × 10⁻⁵ | 1.0 × 10⁻⁵–1.0 × 10⁻¹ | Used in all-solid-state chloride-selective electrodes for applications like sweat analysis. |
| g-C₃N₄/AgCl composite | Cl⁻ | 4.0 × 10⁻⁷ | 1.0 × 10⁻⁶–1.0 × 10⁻¹ | Exhibits a very low detection limit and good long-term potential stability (over two months). |
| Vanadium(IV) oxide acetylacetonate | Cl⁻ | - | - | A highly selective ionophore for chloride poly(vinyl chloride) membrane electrodes.[1] |
| Lipophilic lanthanide tris(β-diketonate) complexes | Cl⁻ | - | - | Serve as effective ionophores for Cl⁻-anion-selective electrodes.[1] |
Table 1: Performance Comparison of Ionophores for Anion-Selective Electrodes
Experimental Protocol: Fabrication of a Chloride-Selective Electrode
This protocol describes a general procedure for the fabrication of a PVC membrane-based ion-selective electrode.
Materials:
-
Ionophore (e.g., TDMAC or an alternative)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-nitrophenyloctyl ether, NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), anhydrous
-
Inner filling solution (e.g., 0.1 M KCl)
-
Ag/AgCl internal reference electrode
-
Glass or PVC electrode body
Procedure:
-
Membrane Cocktail Preparation:
-
Dissolve PVC, the plasticizer, the ionophore, and the lipophilic salt in THF in a glass vial. A typical composition might be 33% PVC, 66% plasticizer, 1% ionophore, and 0.5% lipophilic salt by weight.
-
Stir the mixture until all components are fully dissolved and the solution is homogeneous.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a glass ring or a petri dish placed on a level surface.
-
Cover the casting setup loosely to allow for slow evaporation of THF over 24-48 hours at room temperature.
-
-
Electrode Assembly:
-
Once the membrane is formed and the solvent has completely evaporated, carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disc at the tip of the electrode body.
-
Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the inner filling solution.
-
-
Conditioning:
-
Condition the assembled electrode by soaking it in a 0.01 M solution of the primary ion (e.g., KCl for a chloride-selective electrode) for at least 24 hours before use.
-
Diagram: Workflow for ISE Fabrication
Caption: A generalized workflow for the fabrication of an ion-selective electrode.
Application: Nanoparticle Synthesis
TDMAC and other quaternary ammonium salts are frequently employed as capping agents in the synthesis of nanoparticles. They adsorb to the nanoparticle surface, preventing aggregation and controlling the size and shape of the resulting nanomaterials. The choice of capping agent is critical as it influences the stability, dispersibility, and surface functionality of the nanoparticles.
Comparison of TDMAC and Alternative Capping Agents
A wide array of molecules can serve as capping agents, including other surfactants, polymers, and biological molecules. The effectiveness of a capping agent depends on its interaction with the nanoparticle surface and the desired properties of the final product.
| Capping Agent | Nanoparticle Type | Average Size (nm) | Shape | Key Findings |
| This compound (TDMAC) | Gold | - | - | A cationic surfactant that can act as a phase transfer catalyst and stabilizer. |
| Cetyltrimethylammonium bromide (CTAB) | Gold | Varies with synthesis | Rods, spheres | A commonly used cationic surfactant for directing anisotropic growth (nanorods).[2] Can promote oxidation of gold nanoparticles.[3][4] |
| Polyvinylpyrrolidone (PVP) | Silver, Gold, etc. | Varies with synthesis | Varies | A non-ionic polymer that provides steric stabilization and can influence particle morphology.[5][6] |
| Polyethylene glycol (PEG) | Silver, Gold, Zinc Oxide | Varies with synthesis | Varies | A biocompatible polymer that enhances stability in biological media and reduces cytotoxicity.[6] |
| Citrate (B86180) | Gold, Silver | 10-20 | Spherical | Acts as both a reducing agent and a capping agent, resulting in negatively charged nanoparticles. |
| Amino Acids (e.g., L-cysteine, L-tyrosine) | Gold | 8.6 ± 2.6 (Cysteine), 27.2 ± 5.4 (Tyrosine) | Spherical | Biocompatible capping agents that influence nanoparticle size based on the amino acid used.[7] |
| Carboxymethyl cellulose (B213188) (CMC) | Silver | 9.5 | Triangular | A biopolymer that acts as both a reducing and capping agent, enhancing antimicrobial activity.[7] |
Table 2: Comparison of Capping Agents for Gold Nanoparticle Synthesis
Experimental Protocol: Synthesis of Gold Nanoparticles with Different Capping Agents
This protocol provides a general method for the synthesis of gold nanoparticles using different capping agents to illustrate their comparative effects.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Capping agents: TDMAC, CTAB, PVP, Sodium Citrate
-
Deionized water
Procedure:
-
Preparation of Precursor and Reducing Agent Solutions:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a fresh, ice-cold 2 mM aqueous solution of NaBH₄.
-
-
Synthesis with Different Capping Agents:
-
For TDMAC/CTAB: To 20 mL of a 0.1 M TDMAC or CTAB solution, rapidly add 0.5 mL of 1 mM HAuCl₄ while stirring vigorously. Then, add 0.6 mL of ice-cold 2 mM NaBH₄. The solution should change color, indicating nanoparticle formation. Continue stirring for at least 2 hours.
-
For PVP: Dissolve a specific amount of PVP (e.g., to achieve a 1% w/v solution) in 20 mL of deionized water. Heat the solution to boiling. Add 0.5 mL of 1 mM HAuCl₄ and continue boiling for 15 minutes.
-
For Citrate (Turkevich method): Heat 100 mL of 1 mM HAuCl₄ solution to boiling. While stirring, quickly add 10 mL of 38.8 mM sodium citrate solution. The solution will change color from yellow to blue and finally to a ruby red. Continue boiling for 15 minutes, then allow to cool to room temperature.
-
-
Characterization:
-
Characterize the synthesized nanoparticles using UV-Vis spectroscopy to observe the surface plasmon resonance peak.
-
Use Transmission Electron Microscopy (TEM) to determine the size, shape, and morphology of the nanoparticles.
-
Diagram: Role of Capping Agents in Nanoparticle Synthesis
Caption: The role of capping agents in controlling nanoparticle growth and ensuring stability.
Application: Ion-Pairing Chromatography
In reversed-phase high-performance liquid chromatography (IP-RP-HPLC), TDMAC can be used as an ion-pairing reagent for the separation of anionic analytes, such as oligonucleotides. The lipophilic cation of TDMAC forms a neutral ion pair with the anionic analyte, increasing its retention on the nonpolar stationary phase. The choice of ion-pairing reagent significantly impacts the resolution, selectivity, and mass spectrometry (MS) compatibility of the separation.
Comparison of TDMAC and Alternatives in Ion-Pairing Chromatography
For applications like oligonucleotide analysis, volatile alkylamines are often preferred over TDMAC due to their compatibility with MS detection. These reagents, typically used with an acidic modifier like hexafluoroisopropanol (HFIP), offer a range of hydrophobicities that can be tailored to the specific separation challenge.
| Ion-Pairing Reagent | Counter-ion | Typical Concentration | Key Performance Characteristics |
| This compound (TDMAC) | Chloride | - | Strong ion-pairing agent, but not volatile and thus not ideal for LC-MS. |
| Triethylamine (TEA) | Acetate (TEAA) or HFIP | 15-100 mM | A "gold standard" for IP-RPLC/MS of oligonucleotides, providing good separation and MS compatibility.[8] |
| Tripropylamine | HFIP | - | Provides maximum separation for small oligonucleotides.[9] |
| Hexylamine (B90201) | HFIP | 15 mM | Offers the best overall chromatographic performance for a range of oligonucleotide sizes (10-40mer).[9] |
| N,N-Dimethylbutylamine | HFIP | - | Most effective for separating medium-sized oligonucleotides.[9] |
| Dibutylamine | Acetate (DBAA) or HFIP | - | Shows significantly better performance than TEAA for some reference standards.[10] Achieves the highest resolution for large oligonucleotides.[9] |
| N,N-Diisopropylethylamine (DIPEA) | HFIP | 30 mM | Provides the highest separation of unmodified heterogeneous oligonucleotides.[7] |
Table 3: Performance of Different Ion-Pairing Reagents for Oligonucleotide Separation by IP-RP-HPLC
Experimental Protocol: Ion-Pair Reversed-Phase HPLC of Oligonucleotides
This protocol outlines a general procedure for the analysis of oligonucleotides using different amine-based ion-pairing reagents.
Materials:
-
Oligonucleotide sample
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Ion-pairing reagents: Triethylamine (TEA), Hexylamine, N,N-Diisopropylethylamine (DIPEA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Reversed-phase C18 column suitable for oligonucleotide analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution of the chosen ion-pairing reagent and HFIP. For example, for a TEA/HFIP system, a common composition is 15 mM TEA and 400 mM HFIP in water. For a hexylamine/HFIP system, 15 mM hexylamine and 50 mM HFIP in water is a good starting point.
-
Mobile Phase B: Prepare a mixture of the ion-pairing reagent and HFIP in an organic solvent (e.g., methanol or acetonitrile). The concentrations of the ion-pairing reagent and HFIP in Mobile Phase B are typically the same as in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC OST C18, 1.7 µm, 2.1 x 50 mm).
-
Column Temperature: 60-80 °C (elevated temperature helps to denature secondary structures of oligonucleotides).
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 260 nm and/or Mass Spectrometry (ESI-).
-
Gradient: A typical gradient would be from a low percentage of Mobile Phase B (e.g., 10-20%) to a higher percentage (e.g., 50-70%) over 15-30 minutes. The optimal gradient will depend on the specific oligonucleotide and ion-pairing system used.
-
-
Sample Analysis:
-
Dissolve the oligonucleotide sample in a suitable solvent (e.g., water or Mobile Phase A).
-
Inject the sample onto the equilibrated HPLC system.
-
Analyze the resulting chromatogram for retention time, peak shape, and resolution. If using MS, analyze the mass spectra to confirm the identity of the peaks.
-
Diagram: Principle of Ion-Pairing Chromatography
Caption: The mechanism of ion-pair reversed-phase chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Capping agent promoted oxidation of gold nanoparticles: cetyl trimethylammonium bromide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
The Art of Catalysis: Correlating Quaternary Ammonium Salt Structure with Catalytic Efficiency
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium (B1175870) salts (QAS) are indispensable tools in the chemist's arsenal, particularly as phase-transfer catalysts (PTCs) that facilitate reactions between reactants in immiscible phases. Their versatility and effectiveness have led to widespread use in organic synthesis, from laboratory research to industrial-scale drug manufacturing. The catalytic efficiency of a QAS is intricately linked to its molecular structure. Understanding this relationship is paramount for catalyst selection and the optimization of reaction conditions, ultimately leading to higher yields, enhanced selectivity, and milder reaction protocols. This guide provides an objective comparison of the performance of various QAS in key organic transformations, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Unveiling the Structure-Efficiency Correlation: A Data-Driven Comparison
The catalytic prowess of a quaternary ammonium salt is dictated by a delicate interplay of several structural features. These include the steric and electronic properties of the alkyl or aryl substituents on the nitrogen atom, the nature of the counter-anion, and the overall lipophilicity of the cation. This section presents a comparative analysis of commonly used QAS in three representative organic reactions: the Williamson ether synthesis, the alkylation of sodium benzoate (B1203000), and the dichlorocyclopropanation of an alkene.
Williamson Ether Synthesis: A Classic Testbed for Catalyst Performance
The Williamson ether synthesis, a cornerstone of ether formation, provides an excellent platform to evaluate the impact of QAS structure on reaction outcomes. The following table summarizes the catalytic efficiency of a novel "starburst" quaternary ammonium salt, 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide (BPBPB), in comparison to the commercially available Tetrabutylammonium bromide (TBAB) and the synthesized Butyldimethylanilinium bromide (BDAB) in the synthesis of n-butyl phenyl ether.
Table 1: Comparison of Quaternary Ammonium Salt Performance in the Synthesis of n-Butyl Phenyl Ether [1]
| Catalyst | Catalyst Concentration (mol) | Yield of n-Butyl Phenyl Ether (%) |
| BPBPB | 0.0005 | 89 |
| 0.0010 | 96 | |
| 0.0015 | 92 | |
| TBAB | 0.0005 | 82 |
| 0.0010 | 91 | |
| 0.0015 | 88 | |
| BDAB | 0.0005 | 75 |
| 0.0010 | 85 | |
| 0.0015 | 81 |
Reaction Conditions: Sodium phenoxide (0.03 mol), n-Butyl bromide (0.03 mol), Toluene (B28343) (25 cm³), Water (20 cm³), 70°C, 4 hours.[1]
The data clearly indicates that the sterically hindered and more lipophilic "starburst" catalyst, BPBPB, exhibits superior catalytic activity at lower concentrations compared to the more common TBAB and BDAB.
Alkylation of Sodium Benzoate: A Benchmark for Nucleophilic Substitution
The alkylation of carboxylate salts is another important transformation where phase-transfer catalysis is frequently employed. The following table compares the performance of a phosphonium (B103445) salt with two different quaternary ammonium salts in the synthesis of butyl benzoate.
Table 2: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate [2][3]
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Aliquat 336 (Tri-caprylyl-methyl-ammonium chloride) | Ammonium Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to n-Butyl Bromide, 0.001 mole of catalyst, Toluene/water solvent system, 60°C, 60 minutes, 500 rpm.[2][3]
In this instance, the phosphonium salt demonstrates slightly higher efficiency, which can be attributed to the larger and more lipophilic nature of the phosphonium cation, facilitating a more efficient transfer of the benzoate anion into the organic phase.[3] Among the ammonium salts, the asymmetric and more lipophilic Aliquat 336 shows a marginal advantage over the symmetric TBAB.
Dichlorocyclopropanation: Evaluating Catalysis in Carbene Chemistry
The generation and reaction of dihalocarbenes under phase-transfer conditions is a powerful method for the synthesis of cyclopropanes. A study on the dichlorocyclopropanation of vinylcyclohexane (B147605) compared the catalytic activity of several single-site quaternary ammonium salts. While a direct numerical comparison table is not provided in the source material, the study concluded that the catalytic efficiency follows the trend: Benzyltriethylammonium chloride (BTEAC) > Benzyltriethylammonium bromide (BTEAB) > Tetrabutylammonium chloride (TBAC) > Tetrabutylammonium bromide (TBAB). This suggests that for this specific reaction, the presence of a benzyl (B1604629) group and a chloride counter-ion enhances catalytic performance.[4]
Experimental Protocols: A Practical Guide to Catalyst Evaluation
Reproducible and well-documented experimental procedures are the bedrock of scientific research. This section provides detailed methodologies for the three key reactions discussed above, allowing for the direct comparison of different quaternary ammonium salt catalysts.
Protocol 1: Williamson Ether Synthesis of n-Butyl Phenyl Ether
This protocol is adapted from the study comparing the "starburst" QAS with TBAB and BDAB.[1]
Materials:
-
Sodium phenoxide
-
n-Butyl bromide
-
Toluene
-
Quaternary ammonium salt catalyst (e.g., TBAB, BDAB, or BPBPB)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine sodium phenoxide (0.03 mol) and the selected quaternary ammonium salt catalyst (0.001 mol).
-
Add 20 mL of distilled water and stir until the sodium phenoxide is dissolved.
-
To this solution, add a solution of n-butyl bromide (0.03 mol) in 25 mL of toluene.
-
Heat the reaction mixture to 70°C and stir vigorously for 4 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with 2 x 20 mL of 5% aqueous sodium hydroxide (B78521) solution, followed by 2 x 20 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The yield of n-butyl phenyl ether can be determined by gas chromatography or by isolation and weighing of the purified product.
Protocol 2: Synthesis of Butyl Benzoate via Phase-Transfer Catalysis
This protocol provides a detailed procedure for the synthesis of butyl benzoate using a quaternary ammonium salt catalyst.[5][6]
Materials:
-
Sodium benzoate
-
n-Butyl bromide
-
Aliquat 336 (or other QAS)
-
Toluene
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium benzoate (e.g., 0.02 mol) in 20 mL of distilled water.
-
Add the quaternary ammonium salt catalyst (e.g., 0.001 mol) to the aqueous solution.
-
Add a solution of n-butyl bromide (e.g., 0.02 mol) in 20 mL of toluene to the flask.
-
Heat the reaction mixture to 60°C and stir at 500 rpm for 1 hour.[6]
-
After cooling, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 2 x 15 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude butyl benzoate.
-
The conversion can be determined by titrimetric analysis of the remaining sodium benzoate in the aqueous phase or by chromatographic analysis of the organic phase.[6]
Protocol 3: Dichlorocyclopropanation of Cyclohexene (B86901)
This protocol describes a general procedure for the phase-transfer catalyzed dichlorocyclopropanation of an alkene.[4]
Materials:
-
Cyclohexene
-
50% (w/w) aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (BTEAC) or other QAS
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 150 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the quaternary ammonium salt catalyst (e.g., 1 mmol) and 20 mL of 50% aqueous sodium hydroxide solution.
-
Add a solution of cyclohexene (e.g., 20 mmol) in 20 mL of chloroform to the flask.
-
Stir the mixture vigorously at room temperature.
-
From the dropping funnel, add an additional 20 mL of chloroform dropwise over a period of 30 minutes.
-
Continue stirring vigorously for 3 hours at room temperature.
-
After the reaction is complete, add 50 mL of water and 50 mL of dichloromethane to the reaction mixture.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 2 x 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The product, 7,7-dichloronorcarane, can be purified by distillation under reduced pressure.
Visualizing the Catalytic Cycle and Experimental Workflow
Graphical representations are powerful tools for understanding complex processes. The following diagrams, created using the DOT language, illustrate the fundamental mechanism of phase-transfer catalysis and a typical experimental workflow for catalyst comparison.
References
Safety Operating Guide
Safe Disposal of Tridodecylmethylammonium Chloride: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Tridodecylmethylammonium chloride (TDMAC), ensuring the safety of personnel and environmental protection.
This compound (TDMAC), a quaternary ammonium (B1175870) compound, is a chemical utilized in various research and development applications.[1] Due to its hazardous properties, including skin and eye irritation, respiratory irritation, and toxicity to aquatic organisms, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols.[2][3] This guide provides essential, step-by-step procedures for the proper disposal of TDMAC, aligning with established safety data sheets and environmental regulations.
Immediate Safety and Handling Precautions
Before handling TDMAC, it is crucial to be familiar with its hazard profile. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any damage before use.
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[2]
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved N95 dust mask or a self-contained breathing apparatus should be used.[1]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]
Handling and Storage:
-
Handle TDMAC in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid generating dust.[2]
-
Keep containers tightly closed when not in use and store in a dry, well-ventilated place.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
The primary principle for the disposal of TDMAC is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [3]
1. Waste Identification and Segregation:
-
All waste containing TDMAC, including pure chemical, solutions, and contaminated materials (e.g., paper towels, gloves), must be classified as hazardous waste.
-
Keep TDMAC waste separate from other chemical waste streams to avoid incompatible reactions.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Leave the original product in its container if possible.
3. On-site Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Follow your institution's guidelines for the maximum amount of waste and the maximum time it can be stored in a satellite accumulation area.
4. Final Disposal:
-
The disposal of TDMAC must be carried out by a licensed and approved waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so.
5. Empty Container Disposal:
-
Empty containers that once held TDMAC must be treated as hazardous waste as they will contain residual chemical.
-
Do not rinse the containers into the drain.
-
Dispose of uncleaned containers in the same manner as the chemical itself.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For minor spills, and if you are trained to do so, contain the spill using an absorbent material like sand, earth, or a commercial absorbent pad.[4]
-
Avoid generating dust.[2]
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
For major spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Quantitative Hazard Data
For quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
| Aquatic Hazard (Acute) | - | Toxic to aquatic organisms[2] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving TDMAC should incorporate the handling and waste disposal steps outlined above. A risk assessment should be conducted before any new experiment is undertaken.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the research community. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
Safeguarding Your Research: A Guide to Handling Tridodecylmethylammonium Chloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for handling Tridodecylmethylammonium chloride (TDMAC), a quaternary ammonium (B1175870) compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] It is also harmful if swallowed and toxic to aquatic life.[2] Due to its hazardous nature, all personal contact, including inhalation, should be avoided.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust, preventing serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which can cause irritation and potential systemic effects.[1][2] |
| Respiratory Protection | NIOSH-approved N95 or higher-level particulate respirator | Necessary when handling the powder form to avoid inhalation of dust, which can cause respiratory tract irritation.[3][4] |
| Body Protection | Impervious clothing, such as a lab coat or apron | Provides a barrier against accidental spills and contact with contaminated surfaces.[1] |
Emergency First Aid Procedures
Immediate response is crucial in the event of exposure:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart.[2] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and running water.[1][2] If irritation persists, seek medical advice. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[5] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[6] If the person is conscious, have them drink one or two glasses of water.[7] Seek immediate medical attention.[5] |
Safe Handling and Disposal Workflow
To ensure safe handling from receipt to disposal, the following workflow must be strictly followed. This process is designed to minimize exposure and prevent environmental contamination.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage: Store this compound in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed and store it away from incompatible materials such as oxidizing agents.[2][9]
Spill Response:
-
Minor Spills: For small spills, remove all ignition sources.[2] Clean up spills immediately using dry procedures to avoid generating dust.[2] Wear appropriate PPE during cleanup. Place the spilled material into a suitable, labeled container for waste disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[2]
Disposal: All waste containing this compound must be handled as hazardous waste.[2]
-
Collect all waste material in sealed, properly labeled containers.[2]
-
Disposal must be in accordance with all applicable local, state, and federal regulations.[2]
-
Do not allow the material or its washings to enter drains or waterways, as it is toxic to aquatic organisms.[2]
-
Consult with your institution's environmental health and safety department for specific disposal procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. mountsinai.org [mountsinai.org]
- 4. This compound 98 7173-54-8 [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. echemi.com [echemi.com]
- 9. Tridodecyl methyl ammonium chloride - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
